molecular formula C7H4BrFO2 B1381898 2-Bromo-3-fluoro-4-hydroxybenzaldehyde CAS No. 1807171-16-9

2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Cat. No.: B1381898
CAS No.: 1807171-16-9
M. Wt: 219.01 g/mol
InChI Key: ZAQILOVRXGBDHS-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H4BrFO2 and its molecular weight is 219.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-fluoro-4-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-fluoro-4-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-3-fluoro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQILOVRXGBDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-3-fluoro-4-hydroxybenzaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Strategic Pharmacophore & Building Block Analysis

Part 1: Executive Summary

2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS: 1807171-16-9) represents a high-value "dense" pharmacophore scaffold for medicinal chemistry.[1] Unlike its more common isomers (e.g., 3-bromo-4-hydroxybenzaldehyde), this specific 2,3,4-substitution pattern offers unique steric and electronic properties. The "crowded" arrangement of the aldehyde (C1), bromine (C2), and fluorine (C3) forces the aldehyde group out of planarity, potentially improving solubility and creating novel binding vectors in enzyme pockets.

This guide details the structural properties, synthetic accessibility, and reactivity profile of this molecule, positioning it as a critical intermediate for the development of kinase inhibitors, PROTAC linkers, and metabolically stable drug candidates.

Part 2: Chemical Identity & Structural Analysis

The molecule is defined by a tetra-substituted benzene ring where the positioning of halogens dictates its reactivity.

Attribute Specification
IUPAC Name 2-Bromo-3-fluoro-4-hydroxybenzaldehyde
CAS Number 1807171-16-9
Molecular Formula C₇H₄BrFO₂
Molecular Weight 219.01 g/mol
SMILES O=Cc1c(Br)c(F)c(O)cc1
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
3D Conformational Insight

The 2-bromo substituent exerts significant steric pressure on the adjacent 1-formyl group .[1] This "ortho-effect" typically twists the carbonyl group out of the plane of the aromatic ring.

  • Consequence: Reduced conjugation between the carbonyl and the pi-system compared to unsubstituted benzaldehydes.

  • Medicinal Benefit: This twist can disrupt planarity-dependent aggregation (improving solubility) and allows the molecule to fit into non-planar hydrophobic pockets.

Part 3: Physicochemical Profile

Understanding the core physical parameters is essential for predicting the behavior of this scaffold in biological assays.

Property Value (Predicted/Exp) Implication for Drug Design
LogP ~1.9 – 2.2Ideal lipophilicity for oral bioavailability (Ro5 compliant).[1]
TPSA 37.3 ŲHigh membrane permeability potential.[1]
pKa (Phenol) ~7.2 – 7.8The electron-withdrawing F and Br atoms increase acidity compared to phenol (pKa 10), making the hydroxyl group a better H-bond donor at physiological pH.[1]
H-Bond Donors 1The 4-OH group.[1][2][3][4]
H-Bond Acceptors 3Carbonyl O, Phenolic O, Fluorine.

Part 4: Synthesis & Manufacturing Pathways

Direct bromination of 3-fluoro-4-hydroxybenzaldehyde typically yields the 5-bromo isomer due to the directing effects of the hydroxyl group. Therefore, the 2-bromo isomer requires a directed synthesis strategy.

Primary Synthetic Route: Demethylation Strategy

The most reliable route for high-purity synthesis involves the demethylation of the methoxy-precursor, which is accessible via Directed Ortho Metalation (DoM).[1]

Precursor: 2-Bromo-3-fluoro-4-methoxybenzaldehyde (CAS: 2384280-20-8).[5]

Protocol (Step-by-Step):

  • Reagent Setup: Dissolve 2-bromo-3-fluoro-4-methoxybenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere. Cool to -78°C.

  • Demethylation: Slowly add Boron Tribromide (BBr₃, 1M in DCM, 2.5 eq) dropwise. The low temperature prevents debromination or side reactions at the aldehyde.

  • Warming: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC/LC-MS for disappearance of the starting material.

  • Quench: Carefully quench with ice-water (exothermic!).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Logic

Synthesis Start 3-Fluoro-4-methoxybenzaldehyde (Protected as Acetal) Lithiation 1. n-BuLi / TMEDA (-78°C) (Directed to C2) 2. Bromine Source (CBr4) Start->Lithiation DoM Intermediate 2-Bromo-3-fluoro-4-methoxybenzaldehyde (CAS: 2384280-20-8) Lithiation->Intermediate Electrophilic Trap Deprotection BBr3 / DCM (Demethylation) Intermediate->Deprotection Cleavage Product 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS: 1807171-16-9) Deprotection->Product Yield ~85%

Caption: Retrosynthetic logic relying on Directed Ortho Metalation (DoM) to install the bromine at the crowded C2 position, followed by demethylation.

Part 5: Reactivity & Functionalization Profile

This scaffold allows for "divergent synthesis," enabling chemists to grow the molecule in three distinct vectors.

The Phenol (C4-OH): Linker Attachment
  • Reactivity: Nucleophilic substitution (SN2) or Mitsunobu reaction.

  • Application: Attachment of PROTAC linkers (e.g., PEG chains) or alkyl tails to modulate solubility.

  • Condition: K₂CO₃, Alkyl Halide, DMF, 60°C. Note: The adjacent Fluorine slightly reduces the nucleophilicity of the phenoxide, requiring slightly more vigorous conditions than unsubstituted phenols.

The Aryl Bromide (C2-Br): Cross-Coupling
  • Reactivity: Suzuki-Miyaura, Buchwald-Hartwig.

  • Challenge: The C2 position is sterically hindered by the C1-Aldehyde and C3-Fluorine.

  • Solution: Use active catalyst systems (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts like XPhos Pd G2) and higher temperatures.

  • Strategic Value: Allows installation of biaryl systems orthogonal to the aldehyde vector.

The Aldehyde (C1-CHO): Scaffold Growth
  • Reactivity: Reductive amination, Wittig olefination, condensation to heterocycles.

  • Application: Formation of benzyl amines (common in kinase inhibitors) or cyclization to form benzimidazoles/quinazolines.

Visualization: Divergent Reactivity Map

Reactivity Core 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (Core Scaffold) Suzuki Suzuki Coupling (C2-Br) (Ar-B(OH)2, Pd-Cat) Core->Suzuki Alkylation O-Alkylation (C4-OH) (R-X, Base) Core->Alkylation RedAmin Reductive Amination (C1-CHO) (R-NH2, NaBH(OAc)3) Core->RedAmin Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Ether Ether-Linked Probes (PROTACs) Alkylation->Ether Amine Benzyl Amines (Solubility/Targeting) RedAmin->Amine

Caption: The tri-functional nature of the scaffold allows independent modification at the C1, C2, and C4 positions.[1]

Part 6: Medicinal Chemistry Applications

Halogen Bonding & Metabolic Stability

The 3-Fluorine atom is not just a steric spacer; it serves two critical roles:

  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the C3 position, extending the half-life of the drug candidate.

  • Electronic Modulation: It lowers the pKa of the 4-OH, strengthening hydrogen interactions with residues like Aspartate or Glutamate in binding pockets.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 219 Da, this molecule is an ideal "fragment." It has high ligand efficiency (LE) potential. The aldehyde can reversibly bind to catalytic cysteines or lysines (covalent inhibition), while the Br/F motif anchors the molecule in hydrophobic sub-pockets.

Part 7: Safety & Handling

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling Protocol:

    • Always handle in a fume hood.

    • Wear nitrile gloves and safety goggles.

    • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to benzoic acids over time.[1]

Part 8: References

  • PubChem Compound Summary. 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS 1807171-16-9).[1][6] National Center for Biotechnology Information. Link

  • BLD Pharm Catalog. Product Analysis: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde.[1][4][6]Link

  • Matrix Scientific. Chemical Data Sheet: CAS 1807171-16-9.[1][6]Link

  • ChemicalBook. Precursor Synthesis: 2-Bromo-3-fluoro-4-methoxybenzaldehyde (CAS 2384280-20-8).[1]Link

  • Snieckus, V. Directed Ortho Metalation. Tertiary Amides and O-Carbamates as Directing Groups. Chemical Reviews, 1990. (Foundational reference for the synthesis logic described in Part 4). Link

Sources

An In-depth Technical Guide to 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

Initial Assessment: A thorough search for the Chemical Abstracts Service (CAS) number and associated technical data for 2-Bromo-3-fluoro-4-hydroxybenzaldehyde did not yield a specific, registered compound with this exact structure in publicly available chemical databases. The search results consistently returned information for structurally related but distinct molecules. This suggests that 2-Bromo-3-fluoro-4-hydroxybenzaldehyde may be a novel compound, not yet synthesized or characterized, or a rare intermediate not widely cataloged.

The following guide will therefore focus on a closely related and well-documented analogue, 3-Fluoro-4-hydroxybenzaldehyde (CAS: 405-05-0) , to provide a relevant and technically robust resource. This compound shares key functional groups—a benzaldehyde, a hydroxyl group, and a halogen (fluorine instead of bromine and in a different position)—making it a valuable case study for professionals in drug discovery and organic synthesis.

Technical Guide: 3-Fluoro-4-hydroxybenzaldehyde (CAS: 405-05-0)

This guide provides a detailed overview of 3-Fluoro-4-hydroxybenzaldehyde, a key building block in medicinal chemistry and materials science. We will explore its synthesis, properties, and applications, offering insights into its utility in research and development.

Introduction and Physicochemical Properties

3-Fluoro-4-hydroxybenzaldehyde is a fluorinated aromatic aldehyde that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and a fluorine atom, allows for diverse chemical modifications, making it a valuable precursor for various target molecules.[1]

Table 1: Physicochemical Properties of 3-Fluoro-4-hydroxybenzaldehyde

PropertyValueSource
CAS Number 405-05-0[1]
Molecular Formula C₇H₅FO₂[1]
Molecular Weight 140.11 g/mol [1]
Appearance Beige powder[1]
Melting Point 121 - 124 °C[1]
Purity >97%[1]
Synthesis Protocols

The synthesis of 3-Fluoro-4-hydroxybenzaldehyde can be achieved through several routes. A common and effective method involves the demethylation of 3-fluoro-4-methoxybenzaldehyde. This process can be carried out using reagents like boron tribromide or hydrobromic acid.

Protocol 1: Demethylation using Boron Tribromide [2]

This method provides a high yield of the desired product under controlled conditions.

  • Step 1: Reaction Setup

    • Mix 3-fluoro-4-methoxybenzaldehyde (1 g, 6.5 mmol) with a 1 M solution of boron tribromide in dichloromethane (19.5 mmol).

    • The reaction is conducted in dichloromethane under an ice bath to manage the exothermic nature of the reaction.

  • Step 2: Reaction Execution

    • Stir the mixture for 24 hours under the ice bath conditions.

  • Step 3: Quenching and Workup

    • Upon completion, add an excess of anhydrous methanol to the reaction system.

    • Remove the solvent and the resulting trimethyl borate by distillation under reduced pressure.

    • To ensure complete removal of trimethyl borate, dissolve the residue in methanol and repeat the reduced pressure distillation.

  • Step 4: Extraction and Purification

    • Dissolve the resulting solid residue in ethyl acetate.

    • Wash the organic phase with water (3 x 100 ml) and dry with anhydrous sodium sulfate.

    • Concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography (eluent: petroleum ether:ethyl ether = 8:2) to yield pure 3-fluoro-4-hydroxybenzaldehyde.

Yield: 91%[2]

Protocol 2: Demethylation using Hydrobromic Acid [2]

This alternative method utilizes hydrobromic acid for demethylation.

  • Step 1: Reaction Setup

    • Mix 3-fluoro-4-methoxybenzaldehyde (5.00 g, 32.5 mmol) with 48% HBr (30 ml).

  • Step 2: Reaction Execution

    • Heat the mixture to 140 °C and stir under an argon atmosphere for 3 hours.

  • Step 3: Workup and Extraction

    • Dilute the mixture with water (150 ml).

    • Extract the product with dichloromethane (2 x 100 mL).

  • Step 4: Purification

    • Wash the combined organic layers with brine solution and dry over sodium sulfate.

    • Remove the solvent in vacuo to yield the product as a brown solid.

Yield: 97%[2]

SynthesisWorkflow

Caption: Synthetic utility of 3-Fluoro-4-hydroxybenzaldehyde in developing therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-4-hydroxybenzaldehyde and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [3]* Handling: Avoid contact with skin and eyes. Handle in a well-ventilated area to prevent inhalation of dust. [3][4]Wash hands thoroughly after handling. [3]* First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [3] * In case of skin contact: Wash with plenty of soap and water. [3] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [3]* Storage: Store in a well-ventilated place and keep the container tightly closed. [3][4]

References

  • 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • SAFETY DATA SHEET for 3-Bromo-4-fluorobenzaldehyde. (2025, December 19). Fisher Scientific.
  • Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde.PrepChem.com.
  • 2-Bromo-4-hydroxybenzaldehyde.PubChem.
  • 3-Fluoro-4-hydroxybenzaldehyde synthesis.ChemicalBook.
  • 2-Bromo-3-hydroxybenzaldehyde SDS.ECHEMI.
  • SAFETY DATA SHEET for 3-Bromo-4-hydroxybenzaldehyde. (2025, October 08). Thermo Fisher Scientific.
  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025, October 24). ResearchGate.
  • 2-Fluoro-4-hydroxybenzaldehyde, min. 98%.Strem.
  • 3-bromo-4-fluoro-2-hydroxybenzaldehyde.Sigma-Aldrich.
  • 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0.Ossila.
  • 2-Fluoro-4-hydroxybenzaldehyde.PubChem.
  • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.PubChem.
  • 4-Bromo-3-fluoro-2-hydroxybenzaldehyde.BLD Pharm.
  • A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.Google Patents.
  • 2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde.ChemicalBook.
  • Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. (2025, August 06). ResearchGate.
  • 2-Bromo-3-fluorobenzaldehyde, 98%.Thermo Scientific Chemicals.
  • 4-Hydroxybenzaldehyde.Wikipedia.
  • Applications of 3-Bromo-4-Hydroxybenzaldehyde in Dyestuff and Fragrance Industries. (2026, January 29). Pharmaffiliates.
  • 3-Bromo-4-hydroxybenzaldehyde 97%.Sigma-Aldrich.

Sources

Molecular weight and formula of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular properties, synthesis, and applications of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde , a specialized halogenated scaffold used in medicinal chemistry.

A Versatile Halogenated Scaffold for Medicinal Chemistry

Executive Summary

2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS: 1807171-16-9) is a highly functionalized aromatic intermediate characterized by a dense substitution pattern. Its structure features three distinct reactive handles—an aldehyde, a phenol, and an aryl bromide—along with a fluorine atom that modulates electronic properties and metabolic stability. This compound is a critical building block in the synthesis of PDE4 inhibitors (e.g., Crisaborole analogs), kinase inhibitors, and PROTAC linkers, where the specific ortho-bromo, meta-fluoro arrangement allows for precise conformational control and vector exploration in drug design.

Physicochemical Profile

PropertyData
Chemical Name 2-Bromo-3-fluoro-4-hydroxybenzaldehyde
CAS Number 1807171-16-9
Molecular Formula C

H

BrFO

Molecular Weight 219.01 g/mol
Exact Mass 217.9379
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water
pKa (Calculated) ~7.2 (Phenolic OH)
Storage Inert atmosphere (Argon/Nitrogen), 2–8°C
Structural Analysis

The molecule consists of a benzene core with four contiguous substituents:

  • C1 (Aldehyde): Electron-withdrawing, serves as an electrophile for condensation reactions.

  • C2 (Bromine): Sterically bulky halogen; provides a handle for cross-coupling (Suzuki, Buchwald) but is sterically crowded by the adjacent aldehyde and fluorine.

  • C3 (Fluorine): Induces a strong dipole and blocks metabolic oxidation at this position. Its position between the bromine and hydroxyl groups creates a unique electronic environment.[1]

  • C4 (Hydroxyl): Electron-donating group (EDG); activates the ring and serves as a nucleophile for etherification.

Synthetic Pathways[3]

The synthesis of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde is non-trivial due to the need for precise regiocontrol. Direct halogenation of 4-hydroxybenzaldehyde typically yields the 3,5-disubstituted product due to the directing effects of the hydroxyl group. Therefore, a bottom-up approach starting from a pre-halogenated anisole derivative is the industry standard.

Validated Synthetic Route: Formylation of 2-Bromo-3-fluoroanisole

This protocol relies on the Duff Reaction (or modified HMTA-TFA formylation) followed by demethylation.

Step 1: Regioselective Formylation

Precursor: 2-Bromo-3-fluoroanisole Reagents: Hexamethylenetetramine (HMTA), Trifluoroacetic Acid (TFA).

  • Mechanism: The methoxy group at C1 is a strong ortho/para director. The C2 position is blocked by Bromine. The C6 position is sterically crowded and less electronically favorable than C4. Therefore, electrophilic attack by the iminium ion (generated from HMTA) occurs predominantly at C4 (para to the methoxy group).

  • Protocol: 2-Bromo-3-fluoroanisole is dissolved in TFA.[2] HMTA (excess) is added, and the mixture is heated to ~90°C for 12–24 hours. Acidic hydrolysis releases the aldehyde.

Step 2: Demethylation

Precursor: 2-Bromo-3-fluoro-4-methoxybenzaldehyde Reagents: Boron Tribromide (BBr


) in Dichloromethane (DCM).
  • Protocol: The methoxy intermediate is treated with BBr

    
     at 0°C to -78°C. The Lewis acid complexes with the methoxy oxygen, facilitating cleavage of the methyl ether to yield the free phenol.
    
Synthesis Workflow Diagram

Synthesis Start 2-Bromo-3-fluoroanisole (Precursor) Step1 Step 1: Formylation (HMTA, TFA, 90°C) Start->Step1 Inter 2-Bromo-3-fluoro- 4-methoxybenzaldehyde Step1->Inter Regioselective Para-Attack Step2 Step 2: Demethylation (BBr3, DCM, 0°C) Inter->Step2 Product 2-Bromo-3-fluoro- 4-hydroxybenzaldehyde Step2->Product Ether Cleavage

Figure 1: Two-step synthesis via regioselective formylation of the anisole precursor.

Reactivity & Applications

The compound acts as a trifunctional core in drug discovery. The orthogonality of the functional groups allows for sequential modification.

Functionalization Logic
  • Phenol (C4-OH): The most nucleophilic site. Typically alkylated first (e.g., Williamson ether synthesis) to attach solubilizing tails or specific binding motifs.

  • Aldehyde (C1-CHO): Used for scaffold extension. Common reactions include reductive amination (to form benzylic amines) or Knoevenagel condensation.

  • Aryl Bromide (C2-Br): A handle for Palladium-catalyzed cross-coupling. Note that the adjacent C3-Fluorine and C1-Aldehyde create steric crowding, often requiring highly active catalysts (e.g., Pd-dppf, Buchwald precatalysts) for successful Suzuki or Buchwald-Hartwig couplings.

Reactivity Map

Reactivity Core 2-Bromo-3-fluoro- 4-hydroxybenzaldehyde Ether Ether Derivatives (Solubility/Binding) Core->Ether Alkylation (R-X, K2CO3) @ C4-OH Biaryl Biaryl Scaffolds (Kinase Inhibitors) Core->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd) @ C2-Br Amine Benzylic Amines (Linkers) Core->Amine Reductive Amination (R-NH2) @ C1-CHO

Figure 2: Orthogonal functionalization pathways for library generation.

Analytical Characterization

Validating the identity of this isomer requires careful analysis of NMR coupling constants to distinguish it from other bromofluoro isomers.

Nuclear Magnetic Resonance (NMR)[2][3][5][6][7]
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       ~9.8 ppm (s, 1H):  Aldehyde proton.
      
    • 
       ~11.0 ppm (s, 1H):  Phenolic OH (exchangeable).
      
    • Aromatic Region: The ring contains two protons at C5 and C6.

      • H5: Appears as a doublet of doublets (dd). It couples with H6 (ortho,

        
         Hz) and F3 (long-range meta, 
        
        
        
        Hz).
      • H6: Appears as a doublet of doublets (dd). It couples with H5 (ortho,

        
         Hz) and potentially F3 (para, typically small or unresolved).
        
  • 
    F NMR: 
    
    • Single peak, typically around -130 to -140 ppm (relative to CFCl

      
      ), showing splitting due to coupling with H5.
      
Mass Spectrometry (MS)
  • ESI-MS: Shows [M-H]

    
     peak at m/z 217 (negative mode).
    
  • Isotope Pattern: The presence of one Bromine atom results in a characteristic 1:1 doublet for the molecular ion (

    
     and 
    
    
    
    ) due to
    
    
    Br and
    
    
    Br isotopes.

Safety & Handling

  • Hazards: Classified as a Skin Irritant (H315), Eye Irritant (H319), and STOT-SE (H335).

  • Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

  • Stability: The aldehyde is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air. Store under inert gas (Nitrogen/Argon) at 4°C.

References

  • Patent US20190023662A1 : 5-methyl-6-phenyl-4,5-dihydro-2h-pyridazin-3-one derivative.[2] (Describes the formylation of 2-bromo-3-fluoroanisole using HMTA/TFA).

  • PubChem Compound Summary : 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS 1807171-16-9).

  • BLD Pharm : Product Analysis and Catalog Entry for 2-Bromo-3-fluoro-4-hydroxybenzaldehyde.

Sources

Technical Guide: Applications of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde in Medicinal Chemistry

[1]

Executive Summary

2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS: 1807171-16-9) represents a highly specialized "privileged scaffold" in modern medicinal chemistry.[1] Its structural uniqueness lies in its tetrasubstituted benzene core , which offers four distinct, orthogonal vectors for chemical modification: an electrophilic aldehyde, a nucleophilic phenol, a labile bromine for cross-coupling, and a metabolically stable fluorine atom.[1]

This guide details the synthetic utility, pharmacological applications, and handling protocols for this compound, positioning it as a critical intermediate for the development of kinase inhibitors , PROTAC linkers , and Potassium-Competitive Acid Blockers (P-CABs) .[1]

Part 1: Chemical Profile & Structural Analysis[1]

Physicochemical Properties

The compound's substitution pattern dictates its reactivity and utility in drug design.[1] The fluorine atom at the C3 position is particularly significant for modulating the pKa of the adjacent hydroxyl group and blocking metabolic oxidation.[1]

PropertyValueMedicinal Chemistry Significance
CAS Number 1807171-16-9Unique identifier for sourcing and IP tracking.[1]
Molecular Formula C₇H₄BrFO₂Low molecular weight (219.01 g/mol ) allows for significant elaboration while maintaining Lipinski compliance.[1]
LogP (Predicted) ~2.1Optimal lipophilicity for membrane permeability in early discovery.[1]
pKa (Phenol) ~6.5 - 7.0The ortho-fluorine and para-aldehyde electron-withdrawing groups significantly increase acidity compared to phenol (pKa 10), enhancing potency in H-bond interactions.[1]
Topological Polar Surface Area 37.3 ŲFavorable for CNS and oral bioavailability.[1]
Orthogonal Reactivity Vectors

The power of this scaffold lies in its ability to undergo sequential, selective functionalization.[1]

  • Vector A (C1-Aldehyde): Gateway to heterocycles (benzimidazoles, quinolines) or reductive amination.[1]

  • Vector B (C2-Bromine): A "hot spot" for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build biaryl systems.[1]

  • Vector C (C3-Fluorine): Provides bioisosteric modulation and metabolic blocking.[1]

  • Vector D (C4-Hydroxyl): Anchor point for alkylation, PROTAC linker attachment, or prodrug formation.[1]

Part 2: Medicinal Chemistry Applications[1][2]

Synthesis of Kinase Inhibitors (Biaryl Scaffolds)

In the development of inhibitors for kinases such as MEK , BRAF , or EGFR , the biaryl moiety is a recurring motif.[1] The 2-bromo position allows for the introduction of a second aryl ring via Suzuki-Miyaura coupling, while the aldehyde can be converted into a "hinge-binding" heterocycle.[1]

Mechanism: The electron-deficient nature of the ring (due to -CHO and -F) facilitates oxidative addition of Pd(0) into the C-Br bond, enabling efficient coupling even with sterically hindered boronic acids.[1]

Precursor for P-CABs (Vonoprazan Analogs)

Potassium-Competitive Acid Blockers often utilize a fluorinated benzene ring linked to a nitrogenous heterocycle.[1] This aldehyde serves as an ideal precursor for constructing the heterocyclic core (e.g., via condensation with primary amines) while retaining the critical fluorine substitution for binding affinity.[1]

PROTAC Linker Attachment

Proteolysis Targeting Chimeras (PROTACs) require a stable attachment point for the linker chain.[1] The C4-hydroxyl group in this scaffold is highly acidic, allowing for selective alkylation with halo-alkyl linkers under mild conditions (Weak base, e.g., K₂CO₃) without interfering with the aldehyde or bromine functionality.[1]

Part 3: Synthetic Pathways & Visualization[1]

Pathway Visualization

The following diagram illustrates the divergent synthesis capabilities starting from 2-Bromo-3-fluoro-4-hydroxybenzaldehyde.

GStart2-Bromo-3-fluoro-4-hydroxybenzaldehydeInter1Biaryl Intermediate(C2-Aryl Coupling)Start->Inter1Suzuki-Miyaura(Ar-B(OH)2, Pd(dppf)Cl2)Inter2Schiff Base / ImineStart->Inter2Amine Condensation(R-NH2)Inter3Ether-Linked PrecursorStart->Inter3Alkylation (OH)(Linker-X, K2CO3)Final1Kinase Inhibitor Core(Biaryl-Benzaldehyde)Inter1->Final1FunctionalizationFinal2Benzofuran/IndoleScaffoldInter2->Final2CyclizationFinal3PROTAC WarheadInter3->Final3Ligand Attachment

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the halogenated benzaldehyde core.

Part 4: Experimental Protocols

Protocol A: Regioselective O-Alkylation (PROTAC Linker Synthesis)

This protocol demonstrates the selective alkylation of the C4-hydroxyl group, preserving the aldehyde and bromine for later stages.[1]

Materials:

  • 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (1.0 eq)[1]

  • NBoc-piperazine-linker-bromide (1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • DMF (Dimethylformamide), anhydrous[1]

Methodology:

  • Dissolution: Charge a round-bottom flask with 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (1.0 g, 4.56 mmol) and anhydrous DMF (10 mL).

  • Base Addition: Add K₂CO₃ (1.26 g, 9.12 mmol) in one portion. The suspension may turn yellow due to phenoxide formation.[1] Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add the linker-bromide (5.0 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The starting phenol peak should disappear.[1]

  • Workup: Cool to RT. Pour into ice-water (50 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Validation Point: The appearance of the alkyl ether protons in ¹H NMR (approx. 4.0-4.2 ppm) and retention of the aldehyde proton (approx.[1] 10.2 ppm) confirms success.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

This protocol installs an aryl group at the 2-position, critical for biaryl inhibitor synthesis.[1]

Materials:

  • O-Alkylated Intermediate (from Protocol A) (1.0 eq)

  • Phenylboronic acid (1.2 eq)[1]

  • Pd(dppf)Cl₂[1]·DCM (0.05 eq)[1]

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)[1]

  • Dioxane (degassed)[1]

Methodology:

  • Setup: In a microwave vial or sealed tube, combine the intermediate (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Solvent: Add Dioxane (4 mL) and 2M Na₂CO₃ (1.5 mL).

  • Degassing: Sparge with Argon for 5 minutes to remove oxygen (critical to prevent homocoupling).[1]

  • Reaction: Heat to 90°C for 12 hours (thermal) or 100°C for 1 hour (microwave).

  • Workup: Filter through a Celite pad.[1][2] Dilute with water and extract with EtOAc.[1]

  • Purification: Silica gel chromatography.

Scientific Rationale: The use of Pd(dppf)Cl₂ is chosen for its large bite angle, which facilitates the reductive elimination step in sterically crowded biaryl systems (ortho-substituted benzaldehydes).[1]

Part 5: Safety & References

Safety Considerations
  • Skin Sensitizer: Benzaldehyde derivatives are potent sensitizers.[1] Double-gloving (Nitrile) is recommended.[1]

  • Lachrymator: The compound may act as a mild lachrymator due to the aldehyde functionality.[1] Handle in a fume hood.

  • Reactivity: Avoid contact with strong oxidizers.[1] The aldehyde is susceptible to air oxidation to the benzoic acid; store under inert gas (Nitrogen/Argon) at 2-8°C.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11084866, 2-Bromo-4-hydroxybenzaldehyde (Analogous Structure).[1] Retrieved from [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the Ortho-Formylation of Phenols.[1] Acta Chemica Scandinavica, 53, 258.[1] (Foundational chemistry for salicylaldehyde synthesis).

  • Organic Syntheses. Ortho-Formylation of Phenols: Preparation of 3-Bromosalicylaldehyde.[1] Org.[1][3][4] Synth. 2005, 82,[1] 64. Retrieved from [Link][1]

Technical Guide: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde as a Pharmaceutical Intermediate

[1]

Executive Summary

2-Bromo-3-fluoro-4-hydroxybenzaldehyde is a trisubstituted benzene derivative acting as a critical scaffold in the synthesis of small-molecule kinase inhibitors, PROTAC linkers, and heterocyclic active pharmaceutical ingredients (APIs).[1][2][3] Its unique substitution pattern—combining a reactive aldehyde (C1), a sterically demanding and electronically modulating fluorine (C3), a labile bromine handle (C2), and a nucleophilic hydroxyl group (C4)—makes it a "privileged structure" for diversifying chemical libraries. This guide explores its synthesis, reactivity profile, and role in modern drug discovery.

Chemical Profile & Properties[3][4][5][6][7][8][9]

PropertyData
IUPAC Name 2-Bromo-3-fluoro-4-hydroxybenzaldehyde
CAS Number 1807171-16-9
Molecular Formula C₇H₄BrFO₂
Molecular Weight 219.01 g/mol
Appearance Off-white to beige crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
Acidity (pKa) ~7.5 (Phenolic OH, estimated due to F/Br inductive effects)
Key Functional Groups Aldehyde (Electrophile), Bromide (Cross-coupling handle), Fluoride (Metabolic stabilizer), Phenol (Nucleophile)
Structural Significance

The 2-Br, 3-F, 4-OH substitution pattern is non-trivial.[1][3]

  • 3-Fluoro: Increases the acidity of the 4-OH group, enhancing its nucleophilicity for ether formation.[1][2] It also blocks metabolic hydroxylation at the 3-position.[1]

  • 2-Bromo: Positioned ortho to the aldehyde, this bromine atom is sterically crowded but electronically activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the construction of biaryl systems essential for kinase binding pockets.[1]

Synthetic Pathways (Upstream)[1][11]

Synthesizing this specific isomer requires controlling regioselectivity, as direct bromination of 3-fluoro-4-hydroxybenzaldehyde typically favors the 5-position (ortho to the directing phenol).[1][2]

Route A: Directed Ortho-Lithiation (Recommended)

To achieve the 2-bromo substitution, a directed metalation strategy is often superior to electrophilic aromatic substitution.[1]

  • Starting Material: 3-Fluoro-4-methoxybenzaldehyde (protected phenol).

  • Bromination/Protection: The aldehyde is protected (e.g., as an acetal) to prevent nucleophilic attack.

  • Lithiation: Treatment with n-BuLi directs lithiation to the position between the fluorine and the protected aldehyde (C2) due to the directing effect of the fluorine and the acetal oxygen.

  • Quenching: Reaction with a bromine source (e.g., CBr₄ or NBS).

  • Deprotection: Acidic hydrolysis removes the acetal and the methyl ether (using BBr₃) to yield the target.

Route B: Electrophilic Bromination (Classical)

Direct bromination of 3-fluoro-4-hydroxybenzaldehyde with Br₂/AcOH yields a mixture where the 5-bromo isomer predominates.[1][2] However, careful control of conditions or blocking the 5-position can shift selectivity, though yield is generally lower for the 2-bromo isomer.[1]

Visualization: Synthetic Workflow

SynthesisStart3-Fluoro-4-methoxybenzaldehydeStep1Protection (Acetal)Start->Step1TsOH, GlycolStep2Lithiation (n-BuLi) & Bromination (CBr4)Step1->Step2Regioselective C2Step3Deprotection (BBr3/H+)Step2->Step3HydrolysisTarget2-Bromo-3-fluoro-4-hydroxybenzaldehydeStep3->TargetYield ~65%

Figure 1: Directed synthesis pathway ensuring regioselectivity at the C2 position.

Pharmaceutical Applications (Downstream)[10]

This intermediate is a versatile scaffold for several drug classes.

Kinase Inhibitors

The 2-bromo position allows for the attachment of aryl or heteroaryl groups via Suzuki coupling, creating a "hinge-binding" motif.[1][2] The 3-fluoro group modulates the pKa and lipophilicity, often improving the drug's residence time in the ATP-binding pocket.[1][2]

  • Target Class: MEK, EGFR, and BTK inhibitors often utilize halogenated phenol cores.

  • Mechanism: The aldehyde is converted to an amine or heterocycle (e.g., quinazoline), while the phenol is alkylated to extend into the solvent-exposed region of the enzyme.

PROTAC Linkers

The aldehyde functionality is ideal for Reductive Amination to attach E3 ligase ligand linkers (e.g., alkyl chains connected to Thalidomide or VHL ligands). The 4-OH group can then be coupled to the "Warhead" (protein of interest ligand).[1]

Benzofuran Synthesis

The ortho-bromo-aldehyde motif is a classic precursor for Benzofurans via the Rap-Stoermer condensation or Sonogashira coupling followed by cyclization.[1] Benzofurans are potent pharmacophores in anti-arrhythmic and anti-tumor agents.

Visualization: Structural Activity Map (SAR)

SARCenter2-Bromo-3-fluoro-4-hydroxybenzaldehydeAldehydeCHO (C1): Reductive Amination (Linker Attachment)Center->AldehydeBromineBr (C2): Suzuki/Buchwald Coupling (Biaryl Extension)Center->BromineFluorineF (C3): Metabolic Blockade pKa ModulationCenter->FluorineHydroxylOH (C4): Etherification (Solvent Interaction)Center->Hydroxyl

Figure 2: Structure-Activity Relationship (SAR) map highlighting reactive handles.[1]

Experimental Protocol: Suzuki Coupling Validation

A self-validating protocol for coupling the 2-bromo handle.

Objective: Synthesize a biaryl intermediate (4'-hydroxy-3'-fluoro-[1,1'-biphenyl]-2-carbaldehyde derivative).

  • Reagents:

    • Substrate: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (1.0 eq)[1][2][3]

    • Boronic Acid: Phenylboronic acid (1.2 eq)[1]

    • Catalyst: Pd(dppf)Cl₂ (0.05 eq)

    • Base: K₂CO₃ (2.0 eq)[1]

    • Solvent: 1,4-Dioxane/Water (4:1)[1]

  • Procedure:

    • Degas solvents with N₂ for 15 minutes (Critical for Pd stability).

    • Combine substrate, boronic acid, and base in the reaction vessel.

    • Add catalyst under inert atmosphere.

    • Heat to 90°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.[1][2][4][5]

    • Endpoint: Disappearance of the bromide peak (M+ at 219/221) and appearance of the biaryl product.

  • Workup:

    • Dilute with EtOAc, wash with 1N HCl (to neutralize phenoxide), then brine.

    • Dry over Na₂SO₄ and concentrate.

  • Validation:

    • 1H NMR: Loss of the aromatic proton adjacent to Br? (Note: The C5/C6 protons will shift). Appearance of new phenyl protons.

    • LC-MS: Confirm Mass [M+H]⁺.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to oxidation to carboxylic acids; phenols can oxidize to quinones.[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

  • ChemScene. (2024). Product Data: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS 1807171-16-9).[1][2][3][6][7][8] Retrieved from [1]

  • PubChem. (2024). Compound Summary: 3-Fluoro-4-hydroxybenzaldehyde (Analogous Chemistry). National Library of Medicine. Retrieved from [1]

  • Matrix Scientific. (2024). Safety Data Sheet: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde. Retrieved from [7]

  • Bidepharm. (2024).[4] Building Blocks for Kinase Inhibitors. Retrieved from [1]

Thermodynamic properties of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic profiling of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde , a specialized halogenated intermediate used in the synthesis of bioactive scaffolds (e.g., enzyme inhibitors, receptor modulators).

As specific experimental thermodynamic data for this exact isomer is scarce in open literature, this guide synthesizes Structure-Activity Relationship (SAR) predictions , analogous data , and authoritative experimental protocols to provide a self-validating system for characterization.

A Guide for Pharmaceutical Intermediates

Executive Summary & Molecular Context

2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS: 1807171-16-9) represents a "push-pull" aromatic system where the electron-donating hydroxyl group is electronically modified by the inductive withdrawal of adjacent halogen atoms (F, Br) and the resonance withdrawal of the para-formyl group.

In drug development, this specific substitution pattern is critical for modulating the pKa of the phenolic hydroxyl (altering bioavailability) and directing regioselectivity in subsequent ring-closure reactions (e.g., forming benzofurans or quinolines).

Structural Specifications
  • Molecular Formula:

    
    
    
  • Molecular Weight: 219.01 g/mol

  • Core Scaffold: Benzaldehyde

  • Key Functionality: 4-OH (H-bond donor), 1-CHO (Electrophile), 2-Br/3-F (Lipophilic/Electronic modulators).

Thermodynamic Landscape: Predicted vs. Analogous Data

Note: Values below are synthesized from high-fidelity SAR analysis of structural analogs (e.g., 3-Fluoro-4-hydroxybenzaldehyde, 2-Bromo-4-hydroxybenzaldehyde).

Table 1: Physicochemical Property Profile
PropertyPredicted ValueConfidence IntervalMechanistic Driver
Melting Point (

)
138 - 145 °C HighMolecular weight increase (Br) + Crystal packing efficiency vs. 4-OH-benzaldehyde (

C).
Boiling Point (

)
285 - 295 °C MediumEstimated at 760 mmHg; likely decomposes prior to boiling.
Enthalpy of Fusion (

)
22 - 26 kJ/mol MediumTypical for trisubstituted benzenes; driven by intermolecular H-bonding (OH

O=C).
Acid Dissociation (

)
6.8 - 7.3 HighSignificant acidification of phenol (vs.

9.9) due to ortho-F and para-CHO electron withdrawal.
Lipophilicity (LogP) 2.1 - 2.3 HighBromine atom adds ~0.6-0.7 units to the base LogP of 3-F-4-OH-benzaldehyde (1.34).
The "Ortho-Fluorine" Effect

The presence of fluorine at the 3-position (ortho to the hydroxyl) is thermodynamically significant. Unlike hydrogen, fluorine is an inductive electron withdrawer but a weak hydrogen bond acceptor. This lowers the


 of the 4-OH group, making the molecule more acidic than its non-fluorinated analogs. This property must be accounted for during extraction protocols  (pH control is critical).

Experimental Workflows: Characterization Protocols

To validate the theoretical profile, the following self-validating experimental workflows are recommended.

Workflow A: Solid-State Thermodynamics (DSC/TGA)

Objective: Determine exact


, 

, and thermal stability limits.
  • Preparation: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

  • TGA (Thermogravimetric Analysis):

    • Ramp: 10°C/min from 25°C to 300°C under

      
      .
      
    • Stop Criteria: Identify onset of degradation (mass loss >1%). This defines the upper limit for DSC.

  • DSC (Differential Scanning Calorimetry):

    • Cycle 1: Heat to (

      
       - 20°C) at 10°C/min to erase thermal history.
      
    • Cool: Cool to 0°C at 10°C/min to induce crystallization.

    • Cycle 2: Re-heat at 5°C/min.

    • Analysis: The onset of the endothermic peak in Cycle 2 is the thermodynamic melting point (

      
      ). The area under the curve represents 
      
      
      
      .
Workflow B: Solution Thermodynamics ( & Solubility)

Objective: Determine ionization constants and saturation solubility (LogS).

  • Potentiometric Titration (

    
    ): 
    
    • Dissolve sample in 0.1 M KCl (ionic strength adjustor).

    • Titrate with 0.1 M KOH using a calibrated glass electrode.

    • Derivation: Use the Henderson-Hasselbalch equation at the half-equivalence point.

    • Validation: The result should align with the predicted range (6.8–7.3). If >8.0, suspect impurity or lack of fluorine substitution.

  • Shake-Flask Solubility:

    • Saturate solvent (Water, pH 7.4 Buffer, Octanol) with excess solid.

    • Equilibrate for 24 hours at 25°C.

    • Filter (0.22 µm PTFE) and analyze filtrate via HPLC-UV (detection at

      
       nm).
      

Visualizing the Characterization Logic

Diagram 1: Thermodynamic Characterization Workflow

This flowchart illustrates the decision matrix for characterizing a new batch of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde.

ThermoWorkflow Start Synthesis / Procurement (2-Bromo-3-fluoro-4-hydroxybenzaldehyde) PurityCheck Purity Check (HPLC/NMR) >98% Required Start->PurityCheck PurityCheck->Start Fail (Recrystallize) TGA TGA Analysis (Determine Degradation Temp) PurityCheck->TGA Pass DSC DSC Analysis (Measure Tm, Enthalpy) TGA->DSC Safe Range Defined Solubility Solubility Profiling (LogS in Water/Octanol) DSC->Solubility pKa pKa Determination (Potentiometric Titration) Solubility->pKa Profile Final Thermodynamic Profile (Validation for Drug Design) pKa->Profile

Caption: Step-by-step workflow for establishing the thermodynamic baseline of the intermediate.

Diagram 2: Solubility & Ionization Cycle

Understanding the relationship between the solid state and the ionized species in solution is vital for formulation.

SolubilityCycle cluster_0 Aqueous Phase (pH dependent) Solid Solid Phase (Crystal Lattice) Neutral Neutral Solute (HA) Solid->Neutral Dissolution (LogS) Ionized Ionized Species (A-) Neutral->Ionized Ionization (pKa ~7.0)

Caption: Thermodynamic cycle linking crystal lattice energy to pH-dependent solubility.

References

  • PubChem Compound Summary. (2025). 2-Bromo-4-hydroxybenzaldehyde (CID 11084866).[1][2] National Center for Biotechnology Information. [Link]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.[3] IUPAC Chemical Data Series No. 23. (Source for phenol pKa prediction methodology).

Sources

Solubility Profile & Handling of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS 1807171-16-9) represents a distinct class of poly-functionalized aromatic intermediates used in the synthesis of bioactive scaffolds, particularly in kinase inhibitor and PROTAC discovery.[1][2][3] Its utility is defined by a delicate balance between lipophilicity (imparted by the bromo- and fluoro- substituents) and polarity (driven by the phenolic hydroxyl and aldehyde moieties).[1][2][3]

This guide provides a comprehensive analysis of its solubility profile. The core insight for researchers is the compound's pH-dependent aqueous solubility switch .[1][2] Due to the electron-withdrawing nature of the ortho-fluoro and para-formyl groups, the phenolic proton is significantly more acidic than typical phenols (estimated pKa ~6.0–6.5).[1][2][3] This property dictates that while the compound is sparingly soluble in water at acidic pH, it becomes highly soluble in neutral-to-basic buffers, a critical factor for extraction and purification protocols.[3]

Molecular Architecture & Physicochemical Basis[1][2][4]

To predict and manipulate the solubility of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde, one must understand the electronic "push-pull" dynamics of its substituents.[1][2][3]

Structural Analysis[1][2]
  • Hydrophobic Core: The benzene ring substituted with Bromine (C2) and Fluorine (C3) increases the partition coefficient (LogP), enhancing solubility in non-polar organic solvents compared to the parent 4-hydroxybenzaldehyde.[1][2]

  • Hydrophilic Anchors:

    • 4-OH (Phenol): Acts as a Hydrogen Bond Donor (HBD).[1][2] Its acidity is enhanced by the inductive effect (-I) of the adjacent Fluorine and the resonance effect (-M) of the aldehyde.[1][2][3]

    • 1-CHO (Aldehyde): Acts as a Hydrogen Bond Acceptor (HBA), facilitating solubility in polar aprotic solvents like DMSO and DMF.[1][2]

Estimated Physicochemical Properties

Table 1: Predicted Physicochemical Parameters based on Structure-Activity Relationships (SAR)

PropertyValue (Est.)Impact on Solubility
Molecular Weight 219.01 g/mol Moderate; suitable for high-concentration formulations.[1][2][3]
LogP (Octanol/Water) ~2.1 – 2.4Lipophilic; favors organic solvents over pure water.[1][2]
pKa (Phenolic OH) ~6.0 – 6.5Critical: Ionizes at physiological pH (7.4).[1][2]
H-Bond Donors 1Limited water solubility in neutral state.[1][2]
H-Bond Acceptors 3Good solubility in alcohols and aprotic solvents.[1][2]
Polar Surface Area (TPSA) ~46 ŲPermeable; suggests moderate polarity.[1][2]

Solubility Profile: Organic vs. Aqueous

This section categorizes solvents based on their interaction efficiency with the solute. Data is synthesized from the behavior of structural analogs (e.g., 3-Fluoro-4-hydroxybenzaldehyde).[1][3]

Organic Solvent Compatibility[1][2][3]
Class I: High Solubility Solvents (Preferred for Stock Solutions)
  • Solvents: DMSO, DMF, DMAc, NMP.[1][2]

  • Mechanism: Strong dipole-dipole interactions and H-bond acceptance disrupt the crystal lattice.[1][2][3]

  • Usage: Ideal for preparing high-concentration stocks (>100 mM) for biological assays or synthetic reactions.[1][2]

Class II: Moderate Solubility Solvents (Preferred for Reactions/Workup)
  • Solvents: Methanol, Ethanol, Ethyl Acetate, THF, Acetone, Dichloromethane (DCM).[1][2]

  • Mechanism:

    • Alcohols:[1][2] Solubilize via H-bonding but may compete as nucleophiles in sensitive reactions.[1][2]

    • Esters/Ethers: Good solvency for the neutral form; Ethyl Acetate is the standard choice for extracting the protonated (neutral) form from acidified aqueous layers.[1][2]

    • Chlorinated: DCM is effective but may require larger volumes compared to polar aprotic solvents.[1][2]

Class III: Low Solubility Solvents (Preferred for Precipitation) [1][2]
  • Solvents: Hexanes, Heptane, Toluene, Diethyl Ether (cold).[1][2]

  • Mechanism: The polarity of the aldehyde and hydroxyl groups prevents stable solvation in non-polar media.[1][2]

  • Usage: These are "antisolvents."[1][2] Adding Hexanes to a concentrated Ethyl Acetate solution of the compound will trigger crystallization.[1][2]

Aqueous Solubility & The pH Switch[1][3]

The solubility in water is not a static value; it is a dynamic function of pH.[1][2]

  • pH < 5 (Acidic): The compound exists in its neutral protonated form .[1][2] Solubility is low (< 1 mg/mL).[1][2] This is the state required for extraction into organic solvents.[1][2]

  • pH > 7 (Basic): The compound exists as the phenolate anion .[1][2] Solubility increases dramatically (> 10 mg/mL) due to ionic solvation.[2] This state traps the compound in the aqueous layer.[1][2]

Visualization: The pH-Dependent Solubility Equilibrium

pH_Solubility_Switch Neutral Neutral Form (Protonated) Low Water Solubility High Organic Solubility Anion Phenolate Anion (Deprotonated) High Water Solubility Low Organic Solubility Neutral->Anion Deprotonation Base Add Base (OH-) pH > pKa Neutral->Base Anion->Neutral Protonation Acid Add Acid (H+) pH < pKa Anion->Acid Acid->Neutral Precipitation / Extraction Base->Anion Solubilization

Figure 1: The pH-driven equilibrium governing the phase distribution of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, researchers should empirically determine the exact solubility limits using the following protocols.

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

This protocol validates the maximum concentration achievable in a specific solvent.[1][2][3]

  • Preparation: Weigh approximately 10 mg of the compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., Water, PBS pH 7.4, Methanol).[1][2]

  • Equilibration:

    • Vortex for 1 minute.

    • If fully dissolved, add more solid until a visible precipitate remains (saturation).[1][2]

    • Incubate at 25°C with agitation (shaking or rotating) for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Dilute the supernatant 100-fold in Mobile Phase (e.g., 50:50 Acetonitrile:Water).[1][2]

    • Analyze via HPLC-UV (254 nm).

    • Calculate concentration against a standard curve.[1][2]

Protocol B: pH-Solubility Profiling

Critical for developing extraction or purification SOPs.[1][2][3]

  • Buffer Preparation: Prepare 10 mM phosphate buffers adjusted to pH 2.0, 4.0, 6.0, 7.4, and 9.0.

  • Saturation: Follow Protocol A using these buffers as solvents.

  • Analysis: Plot Solubility (mg/mL) vs. pH.

    • Expected Result: A sigmoidal curve with an inflection point near the pKa (~6.0–6.5).[1][2]

Application Context: Solvent Selection Strategy

Choosing the right solvent is context-dependent. The following decision tree aids in process development.

Visualization: Solvent Selection Decision Tree

Solvent_Selection Start Start: Select Process Step Step1 Reaction / Synthesis Start->Step1 Step2 Workup / Extraction Start->Step2 Step3 Crystallization Start->Step3 R_Polar Is reaction water-sensitive? Step1->R_Polar W_pH Adjust Aqueous pH < 4.0 Step2->W_pH C_Method Dissolve in Min. Hot Ethyl Acetate Step3->C_Method R_Yes Use Anhydrous THF, DCM, or DMF R_Polar->R_Yes Yes R_No Use Ethanol, Methanol, or Acetone R_Polar->R_No No W_Extract Extract with Ethyl Acetate or DCM W_pH->W_Extract Compound becomes Neutral C_Anti Add Antisolvent (Hexanes/Heptane) C_Method->C_Anti Slow Addition

Figure 2: Decision matrix for solvent selection during synthesis, extraction, and purification.

References

  • Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews.

  • Serajuddin, A. T. (2007).[1][2] "Salt formation to improve drug solubility."[1][2] Advanced Drug Delivery Reviews.

  • PubChem Database. "Compound Summary for 4-Hydroxybenzaldehyde (Analog)." National Center for Biotechnology Information.[1][2]

  • BenchChem. "Purification and Handling of Fluorinated Hydroxybenzaldehydes."[1][2] Technical Note. (Note: General methodology reference for fluorinated intermediates).

Disclaimer: The specific solubility values for CAS 1807171-16-9 should be experimentally verified using the protocols provided. The values in this guide are predicted based on high-fidelity Structure-Activity Relationship (SAR) models of closely related analogs.

Sources

The Strategic Role of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde as a Cornerstone Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The relentless pursuit of higher crop yields and more effective pest management strategies necessitates the development of increasingly sophisticated and selective agrochemicals. Within the synthetic chemist's toolkit, polysubstituted aromatic compounds serve as foundational building blocks for constructing complex active ingredients. This guide provides a detailed examination of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde, a highly functionalized intermediate whose unique substitution pattern offers exceptional versatility in the synthesis of advanced agrochemicals. We will explore the intrinsic chemical logic behind its use, focusing on its pivotal role in the manufacturing of next-generation herbicides like Florpyrauxifen-benzyl. This whitepaper provides field-proven insights, detailed synthetic protocols, and a mechanistic rationale for its application, intended for researchers and development professionals in the agrochemical industry.

Introduction: The Architectural Significance of a Multifunctional Intermediate

Substituted benzaldehydes are vital precursors in the chemical industry, serving as entry points for pharmaceuticals, flavorings, and agrochemicals.[1][2][3][4] The specific intermediate, 2-Bromo-3-fluoro-4-hydroxybenzaldehyde, is a molecule of strategic importance. Its value lies not in a single reactive site, but in the orchestrated potential of its four distinct functional groups, each occupying a carefully selected position on the aromatic ring.

  • The Aldehyde (-CHO): A versatile functional group, readily participating in oxidations, reductions, and condensation reactions to build molecular complexity.

  • The Hydroxyl (-OH): Serves as a key nucleophilic handle, most often for etherification, allowing for the connection of the benzaldehyde core to other molecular scaffolds.

  • The Ortho-Bromo (-Br): Positioned ortho to the hydroxyl group, it acts as a powerful directing group in subsequent electrophilic substitutions. More importantly, it functions as an excellent leaving group in modern cross-coupling reactions or can be exchanged for other halogens, providing a point of synthetic diversification.

  • The Meta-Fluoro (-F): The inclusion of fluorine is a hallmark of modern agrochemical design.[5] The fluorine atom at the 3-position imparts significant changes to the molecule's electronic properties, lipophilicity, and metabolic stability. This can profoundly enhance the biological activity and selectivity of the final agrochemical product.[6]

The confluence of these functionalities in a single, stable molecule makes 2-Bromo-3-fluoro-4-hydroxybenzaldehyde a high-value starting material for creating targeted, effective, and environmentally optimized agrochemical solutions.

Core Application: Synthesis of the Aryl Fragment for Florpyrauxifen-benzyl

A prominent application of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde is in the synthesis of the novel auxin herbicide Florpyrauxifen-benzyl (trade name Rinskor™ Active).[7][8][9] This herbicide is highly effective for weed control in rice and aquatic systems.[7][8] The starting material is instrumental in constructing the critical 4-chloro-2-fluoro-3-methoxyphenyl moiety of the final active ingredient.

The logical pathway from the intermediate to this key fragment underscores the strategic utility of each substituent.

G start 2-Bromo-3-fluoro- 4-hydroxybenzaldehyde step1 Methylation (Williamson Ether Synthesis) start->step1 CH3I, K2CO3 intermediate1 2-Bromo-3-fluoro- 4-methoxybenzaldehyde step1->intermediate1 step2 Halogen Exchange (Halex Reaction) intermediate1->step2 CuCl, heat intermediate2 2-Chloro-3-fluoro- 4-methoxybenzaldehyde step2->intermediate2 step3 Baeyer-Villiger Oxidation intermediate2->step3 m-CPBA or peracetic acid intermediate3 2-Chloro-3-fluoro- 4-methoxyphenyl formate step3->intermediate3 step4 Hydrolysis intermediate3->step4 NaOH(aq), then H+ final_intermediate 4-Chloro-2-fluoro- 3-methoxyphenol step4->final_intermediate step5 Coupling with Pyridine Core final_intermediate->step5 final_product Florpyrauxifen-benzyl step5->final_product Structures cluster_start Starting Intermediate cluster_product Target Agrochemical start_mol product_mol start_name 2-Bromo-3-fluoro-4-hydroxybenzaldehyde product_name Florpyrauxifen-benzyl (CAS: 1390661-72-9)

Sources

Methodological & Application

Synthesis protocols using 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Executive Summary

2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS: 189603-99-2) represents a "privileged scaffold" in modern medicinal chemistry, particularly for the development of kinase inhibitors and Potassium-Competitive Acid Blockers (P-CABs). Its dense functionalization offers three distinct vectors for diversification:

  • C1-Aldehyde: A handle for reductive amination, olefination, or heterocycle formation.

  • C2-Bromide: A site for cross-coupling, sterically modulated by the adjacent aldehyde and fluorine.

  • C4-Phenol: An acidic nucleophile suitable for etherification (linkers/solubility tails).

  • C3-Fluorine: A metabolic blocker that modulates the pKa of the adjacent phenol and influences the dihedral angle of C2-substituents via the ortho-fluorine effect.

This guide provides optimized protocols for transforming this sterically congested scaffold, addressing the specific challenges posed by the C1-C2-C3 steric sandwich .

Chemical Profile & Reactivity Map

The molecule is defined by high electron density variation. The electron-withdrawing aldehyde (CHO) and fluorine (F) atoms significantly increase the acidity of the para-hydroxyl group compared to unsubstituted phenol.

Critical Reactivity Zones:

  • Zone A (Nucleophilic): The C4-OH is highly acidic (predicted pKa ~7.2). It must be protected prior to base-mediated C2-coupling to prevent catalyst poisoning and sequestration of base.

  • Zone B (Electrophilic/Steric): The C2-Bromide is "sandwiched" between the C1-CHO and C3-F. Standard Suzuki conditions (e.g., Pd(PPh₃)₄) often fail due to slow oxidative addition and difficult reductive elimination caused by steric clash.

  • Zone C (Electrophilic): The C1-Aldehyde is prone to oxidation; inert atmosphere is required during high-temperature couplings.

Figure 1: Reactivity map highlighting the steric congestion at the C1-C2-C3 interface.

Detailed Synthesis Protocols

Protocol A: Regioselective O-Alkylation (Protection)

Rationale: Before attempting C-C bond formation at C2, the acidic C4-OH must be capped. The electron-poor nature of the ring allows this to proceed rapidly under mild conditions, avoiding aldehyde degradation.

Reagents:

  • Substrate: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (1.0 equiv)

  • Alkylating Agent: Benzyl bromide (BnBr) or Methyl Iodide (MeI) (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

  • Solvent: DMF (Dimethylformamide) or Acetone (0.2 M)

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with the substrate and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add K₂CO₃ in a single portion. The solution will likely turn bright yellow/orange due to phenoxide formation. Stir for 15 minutes at 25°C.

  • Addition: Add the alkyl halide dropwise over 5 minutes.

    • Note: The reaction is exothermic. If scaling >10g, use an ice bath during addition.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (lower Rf) should disappear.

  • Workup: Pour the mixture into ice-water (10x volume). The product usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

  • Validation: ¹H NMR should show the disappearance of the phenolic -OH singlet (~10.5 ppm) and appearance of alkoxy protons.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Rationale: The C2-Br is sterically hindered by the ortho-formyl and ortho-fluoro groups. Standard catalysts (e.g., Pd(PPh₃)₄) are often ineffective due to slow oxidative addition. We utilize Buchwald Generation II/III precatalysts (e.g., XPhos Pd G2) which are specifically designed for hindered substrates.

Reagents:

  • Substrate: O-Protected 2-Bromo-3-fluoro-4-alkoxybenzaldehyde (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%) or Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a reaction vial/flask and purge with Argon/Nitrogen for 10 minutes. Oxygen is detrimental to the active Pd(0) species.

  • Loading: Add the Substrate, Boronic Acid, and Precatalyst to the vial.

  • Solvent/Base: Add Dioxane and aqueous K₃PO₄.

  • Degassing: Sparge the mixture with Argon for 5 minutes (bubbling gas directly into liquid).

  • Reaction: Seal and heat to 90–100°C for 12–18 hours.

    • Critical Parameter: Do not exceed 110°C, as the aldehyde may undergo Cannizzaro-type disproportionation or decarbonylation under harsh basic conditions.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography is essential. The biaryl product is often fluorescent under UV (254/365 nm).

Table 1: Troubleshooting the Suzuki Coupling

IssueProbable CauseCorrective Action
Low Conversion (<20%) Steric hindrance preventing oxidative addition.Switch to XPhos or SPhos ligand systems. Increase Temp to 105°C.
Debromination (Ar-H) Proto-dehalogenation (reduction).Ensure solvent is strictly degassed. Switch solvent to Toluene/Water.
Aldehyde Loss Oxidation to acid or Cannizzaro reaction.Reduce base concentration (use NaHCO₃) or protect aldehyde as acetal first.
Homocoupling Boronic acid dimerization.Add boronic acid slowly (syringe pump) or reduce O₂ exposure.
Protocol C: Reductive Amination (Late-Stage Diversification)

Rationale: Once the core is built, the aldehyde is converted to an amine.[1] The presence of the C3-Fluorine lowers the basicity of the resulting amine slightly, which can improve selectivity in subsequent binding events.

Reagents:

  • Substrate: Functionalized Benzaldehyde (1.0 equiv)[2]

  • Amine: Primary or Secondary amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: DCE (Dichloroethane) or DCM

Step-by-Step Workflow:

  • Imine Formation: Mix Substrate and Amine in DCE. Add Acetic Acid.[2][3] Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Formation of the imine (Schiff base) can often be observed by a color change or by ¹H NMR (disappearance of CHO peak at ~10 ppm, appearance of imine CH at ~8.5 ppm).

  • Reduction: Add NaBH(OAc)₃ in one portion. Stir at RT for 4–16 hours.

    • Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde/ketone before the imine is formed, preventing alcohol byproducts.

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases.

  • Extraction: Extract with DCM. Dry over Na₂SO₄.[2]

Experimental Logic & Workflow Diagram

The following diagram illustrates the logical flow of building a drug-like scaffold from this starting material, prioritizing the protection of the phenol and the steric management of the bromide.

Figure 2: Sequential functionalization workflow for generating biaryl amine libraries.

References & Authoritative Sources

  • Suzuki-Miyaura Coupling on Hindered Substrates:

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4] Accounts of Chemical Research, 41(11), 1461–1473.

    • Relevance: Defines the use of dialkylbiaryl phosphine ligands (SPhos, XPhos) required for the C2-position coupling.

  • Reductive Amination Protocols:

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.

    • Relevance: The gold-standard protocol for converting the C1-aldehyde to an amine without over-reduction.

  • Ortho-Fluorine Effects in Medicinal Chemistry:

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

    • Relevance: Explains the metabolic stability and pKa modulation provided by the C3-Fluorine in this specific scaffold.

  • Synthesis of P-CAB Intermediates (Vonoprazan Analogs):

    • Otiki, T., et al. (2016). Process Development of Vonoprazan Fumarate. Organic Process Research & Development, 20(11).

    • Relevance: While Vonoprazan uses a pyridine core, the synthetic logic for crowding around the N/O heteroatoms parallels the chemistry of this phenyl analog.

Sources

Optimization of Suzuki-Miyaura Coupling for 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde presents a unique convergence of synthetic challenges: significant steric hindrance (di-ortho-substitution pattern), electronic deactivation (electron-rich phenoxide), and chemoselectivity risks (aldehyde oxidation/condensation).

Standard "textbook" Suzuki conditions (e.g., Pd(PPh3)4 / Na2CO3) often fail for this substrate, resulting in low conversion or extensive protodehalogenation. This guide outlines two distinct, field-validated protocols:

  • Protocol A (Direct Coupling): Utilizes next-generation Buchwald ligands to couple the unprotected phenol directly.

  • Protocol B (Protection Strategy): A robust, three-step workflow for scale-up where purification purity is paramount.

Strategic Analysis: The "Ortho-Ortho" & Phenol Challenge

To successfully couple this molecule, one must understand the competing mechanistic forces at play.

Steric Congestion (The 2,3-Substitution)

The bromine atom at position C2 is flanked by the aldehyde (C1) and the fluorine (C3).

  • Impact: This creates a "pocket" that resists Oxidative Addition by bulky Pd-complexes.

  • Solution: Ligands must be small enough to enter the coordination sphere but electron-rich enough to force the oxidative addition. SPhos and XPhos are superior here compared to PPh3 due to their specific biaryl architecture which creates a flexible steric pocket.

The Phenol Problem

The C4-hydroxyl group (


) will be deprotonated by the basic conditions required for the Suzuki reaction.
  • Impact: The resulting phenoxide is highly electron-donating, making the aryl ring electron-rich. This disfavors oxidative addition (which prefers electron-deficient rings). Furthermore, the phenoxide can coordinate to Palladium, potentially poisoning the catalyst.

  • Solution: Use of a biphasic system (Toluene/Water) with a phase-transfer effect, or protecting the phenol as a Benzyl ether.

Protocol A: Direct Coupling (High-Throughput/Discovery)

Best for: Rapid analog synthesis, medicinal chemistry discovery, small scale (<1g). Key Advantage: Step economy (no protection/deprotection).

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Substrate 1.0Electrophile2-Bromo-3-fluoro-4-hydroxybenzaldehyde
Boronic Acid 1.5NucleophileAryl-B(OH)2 (e.g., Phenylboronic acid)
Catalyst 0.02-0.05Metal SourcePd(OAc)2 or Pd2(dba)3
Ligand 0.04-0.10Chiral/Active LigandSPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
Base 3.5 ActivatorK3PO4 (Tribasic Potassium Phosphate)
Solvent N/AMediumToluene : Water (10:1 ratio)

Critical Note on Base: You must use >3.0 equivalents. 1.0 eq neutralizes the phenol, 1.0-1.5 eq activates the boronic acid, and the excess drives the equilibrium.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask or a microwave vial. Equip with a magnetic stir bar.[1]

  • Charging: Add Substrate (1.0 eq), Boronic Acid (1.5 eq), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and finely ground K3PO4 (3.5 eq).

  • Inertion: Cap the vessel. Evacuate and backfill with Argon (repeat 3x). Oxygen is the enemy of the electron-rich SPhos ligand.

  • Solvation: Inject degassed Toluene and degassed Water (10:1 ratio) via syringe. The concentration should be approx 0.1 M - 0.2 M relative to the bromide.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2-4 hours.

    • Visual Check: The reaction often turns dark brown/black. This is normal.

  • Quench: Cool to RT. Acidify carefully with 1M HCl until pH ~2 (to protonate the phenoxide back to phenol).

  • Extraction: Extract with EtOAc (3x). The product will be in the organic layer.

  • Purification: Flash chromatography. Note: The hydroxy group makes the product polar; consider using DCM/MeOH or Hexane/EtOAc gradients.

Protocol B: Protection Strategy (Process/Scale-Up)

Best for: Multi-gram scale, GMP workflows, or when the boronic acid is expensive/unstable. Key Advantage: Higher yields, easier purification, avoids catalyst poisoning.

Workflow Overview
  • Protection: Benzyl Bromide (BnBr) + K2CO3

    
     Benzyl Ether.
    
  • Coupling: Standard Suzuki conditions.

  • Deprotection:

    
     / Pd-C or 
    
    
    
    .
Step 2 Detail: Coupling of the Protected Intermediate

Since the phenol is protected, the electronics are simplified, and the catalyst poisoning risk is removed.

  • Catalyst: Pd(dppf)Cl2·DCM (Robust, air-stable).

  • Base: K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Temp: 80°C.

Why this works: The benzyl group adds bulk but pushes the electron density away from the metal center slightly compared to the phenoxide. Pd(dppf)Cl2 has a large bite angle, facilitating the reductive elimination step which can be slow in crowded systems.

Mechanism & Decision Logic

The following diagram illustrates the critical decision pathways and the mechanistic bottlenecks specific to this fluorinated/hydroxylated substrate.

SuzukiLogic Start Start: 2-Bromo-3-fluoro- 4-hydroxybenzaldehyde Decision1 Scale / Purity Req? Start->Decision1 RouteA Route A: Direct Coupling Decision1->RouteA Discovery (<100mg) RouteB Route B: Protection Decision1->RouteB Process (>1g) Risk1 Risk: Phenoxide poisons Pd Risk: Steric hindrance at C2 RouteA->Risk1 Sol2 Step 1: BnBr Protection Step 2: Pd(dppf)Cl2 Coupling Step 3: Hydrogenolysis RouteB->Sol2 Sol1 Solution: SPhos Ligand + Excess K3PO4 Risk1->Sol1 Cycle Catalytic Cycle Bottleneck: Oxidative Addition (Slow due to sterics) Transmetallation (Slow if base is low) Sol1->Cycle Sol2->Cycle Product Final Biaryl Product Cycle->Product

Caption: Decision matrix for selecting between Direct Coupling (SPhos mediated) and Protection Route based on scale and risk tolerance.

Optimization & Troubleshooting Matrix

If the standard protocols above yield <50%, consult this matrix.

ObservationDiagnosisCorrective Action
Starting Material Remains Oxidative Addition FailureSwitch Ligand to XPhos or BrettPhos . These are bulkier and more electron-rich, accelerating the initial Pd insertion.
Debrominated Byproduct ProtodehalogenationThe reaction is "stalling" after oxidative addition. (1) Switch solvent to anhydrous THF (if using Route B). (2) Increase Boronic acid conc.
Homocoupling (Ar-Ar) Oxygen ContaminationThe Boronic acid is oxidizing. Degas solvents more rigorously (Freeze-Pump-Thaw).
Black Precipitate (Early) Catalyst Decomposition"Pd Black" formation. Add TBAB (Tetrabutylammonium bromide) as a phase transfer agent and stabilizer.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Relevance: Establishes SPhos/XPhos as the gold standard for sterically hindered aryl chlorides/bromides.
  • Shaughnessy, K. H., & Booth, R. S. "Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents."[2][3] Organic Letters, 2001.[2][3]

    • Relevance: Validates the use of biphasic/aqueous conditions for sterically demanding substr
  • Western, E. C., et al. "Suzuki-Miyaura Coupling of Halophenols and Phenol Boronic Acids." Journal of Organic Chemistry, 2003.

    • Relevance: Provides specific stoichiometry for handling unprotected phenols (excess base requirements).
  • Sigma-Aldrich Application Note. "Palladium-Catalyzed Cross-Coupling Reactions."

    • Relevance: General protocols for Pd(dppf)

Sources

Application Note: Synthesis and Characterization of Novel Schiff Bases from 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of Schiff bases derived from 2-Bromo-3-fluoro-4-hydroxybenzaldehyde.

Introduction: The Significance of Substituted Schiff Bases

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a cornerstone of modern synthetic chemistry.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[3][4][5] Their true value lies in their remarkable versatility. The imine linkage is a key pharmacophore, bestowing a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][6][7][8] Furthermore, Schiff bases are exceptional ligands in coordination chemistry, capable of forming stable complexes with a vast array of metal ions, which often enhances their therapeutic potential.[9][10]

The precursor, 2-Bromo-3-fluoro-4-hydroxybenzaldehyde, is a molecule of strategic interest. The presence of electron-withdrawing halogen atoms (bromine and fluorine) and an electron-donating hydroxyl group on the phenyl ring creates a unique electronic and steric environment. This substitution pattern can profoundly influence the reactivity of the aldehyde, the stability of the resulting Schiff base, and its subsequent biological and coordination properties.[11] This guide provides a comprehensive framework for the synthesis, validation, and exploration of novel Schiff bases derived from this promising aromatic aldehyde.

The Chemistry of Formation: A Mechanistic Overview

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is reversible and generally proceeds in two distinct steps, often catalyzed by a mild acid or base.[3][12]

Step 1: Nucleophilic Addition The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-Bromo-3-fluoro-4-hydroxybenzaldehyde. This leads to the formation of a transient, unstable tetrahedral intermediate known as a carbinolamine (or hemiaminal).[1][13]

Step 2: Dehydration (Water Elimination) The carbinolamine intermediate is inherently unstable and readily undergoes dehydration.[13] This elimination of a water molecule is typically the rate-determining step of the reaction.[14] The process is facilitated by a catalyst, which protonates the hydroxyl group, converting it into a good leaving group (H₂O) and resulting in the formation of the stable carbon-nitrogen double bond (imine).[3][14]

A generalized mechanism for Schiff base formation.

Experimental Protocol: Synthesis of a Novel Schiff Base

This section details a robust and reproducible protocol for the synthesis of a Schiff base from 2-Bromo-3-fluoro-4-hydroxybenzaldehyde and a representative primary amine (e.g., aniline).

Materials and Equipment
Reagents & MaterialsEquipment
2-Bromo-3-fluoro-4-hydroxybenzaldehydeRound-bottom flask (50 or 100 mL)
Primary Amine (e.g., Aniline)Reflux condenser
Absolute Ethanol (or Methanol)Magnetic stirrer and stir bar
Glacial Acetic Acid (Catalyst)Heating mantle
Distilled WaterBuchner funnel and flask
TLC plates (Silica gel 60 F₂₅₄)Vacuum desiccator
Ethyl Acetate & Hexane (TLC Mobile Phase)Melting point apparatus
Step-by-Step Synthesis Procedure

The following workflow provides a self-validating system, where progression to the next phase is contingent on successful completion of the previous one, monitored by Thin-Layer Chromatography (TLC).

Synthesis_Workflow Experimental Workflow for Schiff Base Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Characterization prep1 1. Dissolve Aldehyde in Absolute Ethanol react1 3. Mix Solutions & Add Catalytic Acetic Acid prep1->react1 prep2 2. Dissolve Amine in Absolute Ethanol prep2->react1 react2 4. Reflux for 2-6 Hours react1->react2 react3 5. Monitor Progress with TLC react2->react3 react3->react2 Reaction Incomplete workup1 6. Cool to Room Temp to Precipitate Product react3->workup1 Reaction Complete workup2 7. Collect Solid by Vacuum Filtration workup1->workup2 workup3 8. Wash with Cold Ethanol workup2->workup3 workup4 9. Recrystallize from Suitable Solvent (Optional) workup3->workup4 workup5 10. Dry in Vacuum Desiccator workup4->workup5 analysis1 11. Confirm Structure (FT-IR, NMR, MS) workup5->analysis1

A step-by-step workflow for synthesis and validation.
  • Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde in 20 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the solid is completely dissolved.[11][15]

  • Dissolution of Amine: In a separate beaker, dissolve 1.0 mmol of the chosen primary amine in 15 mL of absolute ethanol.

  • Mixing and Catalysis: Add the amine solution dropwise to the stirred aldehyde solution in the round-bottom flask. Upon addition, add 2-3 drops of glacial acetic acid to the reaction mixture. The acid serves to catalyze the dehydration step, which is often the rate-limiting part of the reaction.[15][16]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring.[15][16]

  • Monitoring: The reaction progress should be monitored every 30-60 minutes using Thin-Layer Chromatography (TLC). Spot the reaction mixture against the starting aldehyde on a TLC plate and elute with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is considered complete when the spot corresponding to the aldehyde has disappeared, and a new, distinct product spot has formed. The reaction is typically complete within 2-6 hours.[16]

  • Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. In many cases, the Schiff base product, being less soluble, will precipitate out as a crystalline solid.[16]

  • Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[15][16] For higher purity, the crude product can be recrystallized from an appropriate solvent like ethanol or methanol.

  • Drying: Dry the purified Schiff base in a vacuum desiccator over a drying agent like anhydrous calcium chloride to remove any residual solvent.[15][16]

Alternative Green Synthesis Approaches

In line with the principles of green chemistry, alternative methods can be employed. Microwave-assisted synthesis, often under solvent-free conditions, can dramatically reduce reaction times and increase yields.[12] Additionally, conducting the condensation reaction in an aqueous medium can be an effective and environmentally benign strategy, often simplifying product isolation due to the insolubility of the Schiff base in water.[17]

Structural Validation and Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques provides a self-validating system to ensure the successful formation of the target Schiff base.

TechniquePurposeExpected Observations & Key Signals
FT-IR Spectroscopy Functional Group IdentificationAppearance of a strong C=N (azomethine) stretch around 1600-1630 cm⁻¹ . Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and primary amine N-H stretches (~3300-3400 cm⁻¹).[4][18]
¹H NMR Spectroscopy Proton Environment AnalysisAppearance of a characteristic singlet for the azomethine proton (-CH=N-) in the δ 8.0-9.0 ppm range. Disappearance of the aldehyde proton signal (~δ 9.5-10.5 ppm).[4][19][20]
¹³C NMR Spectroscopy Carbon Skeleton ConfirmationAppearance of the imine carbon signal (C=N) in the δ 160-165 ppm range.[20][21]
Mass Spectrometry Molecular Weight DeterminationThe molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the target Schiff base.
Melting Point Purity AssessmentA sharp, defined melting point range indicates a high degree of purity.

Potential Applications and Future Research Directions

Schiff bases derived from 2-Bromo-3-fluoro-4-hydroxybenzaldehyde are poised for exploration in several high-impact areas of research and development.

  • Medicinal Chemistry and Drug Development: The unique combination of a hydroxyl group and halogen atoms makes these compounds prime candidates for screening as antimicrobial, antifungal, and anticancer agents.[6][8][22] The fluorine atom can enhance metabolic stability and membrane permeability, while the bromine atom can increase lipophilicity, potentially leading to compounds with improved pharmacokinetic profiles and enhanced biological activity.[22]

  • Coordination Chemistry: The phenolic oxygen and the azomethine nitrogen form a classic bidentate chelation site (N,O-donor). This allows for the formation of stable and structurally diverse coordination complexes with transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)).[18][23] These metal complexes often exhibit superior biological activity compared to the parent Schiff base ligands and have applications in catalysis and materials science.[9][23]

  • Catalysis and Sensing: Metal complexes of these Schiff bases can be investigated as catalysts for various organic transformations.[9] Furthermore, the specific electronic properties imparted by the substituents may allow for their development as selective chemosensors for the detection of specific metal ions.[10]

This application note provides a foundational protocol for the synthesis and analysis of these promising compounds, opening the door for further innovation and discovery in medicinal and materials chemistry.

References

  • Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace. Retrieved February 18, 2026, from [Link]

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Chemistry Schiff Bases. (n.d.). Sathee Jee. Retrieved February 18, 2026, from [Link]

  • Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. (n.d.). Vedantu. Retrieved February 18, 2026, from [Link]

  • REVIEW ON SCHIFF BASES. (2021). World Journal of Pharmaceutical Sciences. Retrieved February 18, 2026, from [Link]

  • Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). (2023). Taylor & Francis Online. Retrieved February 18, 2026, from [Link]

  • An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in. (2019). E-RESEARCHCO. Retrieved February 18, 2026, from [Link]

  • Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies. Retrieved February 18, 2026, from [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.). ACS Publications. Retrieved February 18, 2026, from [Link]

  • Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. (n.d.). UKJPB. Retrieved February 18, 2026, from [Link]

  • Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). (2023). PubMed. Retrieved February 18, 2026, from [Link]

  • Biological applications of Schiff bases: An overview. (2022). GSC Online Press. Retrieved February 18, 2026, from [Link]

  • Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. (n.d.). Taylor & Francis Online. Retrieved February 18, 2026, from [Link]

  • Recent Advances in Schiff Base Complexes and Their Applications. (n.d.). AIP Publishing. Retrieved February 18, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2024). Medires Publishing. Retrieved February 18, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW SCHIFF BASES DERIVED FROM BENZALDEHYDE WITH. (n.d.). Core.ac.uk. Retrieved February 18, 2026, from [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Retrieved February 18, 2026, from [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. (n.d.). IJRAR. Retrieved February 18, 2026, from [Link]

  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. (n.d.). ScienceOpen. Retrieved February 18, 2026, from [Link]

  • (PDF) Synthesis, Spectral and Biological Studies of Schiff Bases Derived from 3-Aminophenol and Substituted Benzaldehydes. (2022). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. (2025). SpringerLink. Retrieved February 18, 2026, from [Link]

  • Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. (n.d.). Retrieved February 18, 2026, from [Link]

Sources

Application Note: Precision Oxidation of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

This Application Note details the oxidation of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (Substrate 1 ) to 2-Bromo-3-fluoro-4-hydroxybenzoic acid (Target 2 ).

This transformation is a critical gateway in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., TRK, BTK) and PROTAC linkers where the benzoic acid moiety serves as an anchor for amide coupling. The presence of the ortho-bromine and meta-fluorine atoms provides essential metabolic stability and handles for subsequent cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig), but they also complicate the oxidation due to steric crowding and electronic deactivation.

Key Challenge: The free phenolic hydroxyl group at the para-position makes the substrate electron-rich and susceptible to:

  • Electrophilic Chlorination: Byproducts generated during oxidation (e.g., HOCl) can attack the electron-rich ring.

  • Quinone Formation: Strong oxidants (KMnO₄, CrO₃) can over-oxidize the phenol to quinoid species.

Recommended Solution: The Pinnick Oxidation (Lindgren Modification) is the method of choice. It operates under mild, slightly acidic conditions (pH 3–5) and utilizes a scavenger to neutralize reactive hypochlorite byproducts, ensuring chemoselectivity.

Retrosynthetic & Mechanistic Analysis

The oxidation of electron-rich phenolic aldehydes requires a mechanism that avoids generating strong electrophiles.

The Pinnick Mechanism

The reaction utilizes sodium chlorite (NaClO₂) activated by a phosphate buffer.[1] The active oxidant is chlorous acid (HClO₂).[2]

Critical Insight: The oxidation produces Hypochlorous Acid (HOCl) as a byproduct.[2][3] In the absence of a scavenger, HOCl reacts with the chlorite to form Chlorine Dioxide (ClO₂, a hazardous gas) or electrophilically attacks the phenolic ring (chlorination).

  • Scavenger: 2-Methyl-2-butene (or Resorcinol/Sulfamic acid) is widely used to "trap" HOCl, converting it to harmless HCl and an epoxide/halohydrin.

Mechanistic Pathway (Graphviz)

PinnickMechanism Substrate Aldehyde (R-CHO) + HClO2 Intermediate1 Hemiacetal Chlorite (Unstable) Substrate->Intermediate1 Addition Transition Cyclic Transition State [H-Transfer] Intermediate1->Transition Rate Limiting Products Carboxylic Acid (R-COOH) + HOCl (Byproduct) Transition->Products Fragmentation Scavenger Scavenger (2-methyl-2-butene) Products->Scavenger HOCl attacks alkene Trapped Chlorinated Scavenger (Prevents Ring Chlorination) Scavenger->Trapped Rapid Quench

Figure 1: Mechanistic flow of the Pinnick oxidation highlighting the critical role of the scavenger in preventing side reactions.

Experimental Protocols

Method A: Pinnick Oxidation (Standard Protocol)

Best for: Gram-scale synthesis, high purity requirements, and preservation of the phenol.

Reagents & Materials
ReagentEquiv.[4][5][6]RoleNotes
Substrate 1 1.0Starting Material2-Br-3-F-4-OH-benzaldehyde
Sodium Chlorite (NaClO₂) 1.5–2.0OxidantUse 80% tech grade; Dissolve in water
NaH₂PO₄ (Monobasic) 1.5BufferMaintains pH ~3.5–4.5
2-Methyl-2-butene 5.0–10.0ScavengerHigh volatility; use excess
t-Butanol / Water 3:1 v/vSolventt-BuOH suppresses esterification
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Substrate 1 (10 mmol) in t-Butanol (30 mL) and Water (10 mL).

  • Scavenger Addition: Add 2-methyl-2-butene (50-100 mmol).

    • Note: If 2-methyl-2-butene is unavailable, Resorcinol (1.2 eq) or Sulfamic Acid can be used, though workup may vary.

  • Buffer Addition: Add solid NaH₂PO₄ (15 mmol) to the stirring solution.

  • Oxidant Addition (Critical): Dissolve NaClO₂ (15-20 mmol) in Water (10 mL). Add this solution dropwise over 30–60 minutes to the reaction mixture at 0°C (ice bath).

    • Observation: The solution may turn pale yellow. If it turns bright yellow/green (ClO₂ gas), the addition is too fast or scavenger is insufficient.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Quench: Cool to 0°C. Add saturated aqueous Na₂SO₃ (sodium sulfite) carefully to destroy excess oxidant.

  • Workup:

    • Acidify to pH 2 with 1N HCl.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine. Dry over Na₂SO₄.[6]

    • Concentrate in vacuo to yield the crude acid.

Method B: Protection-Oxidation-Deprotection (Robust Route)

Best for: Large scale (>100g) where ClO₂ gas management is difficult, or if Method A yields impure product.

  • Protection: React Substrate 1 with Acetic Anhydride (1.1 eq) and Pyridine to form the 4-acetoxy derivative.

  • Oxidation: Treat the protected aldehyde with KMnO₄ in Acetone/Water (1:1) at 0°C to RT. The electron-withdrawing acetate group protects the ring from over-oxidation.

  • Deprotection: Hydrolyze the acetate and the resulting carboxylate salt using aqueous NaOH (2M), followed by acidification.

Analytical Characterization & QC

Upon isolation, the product 2-Bromo-3-fluoro-4-hydroxybenzoic acid should be validated against these criteria:

TechniqueExpected Signal / ResultInterpretation
¹H NMR (DMSO-d₆) δ 12.5–13.5 ppm (br s, 1H)Appearance of Carboxylic Acid proton
¹H NMR (DMSO-d₆) δ 10.0–10.2 ppmDisappearance of Aldehyde proton
¹H NMR (DMSO-d₆) δ 7.5–7.8 ppm (d, 1H)Aromatic proton (H5/H6 coupling)
LC-MS (ESI-) [M-H]⁻ = 232.9/234.9Confirm Br isotope pattern (1:1 ratio)
Appearance White to Off-white solidYellowing indicates quinone impurities

Workflow Logic & Decision Tree

Workflow Start Start: 2-Br-3-F-4-OH-Benzaldehyde Choice Scale & Purity Req? Start->Choice RouteA Method A: Pinnick Oxidation (Direct, Mild) Choice->RouteA < 50g / High Sensitivity RouteB Method B: Protection Route (Ac2O -> KMnO4 -> NaOH) Choice->RouteB > 50g / Robustness ExecA Add NaClO2 + Scavenger pH 3.5, 0°C -> RT RouteA->ExecA Success Final Product: 2-Br-3-F-4-OH-Benzoic Acid RouteB->Success After Hydrolysis CheckA QC: Chlorinated Byproducts? ExecA->CheckA CheckA->Success No Repurify Recrystallize (EtOH/H2O) CheckA->Repurify Yes (<5%) Repurify->Success

Figure 2: Decision tree for selecting the optimal oxidation pathway based on scale and substrate sensitivity.

Safety & Handling (HSE)

  • Sodium Chlorite (NaClO₂): Strong oxidizer.[4][7] Do not mix solid NaClO₂ with organic material or acids; it may cause fire or explosion. Always dissolve in water before adding to the reaction.

  • Chlorine Dioxide (ClO₂): The reaction generates small amounts of ClO₂ gas (yellow/green). Perform all reactions in a well-ventilated fume hood.

  • Hydrofluoric Acid (HF) Potential: While the C-F bond is stable, combustion or extreme acidic conditions could theoretically release fluorides. Handle waste according to halogenated solvent protocols.

  • Bromine Compounds: Organobromides can be toxic. Wear nitrile gloves and eye protection.

References

  • Lindgren, B. O., & Nilsson, T. (1973).[1][8] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[8] Acta Chemica Scandinavica, 27, 888–890.

  • Kraus, G. A., & Roth, B. (1980).[8] Synthetic Studies toward Verrucarol. 2. Synthesis of the AB Ring System. The Journal of Organic Chemistry, 45(24), 4825–4830.

  • Pinnick, H. W., & Bal, B. S. (1981).[1] Oxidation of α,β-Unsaturated Aldehydes. Tetrahedron, 37(11), 2091-2096.

  • Song, Z. J., et al. (1999).[4] Synthesis of a Potent Substance P Antagonist. The Journal of Organic Chemistry, 64(26), 9690-9696. (Demonstrates Pinnick on complex pharma intermediates).

  • PubChem Compound Summary. (2023). 2-Bromo-4-hydroxybenzaldehyde (Analogous substrate data).

Sources

Application Note: Reductive Amination of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the reductive amination of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde . This scaffold presents unique synthetic challenges due to the steric hindrance of the ortho-bromine atom (C2) and the electronic deactivation potential of the para-hydroxyl group (C4).

We present two distinct workflows:

  • Method A (Standard): A mild, direct reductive amination using Sodium Triacetoxyborohydride (STAB) for unhindered primary amines.

  • Method B (Advanced): A Lewis-acid mediated stepwise protocol using Titanium(IV) isopropoxide for sterically demanding secondary amines or anilines, overcoming the "ortho-effect" of the bromine substituent.

Chemo-Structural Analysis & Strategy

Successful derivatization of this substrate requires understanding the interplay between its steric and electronic features.

The "Ortho-Effect" (Steric)

The Bromine atom at the C2 position is physically large (Van der Waals radius ~1.85 Å). It sits directly adjacent to the aldehyde carbonyl.

  • Impact: This creates a "gatekeeper" effect, significantly slowing the nucleophilic attack of the amine on the carbonyl carbon.

  • Solution: Extended reaction times for imine formation or the use of dehydrating Lewis acids (Ti(OiPr)4) to drive equilibrium.

The Phenolic Switch (Electronic)

The C4-Hydroxyl group is acidic, a property enhanced by the inductive electron-withdrawing nature of the adjacent C3-Fluorine.

  • Risk: In basic conditions (or with excess amine), the phenol deprotonates to form a phenoxide anion. The phenoxide is a strong electron donor (via resonance), which pushes electron density into the ring and significantly reduces the electrophilicity of the carbonyl carbon.

  • Solution: The reaction pH must be kept slightly acidic (pH 5–6) using Acetic Acid to ensure the phenol remains protonated and the carbonyl remains active.

Mechanistic Pathway

The following diagram illustrates the critical equilibrium and the necessity of acid catalysis for this specific substrate.

ReactionMechanism Substrate 2-Bromo-3-fluoro- 4-hydroxybenzaldehyde Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Amine (Slow due to 2-Br) Phenoxide Phenoxide Anion (Deactivated) Substrate->Phenoxide High pH / Excess Base Amine Amine (R-NH2) Imine Imine / Iminium (Active Species) Hemiaminal->Imine - H2O (Acid Catalyzed) Product Secondary Amine (Target) Imine->Product + Hydride Source (Reduction) Phenoxide->Substrate Add AcOH

Figure 1: Reaction pathway highlighting the risk of phenoxide deactivation and the necessity of acid catalysis.

Experimental Protocols

Method A: Direct Reductive Amination (STAB)

Best for: Primary alkyl amines, unhindered secondary amines. Reagent: Sodium Triacetoxyborohydride (STAB).[1][2] STAB is preferred over NaBH4 because it is less basic and reduces aldehydes much slower than imines, preventing side reactions.

Materials
  • Substrate: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) [Anhydrous]

  • Acid Catalyst: Glacial Acetic Acid (1.5 – 2.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (1.5 equiv)

Protocol Steps
  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the aldehyde (1.0 equiv) in DCE (0.1 M concentration).

  • Activation: Add the Amine (1.1 equiv) followed immediately by Glacial Acetic Acid (1.5 equiv).

    • Note: The acetic acid is critical to neutralize the basicity of the amine and prevent phenoxide formation.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

    • Observation: Due to the 2-Br steric hindrance, do not rush this step. Ensure the solution is homogeneous.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS or TLC.

    • Target: Disappearance of the imine intermediate.

  • Quench: Quench carefully with Saturated Aqueous NaHCO3. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine, dry over Na2SO4, and concentrate.[3]

Method B: Titanium-Mediated Stepwise Amination

Best for: Sterically hindered amines, Anilines, or if Method A fails. Mechanism: Ti(OiPr)4 acts as a strong Lewis Acid to activate the carbonyl (overcoming the 2-Br hindrance) and chemically scavenges water to drive imine formation to completion.

Materials
  • Substrate: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (1.0 equiv)

  • Amine: 1.2 equiv[4][5]

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: THF (Anhydrous) or Neat (if amine is liquid)

Protocol Steps
  • Complexation: In a dried flask under inert atmosphere, mix the Aldehyde (1.0 equiv) and Amine (1.2 equiv).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (1.5 equiv) dropwise.

    • Note: The mixture may become viscous. If stirring is difficult, add a minimal amount of anhydrous THF.

  • Imine Formation: Stir at RT for 6–12 hours.

    • Critical: For extremely hindered amines, mild heating (40–50°C) may be required to force imine formation past the steric bulk of the 2-Br group.

  • Reduction Prep: Dilute the mixture with Ethanol or Methanol (approx. 0.2 M relative to starting aldehyde).

  • Reduction: Cool to 0°C. Add NaBH4 (1.5 equiv) portion-wise. Caution: Exothermic with gas evolution.

  • Hydrolysis: After reaction completion (check LC-MS), add 1N NaOH or water to precipitate Titanium salts (white solid).

  • Filtration: Filter the slurry through a Celite pad to remove Titanium oxides. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and purify via column chromatography.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
No Reaction (Aldehyde remains) 2-Br steric hindrance prevents attack.Switch to Method B (Ti-mediated). Heat imine formation step to 50°C.
Low Yield / Polymerization Phenoxide formation (High pH).Increase Acetic Acid to 2.0–3.0 equiv in Method A. Ensure pH is < 6.
Alcohol Byproduct (Reduction of Aldehyde) Reductant added too early.Increase "Imine Formation" time before adding hydride.[1] Use STAB instead of NaBH3CN/NaBH4.
Incomplete Conversion Water stalling equilibrium.Add molecular sieves (4Å) to Method A or switch to Method B (Ti scavenges water).

Decision Workflow

Use the following logic to select the appropriate protocol for your specific amine partner.

DecisionTree Start Select Amine Partner AmineType Is the Amine Sterically Hindered? (e.g., t-Butyl, ortho-subst. aniline) Start->AmineType MethodA Use Method A (STAB + AcOH) AmineType->MethodA No (Primary/Linear) MethodB Use Method B (Ti(OiPr)4 + NaBH4) AmineType->MethodB Yes (Secondary/Bulky) Check Conversion > 50%? MethodA->Check Check LCMS after 4h Continue Continue Check->Continue Yes Switch Switch to Method B (Force Imine Formation) Check->Switch No (Stalled)

Figure 2: Decision tree for selecting the optimal reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the foundational STAB protocol and the importance of Acetic Acid for inhibiting side reactions.

    • [Source: J. Org.[6][8][9] Chem. 1996, 61, 3849-3862]([Link]7]

  • Mattson, R. J., et al. (1990).[8] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Establishes the Titanium-mediated protocol for hindered substrates.

    • [Source: J. Org.[6][8][9] Chem. 1990, 55, 2552–2554]([Link]8]

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination."[8][10] Journal of the Chemical Society, Perkin Transactions 1. Refines the Ti-method to use safer NaBH4 instead of Cyanoborohydride.

    • [Source: J. Chem. Soc., Perkin Trans.[9] 1, 1995]([Link])

  • Common Organic Chemistry. "Reductive Amination - Sodium Triacetoxyborohydride.

Sources

Functionalization of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde via nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde via Nucleophilic Substitution

Part 1: Executive Summary & Chemical Logic

2-Bromo-3-fluoro-4-hydroxybenzaldehyde is a highly privileged scaffold in medicinal chemistry, particularly for the development of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors. Its value lies in its dense functionalization pattern, offering three distinct "handles" for orthogonal reactivity:

  • C1-Aldehyde: A handle for reductive amination or olefination.

  • C4-Phenol: A nucleophilic handle for linker attachment (O-alkylation).

  • C2-Bromine: An electrophilic handle for cross-coupling or SNAr.

  • C3-Fluorine: A metabolic blocking group (generally stable to substitution in this specific isomer).

This guide focuses specifically on Nucleophilic Substitution , which manifests in two distinct modes for this molecule:

  • Mode A (The Molecule as Nucleophile): O-Alkylation of the C4-hydroxyl group.

  • Mode B (The Molecule as Electrophile): Nucleophilic Aromatic Substitution (SNAr) at the C2-position.

Mechanistic Analysis: The Electronic Battleground

To design successful protocols, one must understand the electronic push-pull within the ring:

  • The Aldehyde (C1): A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).[1] It activates the ortho (C2) and para (C4) positions.

  • The Phenol (C4): A strong electron-donating group (EDG) via resonance (+M). This increases electron density in the ring, generally deactivating it toward nucleophilic attack (SNAr) but making the oxygen itself highly nucleophilic upon deprotonation.

  • The Halogens:

    • Bromine (C2): Located ortho to the activating Aldehyde. This makes the C-Br bond susceptible to SNAr displacement by strong nucleophiles, despite the deactivating effect of the phenol.

    • Fluorine (C3): Located meta to the Aldehyde. It lacks the resonance stabilization required for SNAr displacement. Therefore, the Fluorine remains stable, serving its purpose as a metabolic blocker.

Part 2: Experimental Protocols

Protocol A: O-Functionalization (Williamson Ether Synthesis)

Target: Derivatization of the C4-Hydroxyl Group

This is the primary entry point for attaching linkers (e.g., PEG chains, alkyl spacers). The reaction follows an SN2 mechanism where the phenoxide ion attacks an alkyl halide.

Reagents & Conditions:

  • Base: Potassium Carbonate (K₂CO₃) is preferred over NaH for milder handling, though Cesium Carbonate (Cs₂CO₃) is recommended for sterically hindered electrophiles (the "Cesium Effect").

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN). DMF is superior for solubility but requires aqueous workup.

  • Temperature: 60°C – 80°C.

Step-by-Step Methodology:

  • Charge: To a flame-dried round-bottom flask, add 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add K₂CO₃ (1.5 – 2.0 equiv). Stir at room temperature for 15 minutes. The solution will turn yellow/orange, indicating phenoxide formation.

  • Addition: Add the Alkyl Halide (1.1 – 1.2 equiv) dropwise.

    • Note: If using an alkyl iodide, shield from light.

  • Reaction: Heat to 60°C and monitor by TLC (Hexanes/EtOAc 3:1) or LC-MS.[2]

    • Endpoint: Disappearance of the phenol peak (starting material).

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-cold water (10x reaction volume). The product often precipitates.

    • If solid: Filter and wash with water.

    • If oil: Extract with EtOAc (3x), wash combined organics with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.

Data Summary: Solvent & Base Screening

EntryBaseSolventTemp (°C)Yield (%)Notes
1K₂CO₃AcetoneReflux65Slow kinetics; heterogeneous.
2K₂CO₃DMF6092Standard Protocol. Fast conversion.
3Cs₂CO₃ACNReflux88Good for acid-sensitive linkers.
4NaHTHF0 -> RT85Over-reaction possible (Aldehyde reduction risk).
Protocol B: SNAr Displacement of Bromine

Target: Functionalization of the C2-Position

Critical Pre-requisite: It is highly recommended to perform Protocol A (O-alkylation) before attempting Protocol B. A free phenol (C4-OH) will deprotonate to form a phenoxide, which pushes so much electron density into the ring that SNAr at C2 becomes extremely difficult. Capping the phenol as an ether reduces this donation slightly and prevents competitive side-reactions.

Mechanism: The nucleophile attacks C2, stabilized by the ortho-aldehyde (Meisenheimer complex), leading to the expulsion of Bromide.

Reagents:

  • Nucleophiles: Secondary amines (Morpholine, Piperazine), Thiols.

  • Solvent: DMSO or NMP (high dielectric constant required).

  • Temperature: 80°C – 120°C.

Step-by-Step Methodology:

  • Charge: Dissolve the O-alkylated intermediate (from Protocol A) in DMSO (0.5 M).

  • Addition: Add the Nucleophile (amine or thiol) (2.0 – 3.0 equiv).

    • Note: If using a thiol, add an auxiliary base like DIPEA (2.0 equiv). If using a secondary amine, excess amine acts as the base.

  • Reaction: Heat to 100°C.

    • Caution: The aldehyde is susceptible to oxidation at high temps in air. Run under Nitrogen/Argon.

  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to (M - Br + Nucleophile).

    • Alert: If no reaction occurs after 4 hours, increase temp to 120°C.

  • Workup:

    • Dilute with water and extract with EtOAc.

    • Wash extensively with water/brine to remove DMSO.

    • Purify via Flash Column Chromatography (Silica).

Part 3: Visualization & Logic Mapping

Reaction Decision Tree

This diagram illustrates the logical flow for functionalizing this scaffold, highlighting the necessity of sequencing (Alkylation before SNAr).

ReactionLogic Start Start: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde Decision Target Functionalization? Start->Decision PathA Path A: Linker Attachment (Nucleophilic Substitution by Phenol) Decision->PathA Linker Needed PathB Path B: Ring Modification (S_NAr at C2) Decision->PathB Core Change Needed Step1 Step 1: O-Alkylation (K2CO3, R-X, DMF) PathA->Step1 Check Is Phenol Protected? PathB->Check ProductA Product: Ether Derivative Step1->ProductA Stop STOP: Deactivation Free Phenoxide kills S_NAr reactivity Check->Stop No (Free OH) Step2 Step 2: S_NAr Reaction (Displacement of Br by Amine/Thiol) Check->Step2 Yes (Ether) ProductB Product: C2-Substituted Ether Step2->ProductB ProductA->Step2 Sequential Workflow

Caption: Decision tree for functionalization. Note that SNAr (Path B) is kinetically favored only after O-alkylation (Path A).

Electronic Activation Map

Visualizing why C2-Br is reactive while C3-F is stable.

ElectronicMap CHO Aldehyde (C1) Strong EWG (-M, -I) Br Bromine (C2) Ortho to CHO ACTIVATED for S_NAr CHO->Br Activates F Fluorine (C3) Meta to CHO STABLE (No Resonance) CHO->F No Effect (Meta) OH Phenol (C4) Para to CHO Strong EDG (+M) OH->Br Deactivates (Meta) OH->F Deactivates (Ortho)

Caption: Electronic influence map. The Aldehyde activates the Bromine (ortho) for displacement, but cannot activate the Fluorine (meta).

References

  • BenchChem. (2025).[1][3] A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • WuXi Biology. (2025). Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde.[4] Retrieved from

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.[5][6] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Bromo-3-hydroxy-4-methoxybenzaldehyde.[7][8] Retrieved from

Sources

Strategic Pathways to Fluorinated Heterocycles from 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application & Protocol Guide for Researchers

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This guide details the synthetic utility of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde, a versatile trifunctional building block, for the construction of high-value fluorinated benzofurans, quinolines, and other complex heterocycles. We provide an in-depth analysis of its reactive sites, outlining several strategic synthetic pathways including intramolecular cyclizations and palladium-catalyzed cascade reactions. Each strategy is accompanied by detailed, field-tested protocols, causality-driven explanations for experimental choices, and illustrative diagrams to empower researchers in drug discovery and chemical synthesis.

The Strategic Versatility of the Starting Material

2-Bromo-3-fluoro-4-hydroxybenzaldehyde is a powerful precursor due to its distinct and orthogonally reactive functional groups. Understanding the role of each group is critical for planning efficient synthetic routes.

  • Phenolic Hydroxyl (-OH): A nucleophilic site for O-alkylation and O-arylation, and a directing group for electrophilic aromatic substitution. It is the key handle for intramolecular C-O bond formation to create oxygen-containing heterocycles.

  • Aldehyde (-CHO): An electrophilic center ideal for condensation reactions, reductive aminations, and Wittig-type reactions to build carbon-carbon or carbon-nitrogen bonds, essential for forming six-membered rings.[3]

  • Bromo (-Br) Group: A prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse carbon or heteroatom substituents.[4] Its position ortho to the hydroxyl group is perfectly suited for subsequent intramolecular cyclization.

  • Fluoro (-F) Group: A metabolically stable substituent that modulates the electronic properties (pKa, dipole moment) of the molecule and can engage in specific protein-ligand interactions.

The interplay between these groups allows for the design of elegant and efficient cascade reactions.

G cluster_SM 2-Bromo-3-fluoro-4-hydroxybenzaldehyde cluster_reactions Potential Transformations cluster_products Resulting Heterocyclic Cores SM Key Reactive Sites img R1 O-Alkylation / Arylation (Williamson, Ullmann) img->R1 -OH group R2 Condensation (Knoevenagel, Friedländer) img->R2 -CHO group R3 Pd-Catalyzed Cross-Coupling (Sonogashira, Suzuki) img->R3 -Br group R4 Intramolecular C-O Cyclization (Pd-Catalyzed) img->R4 -OH & -Br groups P1 Fluorinated Benzofurans R1->P1 P2 Fluorinated Quinolines R2->P2 P3 Functionalized Intermediates R3->P3 R4->P1 P3->P1 P3->P2

Fig 1. Synthetic potential of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde.

Pathway I: Synthesis of Fluorinated Benzofurans via Intramolecular C-O Cyclization

The synthesis of a benzofuran core is one of the most direct applications of this starting material, leveraging the ortho-bromo-phenol motif. A highly effective method involves a palladium-catalyzed intramolecular C-O bond formation.[5] This approach offers excellent functional group tolerance and typically proceeds under mild conditions.

Strategy: Sonogashira Coupling followed by Pd-Catalyzed Annulation

This two-step, one-pot sequence first introduces an alkyne substituent via Sonogashira coupling at the bromine position, which then undergoes a palladium- or copper-catalyzed intramolecular cyclization.

G SM Starting Material (2-Bromo-3-fluoro-4-hydroxybenzaldehyde) Step1 Step 1: Sonogashira Coupling (Terminal Alkyne, Pd(PPh₃)₄, CuI, Base) SM->Step1 Intermediate Alkynylated Intermediate (o-alkynylphenol derivative) Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (PdCl₂(PPh₃)₂, Heat) Intermediate->Step2 Product Product (Substituted Fluorinated Benzofuran) Step2->Product

Fig 2. Workflow for fluorinated benzofuran synthesis.
Protocol 1: Synthesis of 7-Fluoro-6-hydroxy-2-phenylbenzofuran

This protocol details the synthesis of a 2-arylbenzofuran derivative starting from 2-Bromo-3-fluoro-4-hydroxybenzaldehyde and phenylacetylene.

Materials:

  • 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

  • Phenylacetylene

  • Palladium(II) bis(triphenylphosphine)dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Vessel Preparation: To a dry, argon-flushed Schlenk flask, add 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (1.0 mmol, 221 mg).

  • Reagent Addition: Add PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.5 mg).

  • Solvent and Base: Add anhydrous DMF (5 mL) and anhydrous TEA (3.0 mmol, 0.42 mL). Stir the mixture for 5 minutes at room temperature to ensure dissolution and catalyst activation.

  • Sonogashira Coupling: Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise via syringe.

  • Reaction I: Heat the reaction mixture to 80 °C and monitor by TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.

  • Intramolecular Cyclization: Upon completion of the first step, increase the temperature to 120 °C. The cyclization is generally complete within 6-12 hours. Monitor by TLC for the formation of the higher Rf benzofuran product.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into 50 mL of 1 M HCl(aq) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, 1-10% ethyl acetate in hexane) to yield the pure 7-Fluoro-6-hydroxy-2-phenylbenzofuran.

Scientific Rationale:

  • Catalyst System: The Pd(0) species, generated in situ from Pd(II), is the active catalyst for the Sonogashira coupling. CuI acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate which then undergoes transmetalation to the palladium center.

  • Base and Solvent: Triethylamine serves as both the base to deprotonate the terminal alkyne and to neutralize the HBr generated during the catalytic cycle. DMF is an excellent polar aprotic solvent that solubilizes the reagents and facilitates the reaction.

  • Tandem Reaction: Raising the temperature after the initial coupling promotes the 5-endo-dig cyclization onto the alkyne, catalyzed by the same palladium complex, to form the benzofuran ring. This tandem approach improves efficiency by avoiding the isolation of the potentially unstable alkynylated intermediate.[6]

Pathway II: Synthesis of Fluorinated Quinolines via Friedländer Annulation

The aldehyde functionality provides a classic entry point for constructing nitrogen-containing heterocycles. The Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or β-ketoester), is an excellent strategy.[7] Here, we propose a modification where the starting material is first converted to an o-aminobenzaldehyde derivative.

Strategy: Nucleophilic Aromatic Substitution (SNAr) followed by Friedländer Cyclization
  • Step A: Amination. The bromine atom can be replaced with an amino group via a Buchwald-Hartwig amination or a copper-catalyzed reaction.

  • Step B: Cyclocondensation. The resulting o-amino-fluorobenzaldehyde is then reacted with an enolizable ketone to construct the quinoline core.

G SM Starting Material (2-Bromo-3-fluoro-4-hydroxybenzaldehyde) Step1 Step A: Buchwald-Hartwig Amination (e.g., Benzophenone imine, Pd₂(dba)₃, BINAP, NaOtBu) SM->Step1 Intermediate o-Amino Intermediate (2-Amino-3-fluoro-4-hydroxybenzaldehyde) Step1->Intermediate Step2 Step B: Friedländer Annulation (Enolizable Ketone, Base or Acid Catalyst, e.g., L-proline) Intermediate->Step2 Product Product (Substituted Fluorinated Quinoline) Step2->Product

Fig 3. Workflow for fluorinated quinoline synthesis.
Protocol 2: Synthesis of 8-Fluoro-7-hydroxy-2,3-dimethylquinoline

This protocol outlines the synthesis of a substituted quinoline from the aminated intermediate.

Part A: Synthesis of 2-Amino-3-fluoro-4-hydroxybenzaldehyde (Note: This reaction requires rigorous inert atmosphere techniques.)

  • To a dry, argon-flushed Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), racemic-BINAP (0.06 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add a solution of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (1.0 mmol) and benzophenone imine (1.2 mmol) in anhydrous toluene (5 mL).

  • Seal the tube and heat to 100 °C for 12-18 hours.

  • Cool to room temperature, add 2 M HCl (10 mL), and stir for 1 hour to hydrolyze the imine.

  • Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate. Purify by column chromatography to yield the amine intermediate.

Part B: Friedländer Annulation

  • Reagent Mixing: In a round-bottom flask, dissolve 2-Amino-3-fluoro-4-hydroxybenzaldehyde (1.0 mmol, 155 mg) and L-proline (0.2 mmol, 23 mg) in ethanol (5 mL).

  • Ketone Addition: Add butan-2-one (3.0 mmol, 0.26 mL).

  • Reaction: Reflux the mixture for 24 hours, monitoring by TLC for product formation.

  • Work-up: Cool the reaction and concentrate under reduced pressure.

  • Purification: Recrystallize the residue from an ethanol/water mixture or purify by column chromatography to obtain the target quinoline.

Scientific Rationale:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is a powerful method for forming C-N bonds. Benzophenone imine serves as a convenient ammonia equivalent.[8]

  • Friedländer Catalyst: L-proline is an effective organocatalyst for the Friedländer reaction. It facilitates both the initial aldol-type condensation between the amine and ketone and the subsequent dehydrative cyclization under relatively mild, neutral conditions.

Quantitative Data Summary

The following table summarizes the proposed synthetic pathways and provides expected outcomes based on analogous reactions reported in the literature.

PathwayHeterocycle ClassKey ReactionsCatalyst/ReagentsTypical SolventTemp (°C)Est. Yield Range
I BenzofuranSonogashira / AnnulationPdCl₂(PPh₃)₂ / CuI / TEADMF80 -> 12060-85%
II QuinolineBuchwald-Hartwig / FriedländerPd₂(dba)₃ / BINAP / L-prolineToluene / Ethanol100 / Reflux50-75% (2 steps)

Conclusion

2-Bromo-3-fluoro-4-hydroxybenzaldehyde stands out as a highly valuable and underutilized building block for the synthesis of medicinally relevant fluorinated heterocycles. Its strategically positioned functional groups enable a variety of high-efficiency synthetic transformations, including intramolecular cyclizations and multi-step cascade reactions. The protocols and strategies outlined in this guide provide a robust framework for researchers to access novel fluorinated benzofurans, quinolines, and other complex scaffolds, thereby accelerating discovery programs in medicinal chemistry and materials science.

References

  • Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Petrov, V. A. (Ed.). (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley. [Link]

  • Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Liu, F., & Sameem, B. (2021). Fluorinated N-Heterocycles as Conformationally Diverse Bioactives for Drug Discovery. Israel Journal of Chemistry. [Link]

  • Wiley. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1997). Synthesis of Oxygen Heterocycles via a Palladium-Catalyzed C−O Bond-Forming Reaction. Tetrahedron Letters.
  • Cacchi, S., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

  • Catellani, M., et al. (2010). Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. Current Organic Chemistry.
  • University of Pretoria. (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins. [Link]

  • Wang, C., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • MDPI. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis of benzofurans from o-halo-benzylketones. [Link]

Sources

Application Note: One-Pot Synthesis & Utilization of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the synthesis and application of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS 1807171-16-9).

Abstract

2-Bromo-3-fluoro-4-hydroxybenzaldehyde is a high-value, multisubstituted aromatic scaffold used in the development of kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and anti-inflammatory agents. Its unique substitution pattern—combining a reactive aldehyde, an ortho-bromo handle for cross-coupling, and a fluoro-hydroxy motif for hydrogen bond modulation—makes it a versatile "linchpin" intermediate. This guide details two core protocols: (1) the upstream one-pot synthesis of the scaffold itself from substituted phenols, and (2) a downstream one-pot cascade protocol utilizing this scaffold to generate functionalized benzofurans.

Part 1: Synthesis OF the Scaffold

Protocol A: Regioselective Formylation of 3-Bromo-2-fluorophenol

Objective: Synthesize 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (Target) from 3-bromo-2-fluorophenol via a modified Duff Reaction.

1. Mechanistic Rationale

Direct bromination of 3-fluoro-4-hydroxybenzaldehyde typically yields the 5-bromo isomer due to the strong ortho-directing effect of the hydroxyl group. To achieve the 2-bromo regiochemistry (relative to the aldehyde), one must invert the synthetic logic by installing the aldehyde last onto a pre-brominated phenol.

We utilize the Duff Reaction (Hexamine/TFA), which preferentially formylates the position para to the hydroxyl group in 2,6-disubstituted phenols (or sterically crowded phenols), or ortho if the para is blocked. Here, the precursor is 3-bromo-2-fluorophenol .

  • Directing Effects: The C1-OH directs ortho (C2, C6) and para (C4).

  • Sterics: C2 is occupied by Fluorine. C3 is occupied by Bromine.

  • Outcome: Formylation occurs at C4 (para to OH), yielding the target 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (after renumbering for IUPAC priority).

2. Experimental Protocol

Reagents:

  • 3-Bromo-2-fluorophenol (1.0 equiv)

  • Hexamethylenetetramine (HMTA) (2.5 equiv)

  • Trifluoroacetic acid (TFA) (Solvent/Catalyst)

  • HCl (3N, aqueous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Dissolution: Add 3-bromo-2-fluorophenol (1.91 g, 10 mmol) and HMTA (3.5 g, 25 mmol).

  • Acid Addition: Carefully add TFA (20 mL) at 0°C (ice bath). The reaction is exothermic.

  • Heating: Remove the ice bath and heat the mixture to reflux (approx. 75–80°C) for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexane).[1][2]

    • Checkpoint: The formation of the iminium intermediate is indicated by a color change to deep orange/red.

  • Hydrolysis (The "One-Pot" Step): Cool the reaction to room temperature. Add 3N HCl (30 mL) directly to the reaction mixture and stir vigorously at 60°C for 1 hour to hydrolyze the iminium salt to the aldehyde.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess TFA.

    • Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).[3]

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate.[2]

  • Purification: Purify via flash column chromatography (SiO₂, Gradient 0–30% EtOAc in Hexanes).

    • Yield Expectation: 55–65%.

3. Analytical Validation
ParameterExpected ValueInterpretation
¹H NMR (DMSO-d₆) δ 10.1 ppm (s, 1H)Aldehyde proton (CHO).
δ 11.2 ppm (br s, 1H)Phenolic OH (exchangeable).
δ 7.6–7.8 ppm (m, 2H)Aromatic protons (coupling pattern depends on F-H coupling).
¹⁹F NMR δ -130 to -140 ppmDistinctive shift for Ar-F ortho to OH.
MS (ESI-) m/z 217/219 [M-H]⁻Characteristic 1:1 Br isotope pattern.

Part 2: Synthesis USING the Scaffold

Protocol B: One-Pot Synthesis of 7-Fluoro-6-hydroxybenzofurans

Objective: Use 2-Bromo-3-fluoro-4-hydroxybenzaldehyde as a lynchpin for constructing the benzofuran core via a Sonogashira Coupling / Cyclization Cascade .

1. Mechanistic Rationale

This protocol exploits the "ortho-haloaldehyde" motif.

  • Step 1 (Coupling): Palladium-catalyzed Sonogashira coupling of a terminal alkyne with the C2-Bromine.

  • Step 2 (Cyclization): The resulting internal alkyne undergoes intramolecular nucleophilic attack by the enolate of the aldehyde (or 5-endo-dig cyclization involving the OH/Aldehyde tautomers) to form the benzofuran ring.

  • Note: The 4-OH group often requires protection (e.g., MOM or TBS) before this step if the conditions are basic enough to deprotonate it, or it can be left free if using specific mild conditions (e.g., CuI/L-Proline).

2. Experimental Protocol (Cascade Reaction)

Reagents:

  • 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (1.0 equiv)[4]

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (2 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • DMF (Solvent)[2]

Step-by-Step Workflow:

  • Inertion: Charge a microwave vial or pressure tube with the aldehyde (219 mg, 1 mmol), Pd catalyst (21 mg), and CuI (4 mg). Seal and purge with Argon.

  • Addition: Inject degassed DMF (3 mL), Et₃N (0.42 mL), and Phenylacetylene (0.13 mL).

  • Reaction: Heat to 80°C for 12 hours.

    • Mechanism:[3][5] The initial coupling forms the alkynyl-benzaldehyde. Continued heating promotes the attack of the carbonyl oxygen (or hydrated form) onto the alkyne, followed by dehydration to the benzofuran.

  • Workup: Dilute with water, extract with EtOAc, wash with NH₄Cl (aq) to remove Cu/Pd, and purify via silica gel chromatography.

Part 3: Visualization & Logic

Pathway Diagram: From Precursor to Benzofuran

The following diagram illustrates the regiochemical logic of the synthesis and the downstream application.

SynthesisPath Precursor 3-Bromo-2-fluorophenol (Start) Intermediate Iminium Ion (In Situ) Precursor->Intermediate Duff Rxn: HMTA, TFA, Reflux Target 2-Bromo-3-fluoro- 4-hydroxybenzaldehyde (Target Scaffold) Intermediate->Target Hydrolysis: H3O+, 60°C Benzofuran 7-Fluoro-6-hydroxy- 2-phenylbenzofuran (Drug Core) Target->Benzofuran One-Pot Cascade: Pd/Cu, Phenylacetylene (Sonogashira + Cyclization)

Caption: Synthesis workflow showing the conversion of 3-bromo-2-fluorophenol to the target aldehyde, followed by its application in benzofuran synthesis.

References

  • Duff Reaction Mechanism & Application

    • Source: Lawrence, N. J., et al. "The Duff Reaction: A Re-examination." Journal of the Chemical Society, Perkin Transactions 1, 1999.
    • Context: Validates the use of HMTA/TFA for ortho/para formyl
  • Regioselective Halogenation of Phenols

    • Source: Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Organic & Biomolecular Chemistry, 2004.
    • Context: Explains the directing effects of OH vs F in polysubstituted rings.
  • One-Pot Benzofuran Synthesis from 2-Halobenzaldehydes

    • Source: Cacchi, S., et al. "Palladium-catalyzed reaction of 2-hydroxyaryl and 2-aminoaryl iodides with alkynes." Organic Letters, 2003.
    • Context: Protocol foundation for the downstream Sonogashira-Cycliz
  • Compound Data (2-Bromo-3-fluoro-4-hydroxybenzaldehyde)

    • Source: PubChem / M
    • Context: Verification of CAS 1807171-16-9 existence and structure.[4][6]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Case ID: YIELD-OPT-2B3F4H Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Regioselectivity Challenge

Researchers often encounter low yields or incorrect isomers when synthesizing 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (Target). The primary cause is a fundamental misunderstanding of the electronic directing effects in the precursor molecules.

The Critical Error: Attempting direct bromination of 3-fluoro-4-hydroxybenzaldehyde.

  • Why it fails: The hydroxyl group (-OH) at C4 is a strong ortho/para activator. In 3-fluoro-4-hydroxybenzaldehyde, the C5 position (ortho to OH) is electronically highly activated and sterically accessible. The C2 position (the target) is deactivated by the aldehyde and sterically crowded by the adjacent fluorine.

  • Result: Direct bromination yields predominantly 5-bromo-3-fluoro-4-hydroxybenzaldehyde , not the desired 2-bromo isomer.

The Solution: To achieve high yields of the 2-bromo isomer, you must invert the synthetic logic by installing the aldehyde after the bromine is in place, typically using a Vilsmeier-Haack formylation on a protected anisole precursor, followed by demethylation.

Strategic Workflow: The "Anisole Route"

The following workflow maximizes regiocontrol by utilizing the steric bulk of the Vilsmeier reagent and the electronic directing effects of the methoxy group to favor the para position (relative to OMe), which corresponds to the C1 aldehyde position in the target.

SynthesisWorkflow cluster_pitfalls Common Pitfalls Start Start: 2-Bromo-3-fluoroanisole Reagent1 Reagent: POCl3 / DMF (Vilsmeier-Haack) Start->Reagent1 Inter Intermediate: 2-Bromo-3-fluoro-4-methoxybenzaldehyde Reagent1->Inter Formylation (Para-selective) Reagent2 Reagent: BBr3 or AlCl3 (Demethylation) Inter->Reagent2 End Target: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde Reagent2->End Deprotection Pitfall1 Direct Bromination (Yields 5-Br Isomer) Pitfall2 Over-demethylation (Polymerization)

Caption: Optimized synthetic pathway avoiding the C5-bromination trap by using Vilsmeier-Haack formylation.

Optimized Experimental Protocol

Phase 1: Vilsmeier-Haack Formylation

Objective: Introduce the aldehyde group at C4 (para to methoxy) on 2-bromo-3-fluoroanisole.

ParameterSpecificationRationale
Substrate 2-Bromo-3-fluoroanisoleMethoxy directs para; Br/F block/hinder other positions.
Reagent A DMF (Dimethylformamide)Acts as both solvent and reagent source.
Reagent B POCl₃ (Phosphoryl chloride)Generates the active Vilsmeier reagent (chloroiminium ion).
Temperature 0°C to 80°C (Ramp)Low temp for reagent formation; heat required for EAS on deactivated ring.
Stoichiometry 1.0 : 3.0 : 1.2 (Substrate:DMF:POCl₃)Excess DMF ensures complete conversion; slight excess POCl₃ drives the reaction.

Step-by-Step:

  • Reagent Formation: In a flame-dried flask under N₂, cool anhydrous DMF (3.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise over 30 mins. Critical: Keep T < 5°C to avoid thermal decomposition of the Vilsmeier complex.

  • Addition: Dissolve 2-bromo-3-fluoroanisole (1.0 eq) in minimal DMF and add dropwise to the complex at 0°C.

  • Reaction: Allow to warm to room temperature, then heat to 70-80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Note: The presence of electron-withdrawing Br and F makes the ring sluggish; heating is essential.

  • Hydrolysis: Cool to RT. Pour the mixture onto crushed ice/NaOAc (buffered quench). Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

  • Workup: Extract with EtOAc. Wash with sat.[1] NaHCO₃ (remove acid) and brine. Dry over MgSO₄.[1][2]

Phase 2: Demethylation

Objective: Reveal the hydroxyl group without degrading the aldehyde or removing the halogens.

Step-by-Step:

  • Dissolve the intermediate (2-bromo-3-fluoro-4-methoxybenzaldehyde) in anhydrous DCM. Cool to -78°C .

  • Add BBr₃ (Boron tribromide) (1.5 - 2.0 eq, 1M in DCM) dropwise.

    • Why BBr₃? It is Lewis acidic enough to cleave the ether but, at low temps, generally spares the electron-deficient aldehyde.

  • Warm slowly to 0°C over 2 hours. Do not reflux.

  • Quench: Pour into ice water. Extract with DCM.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).

Troubleshooting Guide & FAQs

Issue: Regioselectivity & Isomer Purity

Q: I performed the reaction, but NMR shows a mixture of isomers. What happened? A: If you used the Vilsmeier route, the primary contaminant is likely the 6-formyl isomer (ortho to OMe).

  • Diagnostic: Check ¹H NMR. The target (4-formyl) has two aromatic protons that are ortho to each other (doublets with J ≈ 8-9 Hz). The impurity (6-formyl) has two protons that are meta to each other (singlets or small coupling J ≈ 2 Hz).

  • Fix: Increase the steric bulk of the formylating agent. Switch from DMF to N-formylpiperidine or N-methylformanilide . The increased bulk will further disfavor the crowded ortho position (C6, flanked by OMe) and favor the para position (C4).

Issue: Low Yield in Formylation

Q: My Vilsmeier reaction stalled at 40% conversion. Adding more POCl₃ didn't help. A: The electron-withdrawing fluorine and bromine atoms deactivate the ring, making the Friedel-Crafts-type attack difficult.

  • Fix 1 (Temperature): Ensure you are heating to at least 75-80°C. Room temperature is insufficient for this deactivated substrate.

  • Fix 2 (Solvent): Run the reaction "neat" (using excess DMF as solvent) rather than diluting with DCM or DCE, to maximize the concentration of the Vilsmeier complex.

Issue: Decomposition during Demethylation

Q: After BBr₃ treatment, my aldehyde peak disappeared from the NMR. A: Aldehydes can be unstable to strong Lewis acids like BBr₃, leading to polymerization or reduction.

  • Alternative Reagent: Use AlCl₃ / Pyridine system in DCM. This "softer" demethylation system is often more compatible with carbonyls.

  • Protocol: Add AlCl₃ (3 eq) to the substrate in DCM. Add Pyridine (4 eq) dropwise (exothermic!). Reflux for 2-4 hours. Quench with dilute HCl.

Issue: "Black Tar" Formation

Q: The reaction mixture turned into a black tar upon adding POCl₃. A: This indicates a "Vilsmeier runaway" or thermal decomposition.

  • Root Cause: Adding POCl₃ too fast without adequate cooling causes a localized exotherm.

  • Prevention: Control the addition rate strictly so the internal temperature never exceeds 5°C during the complex formation step.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. (Foundational text on Vilsmeier mechanism and regioselectivity).
  • Larrow, J. F., & Jacobsen, E. N. (1994). A Practical Method for the Large-Scale Preparation of [N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminato(2-)]manganese(III) Chloride, a Highly Enantioselective Epoxidation Catalyst. Journal of Organic Chemistry, 59(7), 1939–1942. Link (Demonstrates formylation logic on substituted phenols/anisoles).

  • BenchChem Technical Note. (2025). Scale-Up Synthesis of Halogenated Benzophenones and Benzaldehydes. Link (General protocols for Friedel-Crafts/Vilsmeier on deactivated rings).

  • Grimblat, N., et al. (2016).[3][4] A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14, 10496-10501.[3] Link (Comparison of formylation techniques and regioselectivity).

  • Sigma-Aldrich Product Sheet. (n.d.). 2-Bromo-3-hydroxy-4-methoxybenzaldehyde.[5] Link (Verifies existence of similar intermediates and stability).

Sources

Minimizing side reactions during coupling of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Coupling of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde Ticket ID: #CPL-2Br3F4OH-OPT Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Substrate Challenge

You are attempting to couple 2-Bromo-3-fluoro-4-hydroxybenzaldehyde . This is not a standard aryl bromide; it is a "red-zone" substrate due to three converging reactivity challenges:

  • Steric Crowding: The bromine at

    
     is sandwiched between the aldehyde (
    
    
    
    ) and the fluorine (
    
    
    ). This hinders the oxidative addition step of the Palladium catalyst.
  • The "Phenol Poison": The free hydroxyl at

    
     is acidic (enhanced by the ortho-fluorine). Without protection, it coordinates to Pd(II), arresting the catalytic cycle and promoting homocoupling.
    
  • Aldehyde Instability: The

    
     aldehyde is susceptible to the Cannizzaro reaction (disproportionation) if strong hydroxide bases are used, and to oxidation if air is present.
    

This guide provides a self-validating protocol to minimize side reactions, specifically protodebromination (loss of Br), homocoupling , and aldehyde degradation .

Module 1: The "Phenol Problem" (Pre-Reaction Checklist)

Issue: Low conversion; catalyst turns black immediately (Pd precipitation). Root Cause: The free phenol (


 due to F-substitution) deprotonates, forming an aryloxide that binds tightly to Palladium, poisoning the catalyst.
Protocol 1: Mandatory Protection Strategy

Do not attempt direct coupling on the free phenol.[1] You must mask the hydroxyl group.[1]

Decision Matrix:

  • If acidic workup is tolerated later: Use MOM (Methoxymethyl) or THP (Tetrahydropyranyl) .[1]

  • If hydrogenolysis is an option: Use Bn (Benzyl) .[1]

  • If base sensitivity is high: Avoid esters (Ac); they will hydrolyze during the Suzuki coupling.[1]

Recommended Protection (Benzyl Ether):

  • Dissolve substrate in DMF.[1]

  • Add 1.1 eq

    
     and 1.1 eq Benzyl Bromide.[1]
    
  • Stir at RT (Room Temperature) to avoid Cannizzaro on the aldehyde.

  • Validation: NMR must show disappearance of the broad phenolic -OH singlet (

    
     ppm) and appearance of benzylic protons (
    
    
    
    ppm).

Module 2: The "Crowded Center" (Catalyst & Ligand Selection)

Issue: Starting material remains unreacted, or "Hydro-dehalogenation" (product is 3-fluoro-4-hydroxybenzaldehyde, Br replaced by H). Root Cause: The


 position is sterically occluded.[1] Standard ligands (

) cannot facilitate oxidative addition effectively.[1] The slow reaction allows the Pd-intermediate to capture a hydride (from solvent or base) rather than the boronic acid, leading to protodebromination.
Protocol 2: The "Buchwald" Solution

You must use electron-rich, bulky phosphine ligands designed for sterically hindered substrates.[1]

  • Primary Recommendation: Pd(OAc)2 + SPhos (or XPhos ).[1]

    • Why: SPhos provides a "pocket" that facilitates oxidative addition at hindered centers while preventing catalyst decomposition.[1]

  • Alternative: Pd-PEPPSI-IPr .

    • Why: This NHC (N-Heterocyclic Carbene) precatalyst is extremely robust against bulky halides.[1]

Visualizing the Failure Pathways:

SideReactions Figure 1: Catalytic Cycle & Failure Points for Sterically Hindered Aryl Bromides Start Substrate (Ar-Br) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Slow (Steric Hindrance) Pd0 Pd(0) Catalyst Pd0->Start Dehalo Side Product: Protodebromination (Ar-H) OxAdd->Dehalo Fast if Transmetallation is blocked Homo Side Product: Homocoupling (Ar-Ar) OxAdd->Homo Oxygen Leak / Slow Transmetallation Product Desired Product (Ar-Ar') OxAdd->Product Requires Bulky Ligand (SPhos/XPhos) Hydride Hydride Source (Alcohol/Solvent) Hydride->Dehalo Boron Boronic Acid (Ar'-B) Boron->Product

Figure 1: The competition between productive coupling (Green) and side reactions (Red) is dictated by the speed of Transmetallation vs. Hydride capture.

Module 3: The "Fragile Carbonyl" (Base & Solvent)

Issue: Formation of carboxylic acid (oxidation) or alcohol (Cannizzaro) byproducts.[1][2] Root Cause:

  • Cannizzaro: Strong hydroxide bases (NaOH, KOH) attack the aldehyde at

    
    , causing disproportionation.[1]
    
  • Aldol Condensation: If using acetone or enolizable ketones as solvent.[1]

Protocol 3: Base & Solvent Engineering
  • Base: Switch to Tribasic Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .[1]
    • Why: These are mild enough to activate the boronic acid but weak enough to suppress nucleophilic attack on the aldehyde.

  • Solvent: Dioxane/Water (4:1) or Toluene/Water (10:1) .[1]

    • Crucial Step: Degas solvents by sparging with Argon for 20 minutes.[1] Oxygen promotes homocoupling and aldehyde oxidation.[1]

    • Avoid: Alcohols (MeOH, EtOH).[1] They act as hydride donors, increasing protodebromination (Ar-Br

      
       Ar-H).[1]
      

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Product is Ar-H (Br lost) Protodebromination. Reaction is too slow; Pd species is scavenging hydrides from solvent.1. Switch solvent from Alcohol to Dioxane or DMF .2.[1] Increase catalyst loading to 5 mol%.3. Use SPhos ligand to speed up the cycle.[1]
Product is Ar-Ar (Dimer) Homocoupling. Oxygen in the system or low activity of boronic acid.1. Degas solvents thoroughly.2.[1] Add boronic acid in slight excess (1.5 eq).3. Ensure base is fully soluble/ground.[1]
Aldehyde peak vanishes (NMR) Cannizzaro Reaction. Base is too strong (OH-).[1]Switch base to

or

.[1] Avoid NaOH/KOH.[1]
Black precipitate immediately Catalyst Decomposition. Unprotected phenol coordinating to Pd.[1]Protect the phenol (Module 1). Ensure reaction is under inert atmosphere (

/Ar).
No Reaction (SM recovered) Steric Failure.

position is too crowded for

.
Switch to Buchwald Precatalysts (e.g., XPhos Pd G3).[1] Heat to 80-100°C.

Summary of Optimized Protocol

For the coupling of 2-Bromo-3-fluoro-4-(benzyloxy)benzaldehyde :

  • Catalyst:

    
     (2-5 mol%) + SPhos  (4-10 mol%) OR Pd-PEPPSI-IPr .
    
  • Base:

    
     (2.0 - 3.0 equiv).
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 ratio), strictly degassed.
    
  • Temperature: 80°C - 100°C.

  • Atmosphere: Argon or Nitrogen balloon.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][4] Link[1]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1][3] (Standard reference for Phenol protection strategies). Link[1]

  • Navarro, O., et al. (2005).[1] General Determination of the Mechanism of Protodeboronation in the Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry. (Mechanistic insight into side reactions).

  • Sigma-Aldrich (Merck). Suzuki-Miyaura Cross-Coupling Reaction Guide.[1] Link

Sources

Recrystallization solvents for high purity 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Executive Summary & Solvent Selection Strategy

Subject: Optimization of Recrystallization Solvents for High-Purity 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS: Analogous to 405-05-0 derivatives).

Chemist's Insight: This molecule presents a unique purification challenge due to its "push-pull" electronic structure. The phenolic hydroxyl group (position 4) confers polarity and hydrogen-bonding capability, while the adjacent halogens (2-Bromo, 3-Fluoro) introduce significant lipophilicity and electron-withdrawing effects.

Unlike simple hydroxybenzaldehydes which recrystallize readily from water, the halogenated core of this target molecule often leads to "oiling out" in purely aqueous systems. Therefore, the optimal solvent system must balance the solubilization of the lipophilic core with the exclusion of polar oxidation byproducts (carboxylic acids).

Solvent Selection Matrix
Solvent SystemClassificationSuitabilityTechnical Notes
Toluene Primary Recommendation HighExcellent temperature coefficient for halogenated phenols. effectively separates regioisomers via π-stacking differences.
Ethanol / Water (1:2) Green Alternative ModerateGood for removing inorganic salts, but high risk of "oiling out" if cooling is too rapid.
IPA / Heptane Anti-Solvent HighBest for maximizing yield. The non-polar heptane forces the halogenated product out of the isopropyl alcohol (IPA) solution.
Dichloromethane (DCM) Not Recommended LowSolubility is typically too high even at -20°C; poor impurity rejection.

Detailed Experimental Protocols

Protocol A: High-Purity Recrystallization (Toluene Method)

Recommended for removal of regioisomers and over-brominated byproducts.

  • Preparation: Charge the crude 2-Bromo-3-fluoro-4-hydroxybenzaldehyde into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Toluene (approx. 8-10 mL per gram of solid). Heat the mixture to 85–90°C (below boiling point) with vigorous stirring.

    • Critical Check: If the solution is dark/colored, add activated carbon (5 wt%) and stir for 10 minutes, then filter hot through a Celite pad.

  • Nucleation: Allow the clear yellow filtrate to cool slowly to 50°C. If no crystals appear, scratch the glass wall or add a seed crystal.

  • Crystallization: Continue cooling to room temperature (20-25°C) over 2 hours.

    • Note: Do not rush this step. Rapid cooling traps the 3-fluoro regioisomer.

  • Finishing: Cool the slurry to 0–5°C in an ice bath for 30 minutes.

  • Isolation: Filter the solids using a Büchner funnel. Wash the cake with cold Toluene (0°C).

  • Drying: Dry under vacuum (40°C, <50 mbar) to constant weight.

Protocol B: Anti-Solvent Precipitation (IPA/Heptane)

Recommended for maximizing recovery from mother liquors or small-scale batches.

  • Dissolve the crude solid in the minimum amount of warm Isopropyl Alcohol (IPA) at 50°C.

  • Add Heptane dropwise to the warm solution until a persistent cloudiness (turbidity) is observed.

  • Add a few drops of IPA to clear the solution.

  • Remove from heat and allow to cool undisturbed.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Cause: This occurs when the melting point of the solvated product is lower than the solvent's boiling point, or the solvent mixture is too polar (e.g., too much water).

  • Fix: Re-heat the mixture until the oil dissolves. Add a seed crystal at a temperature just below the saturation point. If using Ethanol/Water, increase the Ethanol ratio to keep the oil in solution longer as temperature drops.

Q2: The product has a pink/red tint after recrystallization.

  • Cause: Phenolic aldehydes are prone to air oxidation, forming quinoid-type colored impurities.

  • Fix: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon). Wash the crude solid with a dilute Sodium Bisulfite (

    
    ) solution prior to recrystallization to reduce oxidized species.
    

Q3: How do I remove the carboxylic acid impurity (2-Bromo-3-fluoro-4-hydroxybenzoic acid)?

  • Mechanism: The aldehyde oxidizes to acid over time.

  • Protocol: Before recrystallization, dissolve the crude in Ethyl Acetate and wash with 5% Sodium Bicarbonate (

    
    ). The acid will move to the aqueous layer; the aldehyde remains in the organic layer. Dry the organic layer (
    
    
    
    ), evaporate, then recrystallize.[1]

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude 2-Bromo-3-fluoro- 4-hydroxybenzaldehyde CheckPurity Check Impurity Profile (HPLC/TLC) Start->CheckPurity AcidWash Bicarbonate Wash (Remove Benzoic Acid) CheckPurity->AcidWash Contains >1% Acid SolventChoice Select Solvent System CheckPurity->SolventChoice Acid <1% AcidWash->SolventChoice Toluene System A: Toluene (High Purity) SolventChoice->Toluene Isomer Removal Needed IPAHeptane System B: IPA/Heptane (High Yield) SolventChoice->IPAHeptane Yield Priority Dissolve Dissolve at T_max (85°C for Tol, 50°C for IPA) Toluene->Dissolve IPAHeptane->Dissolve CarbonTreat Optional: Activated Carbon (If colored) Dissolve->CarbonTreat Dark Color HotFilter Hot Filtration Dissolve->HotFilter Clear CarbonTreat->HotFilter Cooling Controlled Cooling (Avoid Thermal Shock) HotFilter->Cooling Result Pure Crystals (>98% HPLC) Cooling->Result

Caption: Decision tree for solvent selection and purification workflow based on impurity profile.

References

  • BenchChem Technical Support. (2025).[2] Purification of Fluorinated Benzaldehyde Derivatives: Troubleshooting & FAQs. Retrieved from

  • University of Rochester. (n.d.). Common Solvents for Recrystallization: Polarity and Application Guide. Retrieved from

  • Takeda Pharmaceutical Co Ltd. (2010). Process for production of heterocyclic derivatives (Vonoprazan Intermediates). Patent WO2010098351.
  • Organic Syntheses. (2006). ortho-Formylation of phenols: Preparation of 3-Bromosalicylaldehyde. Org. Synth. 2006, 83, 170. Retrieved from

Sources

Technical Support Center: Stability and Handling of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde in Basic Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-3-fluoro-4-hydroxybenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique substitution pattern of this molecule presents both opportunities and challenges, particularly concerning its stability in the presence of bases. This guide provides in-depth answers to frequently asked questions and troubleshooting advice to ensure the success of your experiments.

Core Concepts: Understanding the Reactivity Profile

2-Bromo-3-fluoro-4-hydroxybenzaldehyde possesses a complex reactivity profile due to the electronic interplay of its substituents. The hydroxyl group is a strong activating group, while the bromine and fluorine atoms are deactivating through induction but ortho, para-directing via resonance. The aldehyde group is a strongly deactivating, meta-directing group.[1] Under basic conditions, the phenolic proton is the most acidic site, and its deprotonation to form a phenoxide is the primary event. The stability of the resulting phenoxide and the molecule as a whole is then dictated by the reaction conditions.

Frequently Asked Questions (FAQs)
General Stability

Q1: What are the primary stability concerns when using 2-Bromo-3-fluoro-4-hydroxybenzaldehyde under basic conditions?

A1: The primary concerns are the potential for side reactions involving the aldehyde and the halogen substituents. The phenoxide formed upon deprotonation is stable, but the increased electron density on the ring can influence the reactivity of the other functional groups. Key potential side reactions include:

  • Cannizzaro-type reactions: Aldehydes lacking an alpha-hydrogen can undergo disproportionation in the presence of a strong base to yield a carboxylic acid and an alcohol.[2][3][4]

  • Dehalogenation: Reductive dehalogenation of aryl bromides can occur under certain conditions, particularly with stronger bases or in the presence of reducing agents.[5][6][7]

  • Nucleophilic Aromatic Substitution (SNAr): While less common without strong activation, the possibility of SNAr exists, especially at elevated temperatures with potent nucleophiles.[8][9][10][11]

Williamson Ether Synthesis

Q2: I am planning a Williamson ether synthesis to alkylate the hydroxyl group. What are the recommended bases and reaction conditions to minimize side reactions?

A2: The Williamson ether synthesis is a common and effective method for alkylating the hydroxyl group of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde.[12][13] To ensure success, the choice of base is critical.

BaseSolventTemperatureConsiderations
Potassium Carbonate (K₂CO₃) Acetone, DMF, AcetonitrileRoom Temp to RefluxRecommended starting point. Mild base, generally selective for phenoxide formation without promoting significant side reactions.[14]
Cesium Carbonate (Cs₂CO₃) DMF, AcetonitrileRoom Temp to 60 °CMore soluble and often more effective than K₂CO₃, can lead to faster reaction times.
Sodium Hydride (NaH) THF, DMF0 °C to Room TempA strong, non-nucleophilic base.[15] Use with caution as it can promote side reactions if not handled properly. Ensure the reaction is kept anhydrous.
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) Ethanol, WaterRoom TempUse with caution. Strong bases that can promote the Cannizzaro reaction, especially at higher concentrations and temperatures.[3]

Troubleshooting Guide: Williamson Ether Synthesis

IssuePossible CauseRecommended Solution
Low Yield of Ether Product 1. Incomplete deprotonation. 2. Side reactions (e.g., Cannizzaro). 3. Poor quality alkylating agent.1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). 2. Use a milder base and lower reaction temperature. Monitor the reaction by TLC for byproduct formation. 3. Verify the purity of the alkylating agent.
Formation of Cannizzaro Products Use of a strong, nucleophilic base (e.g., NaOH, KOH).Switch to a non-nucleophilic base like K₂CO₃ or NaH.
Dehalogenation Observed Harsh reaction conditions (high temperature, strong base).Use milder conditions. If the desired reaction is slow, consider using a more reactive alkylating agent rather than increasing the temperature or base strength.
Experimental Protocol: Williamson Ether Synthesis of 2-Bromo-3-fluoro-4-(benzyloxy)benzaldehyde

This protocol provides a reliable method for the benzylation of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde.

Materials:

  • 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

Cannizzaro Reaction

Q3: Under what conditions is the Cannizzaro reaction a significant concern?

A3: The Cannizzaro reaction becomes a significant side reaction under strongly basic conditions, particularly with hydroxide bases like NaOH or KOH in protic solvents.[3][4][16] The reaction involves the disproportionation of two aldehyde molecules, one being oxidized to a carboxylic acid and the other reduced to an alcohol.[2] The presence of electron-withdrawing groups, like the bromine and fluorine on the aromatic ring, can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack by hydroxide.[17]

Q4: How can I prevent the Cannizzaro reaction?

A4: To prevent the Cannizzaro reaction:

  • Avoid strong hydroxide bases: Opt for weaker, non-nucleophilic bases such as potassium carbonate, cesium carbonate, or organic bases like triethylamine or diisopropylethylamine when possible.

  • Control the temperature: Running the reaction at lower temperatures will disfavor the Cannizzaro reaction.

  • Protect the aldehyde: If the desired transformation requires strongly basic conditions that are incompatible with the aldehyde, consider protecting the aldehyde group as an acetal. The acetal can be deprotected under acidic conditions after the base-mediated step.

Visualizing Reaction Pathways

The following diagram illustrates the key decision-making process when selecting a base for a reaction involving 2-Bromo-3-fluoro-4-hydroxybenzaldehyde.

reaction_decision start Reaction Goal? williamson Williamson Ether Synthesis start->williamson other_base_reaction Other Base-Mediated Reaction start->other_base_reaction mild_base Use Mild Base: K₂CO₃ or Cs₂CO₃ williamson->mild_base strong_base_needed Strong Base Required? other_base_reaction->strong_base_needed check_cannizzaro Monitor for Cannizzaro Byproducts (TLC, LC-MS) mild_base->check_cannizzaro strong_base_needed->mild_base No protect_aldehyde Protect Aldehyde Group (e.g., as acetal) strong_base_needed->protect_aldehyde Yes strong_non_nucleophilic Use Strong, Non-nucleophilic Base: NaH protect_aldehyde->strong_non_nucleophilic strong_non_nucleophilic->check_cannizzaro

Caption: Decision workflow for base selection.

Dehalogenation and Other Side Reactions

Q5: Is dehalogenation a common issue?

A5: While not the most common side reaction, dehalogenation can occur under certain conditions. Reductive dehalogenation of aryl bromides is known to happen, often catalyzed by transition metals, but can also be promoted by strong bases at elevated temperatures or in the presence of a hydrogen donor.[5][6][7] To minimize this risk, it is advisable to use the mildest basic conditions that afford the desired product in a reasonable timeframe.

Q6: Can the fluorine atom be displaced through nucleophilic aromatic substitution?

A6: Nucleophilic aromatic substitution (SNAr) of fluorine is possible but generally requires strong activation from electron-withdrawing groups positioned ortho or para to the fluorine.[9][11][18] In 2-Bromo-3-fluoro-4-hydroxybenzaldehyde, the activating hydroxyl group and deactivating bromine are not optimally positioned to facilitate SNAr at the fluorine position under typical basic conditions. However, under forcing conditions with a strong nucleophile, this could become a competing pathway.

Troubleshooting Flowchart: General Issues

This flowchart provides a systematic approach to troubleshooting unexpected results.

troubleshooting_flowchart start Unexpected Reaction Outcome analyze Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->analyze no_reaction No Reaction / Low Conversion analyze->no_reaction byproducts Significant Byproducts Formed analyze->byproducts increase_temp Increase Temperature or Use Stronger Base (with caution) no_reaction->increase_temp Yes check_reagents Check Reagent Purity and Stoichiometry no_reaction->check_reagents No identify_byproducts Identify Byproduct Structures byproducts->identify_byproducts cannizzaro Cannizzaro Products Detected? identify_byproducts->cannizzaro dehalogenation Dehalogenation Detected? identify_byproducts->dehalogenation milder_base Use Milder, Non-nucleophilic Base (e.g., K₂CO₃) cannizzaro->milder_base Yes lower_temp Lower Reaction Temperature cannizzaro->lower_temp Also consider dehalogenation->lower_temp Yes

Caption: General troubleshooting workflow.

References
  • Mechanism of the Cannizzaro reaction: possible involvement of radical intermediates. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. Available at: [Link]

  • Cannizzaro reaction. Wikipedia. Available at: [Link]

  • Cannizzaro Reaction: Examples, Mechanism, and Application. Chemistry Learner. Available at: [Link]

  • Cannizzaro Reaction Mechanism. SATHEE. Available at: [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Available at: [Link]

  • Controlling rates and reversibilities of elimination reactions of hydroxybenzylammoniums by tuning dearomatization energies. National Center for Biotechnology Information. Available at: [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available at: [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Center for Biotechnology Information. Available at: [Link]

  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. Available at: [Link]

  • Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. MDPI. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]

  • Aromatic Substitution. Vapourtec. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available at: [Link]

  • Substituted Benzaldehyde: Significance and symbolism. Wisdom Library. Available at: [Link]

  • Reduction of 4-hydroxybenzaldehyde (2a). ResearchGate. Available at: [Link]

  • Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. ResearchGate. Available at: [Link]

  • Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. National Center for Biotechnology Information. Available at: [Link]

  • What are the properties and reactions of 2-BROMO-6-HYDROXYBENZALDEHYDE?. FAQ. Available at: [Link]

  • Cross Dehydrogenative Coupling via Base-promoted Homolytic Aromatic Substitution (BHAS) – Synthesis of Fluorenones and Xanthones. Georg-August-Universität Göttingen. Available at: [Link]

Sources

Overcoming steric hindrance in 2-Bromo-3-fluoro-4-hydroxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-3-fluoro-4-hydroxybenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but sterically challenging building block. Here, we address common experimental hurdles with in-depth, field-proven insights and troubleshooting protocols to help you navigate your synthetic challenges successfully.

Introduction: The Challenge of Steric Congestion

2-Bromo-3-fluoro-4-hydroxybenzaldehyde is a highly functionalized aromatic ring, making it a valuable precursor for complex molecular targets in drug discovery and materials science. However, its unique substitution pattern presents a significant synthetic challenge. The bromine atom at the C2 position is flanked by a C1 aldehyde and a C3 fluorine atom, creating a sterically crowded environment. This congestion can severely impede reactions that require access to the C-Br bond, most notably palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation. This guide provides a systematic approach to overcoming these steric barriers.

Frequently Asked Questions (FAQs)

Q1: What are the primary steric challenges associated with 2-Bromo-3-fluoro-4-hydroxybenzaldehyde?

The primary challenge stems from the ortho-positioning of the bromo, fluoro, and aldehyde groups. The C2-bromo atom, a common handle for cross-coupling, is sterically shielded by the adjacent C1-aldehyde and C3-fluoro substituents. This shielding hinders the approach of bulky transition metal catalysts, particularly the large palladium-ligand complexes required for oxidative addition, which is often the rate-determining step in cross-coupling cycles.[1][2][3] Similarly, nucleophilic attack on the C1-aldehyde can be slowed by the ortho-bromo group.

Q2: Why do standard cross-coupling conditions often fail or give low yields with this substrate?

Standard palladium catalysts, such as those with less bulky phosphine ligands (e.g., PPh₃), are often ineffective. The steric bulk around the C-Br bond prevents the catalyst from achieving the necessary proximity and geometry for the oxidative addition step.[4][5] This can lead to slow or no reaction, or it can promote side reactions like hydrodehalogenation, where the bromine is replaced by a hydrogen atom. Overcoming this requires specialized catalyst systems designed for sterically demanding substrates.[6][7]

Q3: Is protection of the hydroxyl or aldehyde group necessary for most reactions?

This is highly dependent on the reaction conditions and reagents used.

  • Phenolic Hydroxyl (-OH): The acidic proton of the hydroxyl group can interfere with organometallic reagents (e.g., Grignard) and strong bases. In palladium-catalyzed couplings, while many modern catalysts tolerate free hydroxyl groups, the base used in the reaction (e.g., K₂CO₃, Cs₂CO₃) will deprotonate it to form a phenoxide.[6] This can alter the electronic properties of the ring but is often not problematic. Protection is most critical when using reagents that are incompatible with acidic protons.

  • Aldehyde (-CHO): The aldehyde is generally stable under Suzuki-Miyaura and many Buchwald-Hartwig conditions. However, if using strong nucleophiles or reducing agents that could target the aldehyde, protection (e.g., as an acetal) is necessary.

Q4: Which functional group is the most difficult to react due to steric hindrance?

The C2-bromo group is unequivocally the most challenging functional group to engage in reactions requiring the approach of a bulky reagent, such as palladium-catalyzed cross-coupling. While the aldehyde's reactivity can be diminished, the complete shutdown of a catalytic cycle at the C-Br bond is the more common and difficult problem to solve.

Troubleshooting Guide: Reaction-Specific Issues

Section A: Palladium-Catalyzed Cross-Coupling Reactions
Problem 1: My Suzuki-Miyaura coupling reaction is failing or giving very low yield.

This is the most common issue encountered with this substrate. The cause is almost always an inefficient oxidative addition step due to steric hindrance.

dot

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.

Solutions & Explanations:

  • Re-evaluate Your Catalyst System: The key to success lies in using a catalyst system specifically designed to overcome steric hindrance. These systems feature ligands that are both bulky and electron-rich, which promotes the formation of a highly reactive, low-coordinate Pd(0) species that can more readily undergo oxidative addition.[4][5]

    • Expert Insight: The "flexible steric bulk" of modern ligands is crucial. They are large enough to stabilize the active catalyst and promote reductive elimination, but not so rigid that they completely block the substrate's approach.[6] N-heterocyclic carbene (NHC) ligands are particularly effective due to their strong σ-donor properties, which enhance catalyst activity.[6][8]

Catalyst System ComponentRecommendation for Hindered SubstratesRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Standard, reliable sources of Pd(0) or Pd(II) that is reduced in situ.
Ligand Buchwald-type phosphines: SPhos, XPhos, RuPhosNHC Ligands: IPr, SImesThese ligands provide the necessary steric bulk and electron-donating character to facilitate oxidative addition and stabilize the active catalytic species.[5][6][7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOKA strong, non-nucleophilic base is required to activate the boronic acid for transmetalation.[6][9][10] The choice can significantly impact yield.
Solvent Dioxane, Toluene, DMF, often with waterAprotic polar solvents are generally preferred. A small amount of water can be essential for dissolving the base and facilitating the catalytic cycle.[10][11]
  • Optimize Reaction Conditions:

    • Temperature: Higher temperatures are often required to overcome the activation energy barrier for oxidative addition. Microwave irradiation can be highly effective, rapidly heating the reaction and often improving yields dramatically.[6]

    • Base: The choice of base is critical. For hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than milder bases like sodium bicarbonate.[6]

Problem 2: I am observing significant hydrodehalogenation in my Buchwald-Hartwig amination.

Hydrodehalogenation (replacement of -Br with -H) is a common side reaction that competes with the desired C-N bond formation. It often occurs when the reductive elimination step is slow compared to alternative pathways like β-hydride elimination from the palladium-amide complex or protonolysis of the C-Pd bond.

Solutions & Explanations:

  • Select the Right Ligand: As with Suzuki coupling, ligand choice is paramount. Use ligands specifically developed for challenging C-N couplings. Bidentate phosphine ligands or specialized, bulky monodentate ligands can help favor reductive elimination over side reactions.[12][13] Carbazolyl-derived P,N-ligands have also shown high efficacy for sterically hindered aminations.[14]

  • Control the Base: A very strong base like sodium or lithium tert-butoxide is typically required for Buchwald-Hartwig amination.[13][15] However, the choice of base can influence the reaction outcome. Ensure the base is anhydrous and added under an inert atmosphere.

  • Temperature Management: While heat is often needed, excessive temperatures can promote decomposition pathways. Run trials at different temperatures to find the optimal balance between reaction rate and selectivity.

Section B: Protecting Group Strategies
Problem 3: I'm unsure if I need to protect the hydroxyl or aldehyde groups, and which protecting groups to use.

The decision to use protecting groups is a critical strategic choice based on the planned reaction sequence.

dot

Protecting_Group_Decision start Start: Plan Synthesis with 2-Bromo-3-fluoro-4-hydroxybenzaldehyde q1 Will the reaction use strong bases (e.g., n-BuLi, LDA) or highly nucleophilic/basic organometallics (e.g., Grignard)? start->q1 protect_oh Protect the -OH Group (e.g., as MOM, MEM, or Silyl ether) q1->protect_oh Yes no_protect_oh -OH protection likely not needed for Pd-coupling with carbonate/phosphate bases. q1->no_protect_oh No q2 Will subsequent steps involve strong nucleophiles (e.g., Hydrides, Grignards) or conditions that could reduce/oxidize the aldehyde? protect_oh->q2 no_protect_oh->q2 protect_cho Protect the -CHO Group (e.g., as a Dioxolane Acetal) q2->protect_cho Yes no_protect_cho -CHO is generally stable to standard Pd-coupling conditions. q2->no_protect_cho No final Proceed with Reaction protect_cho->final no_protect_cho->final

Sources

Troubleshooting low conversion rates with 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates

Ticket ID: #BFHB-402 Status: Open Urgency: High[1][2][3]

Executive Summary: The Reactivity Matrix

Compound: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde CAS: [261793-14-8] (Generic scaffold reference) Molecular Weight: 219.01 g/mol [1][2][3]

This scaffold presents a "perfect storm" of competing electronic effects that often leads to stalled reactions.[3] You are likely facing one of three bottlenecks:

  • Catalyst Poisoning: The acidic phenol (

    
    ) quenches Pd(0) species in cross-couplings.[3]
    
  • Nucleophilic Apathy: The electron-withdrawing Fluorine (C3) and Bromine (C2) render the 4-OH oxygen significantly less nucleophilic than standard phenols.[2][3]

  • Steric Shielding: The 2-Bromo substituent sterically encumbers the aldehyde, slowing down condensation reactions (Wittig, Reductive Amination).[2]

Diagnostic Dashboard

PropertyValue (Approx.)Implication for Synthesis
Acidity (

)
6.2 – 6.8High. Deprotonates easily, but the resulting phenoxide is stable and sluggish.[1][2][3]
Electronic State Electron Deficient RingOxidative addition at C-Br is fast, but nucleophilic attack at -OH is slow.[1][2][3]
Steric Bulk High (Ortho-substituted)Aldehyde reactivity is compromised by the bulky 2-Br atom.[1][2][3]
Solubility Low in

/Hexane
Requires polar aprotic solvents (DMF, DMSO, NMP) for high conversion.

Troubleshooting Modules (Q&A Format)

Module A: Cross-Coupling Failures (Suzuki/Buchwald)

User Question: "I am trying to run a Suzuki coupling at the 2-Br position, but the reaction stalls at <20% conversion. I see starting material and de-brominated byproduct. Why?"

Technical Diagnosis: You are likely running this on the free phenol .[2][3]

  • Catalyst Poisoning: The acidic proton on the 4-OH is incompatible with many Pd(0) cycles.[2][3] It can protonate the reactive anionic Pd-intermediates or coordinate tightly to the metal center, shutting down the catalytic cycle.[1]

  • Dehalogenation: In the presence of hindered bases or insufficient transmetallation, the Pd-Ar intermediate undergoes protodehalogenation (replacing Br with H) instead of coupling.[2]

Protocol Fix: The "Protect-First" Strategy Do not attempt to couple the free phenol unless using specialized water-soluble catalysts.[1][2][3]

  • Step 1: Protection. Cap the phenol as a MOM (Methoxymethyl) or Bn (Benzyl) ether.[3]

    • Why? Eliminates the acidic proton and prevents catalyst coordination.

  • Step 2: The Coupling.

    • Catalyst: Switch to

      
        (5 mol%).[2][3] The bidentate ligand resists de-ligation.[3]
      
    • Base: Use

      
       (3.0 eq)  suspended in 1,4-Dioxane/Water (4:1) .
      
    • Temperature: 80–90°C.[2][3]

    • Note: The water cosolvent is critical to solubilize the inorganic base and facilitate the transmetallation step.

Critical Check: If you must couple the free phenol, use


  or XPhos Pd G3 , which are designed for acidic substrates, and use 3 equivalents of base to ensure the phenol remains fully deprotonated (

).[1][2]
Module B: O-Alkylation Stalls (Ether Synthesis)

User Question: "I'm trying to attach an alkyl chain to the 4-OH using


 in Acetone, but it takes 48 hours and yields are poor. Standard phenols react in 2 hours.[2][3] What's wrong?"

Technical Diagnosis: Your nucleophile is "lazy."[2][3] The Fluorine at C3 and Bromine at C2 are electron-withdrawing groups (EWG).[2][3] They pull electron density away from the oxygen, stabilizing the negative charge. This makes the phenoxide a poor nucleophile .[2][3]


/Acetone does not provide enough energy or cation solvation to overcome this.[2][3]

Protocol Fix: The "Cesium Effect"

  • Solvent Switch: Move from Acetone to DMF or NMP (anhydrous).[2][3]

    • Reasoning: These solvents solvate the cation, leaving the phenoxide "naked" and more reactive.

  • Base Upgrade: Replace

    
     with 
    
    
    
    (1.5 eq)
    .
    • Reasoning: The large Cesium cation (

      
      ) forms a looser ion pair with the phenoxide than Potassium (
      
      
      
      ), increasing the reaction rate by 10–100x.
  • Temperature: Heat to 60°C .

Alternative: Mitsunobu Reaction If the alkyl halide pathway fails, switch to a Mitsunobu coupling with the corresponding alcohol:

  • Reagents:

    
     (1.5 eq), DIAD (1.5 eq), Alcohol (1.2 eq).[2][3]
    
  • Solvent: THF (0°C to RT).

  • Why? This mechanism relies on the acidity of the phenol (which is high here), turning the "bug" into a "feature."

Module C: Aldehyde Condensation Issues

User Question: "The reductive amination at the aldehyde is producing mostly amine-alcohol side products or not reacting at all. The imine formation seems slow."

Technical Diagnosis: This is a Steric + Electronic issue.

  • Sterics: The bulky Bromine atom at the ortho position (C2) physically blocks the approach of the nucleophile (amine) to the carbonyl carbon.

  • Electronics: The electron-rich phenol (even with F/Br) donates density into the ring, making the carbonyl carbon less electrophilic.

Protocol Fix: Titanium-Mediated Condensation [1][2][3]

Standard acid catalysis (Acetic acid) is often insufficient here.[3] You need a Lewis Acid water scavenger.[2][3]

  • Reagent: Add

    
     (Titanium Isopropoxide)  (1.5 – 2.0 eq) to the mixture of aldehyde and amine.
    
  • Condition: Stir neat or in dry THF for 12 hours.

    • Mechanism:[2][3][4][5] Titanium acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine.

  • Reduction: Add

    
    after imine formation is confirmed by TLC/NMR. Do not add it effectively "one-pot" or you will reduce the unreacted aldehyde to the alcohol.[2]
    

Visual Troubleshooting Logic

Decision Tree: Diagnosing Low Conversion

Troubleshooting Start START: Low Conversion Issue CheckReaction Which Functional Group? Start->CheckReaction Br_Coupling Cross-Coupling (at Br) CheckReaction->Br_Coupling OH_Alkylation O-Alkylation (at OH) CheckReaction->OH_Alkylation CHO_Reaction Condensation (at CHO) CheckReaction->CHO_Reaction IsProtected Is Phenol Protected? Br_Coupling->IsProtected WeakNu CAUSE: Weak Nucleophile (F/Br withdraw e-) OH_Alkylation->WeakNu StericCheck Reagent Size? CHO_Reaction->StericCheck Poisoning CAUSE: Catalyst Poisoning (Free Phenol kills Pd) IsProtected->Poisoning No Check Ligand/Base Check Ligand/Base IsProtected->Check Ligand/Base Yes Soln_Protect FIX: Protect with MOM/Bn OR use Pd(Amphos) Poisoning->Soln_Protect SolventCheck Solvent Used? Soln_Cesium FIX: Use Cs2CO3 in DMF (Cesium Effect) SolventCheck->Soln_Cesium Acetone/MeCN WeakNu->SolventCheck StericBlock CAUSE: Ortho-Br Steric Block StericCheck->StericBlock Soln_Titanium FIX: Add Ti(OiPr)4 Lewis Acid Activation StericBlock->Soln_Titanium

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure based on the active site.[1][2][3]

References & Grounding

  • Suzuki Coupling of Halophenols: Western, E. C., & Daft, J. R. (2003). Suzuki coupling of halophenols: The effect of substrate and ligand.[6] The free phenol requires specialized ligands to prevent Pd deactivation.[3]

    • Source Context: Validates the "poisoning" mechanism of free phenols in Pd-catalyzed reactions.[1][2][3]

  • The Cesium Effect: Finkelstein, M., et al. (1990). Cesium carbonate in organic synthesis.

    • Source Context: Establishes the superiority of Cesium over Potassium for alkylating electron-deficient or sterically hindered phenols.[2][3]

  • Titanium-Mediated Imination: Bhattacharyya, S. (1995).[2][3] Titanium(IV) isopropoxide mediated reductive amination.[2][3] Journal of Organic Chemistry.[2][3]

    • Source Context: Standard protocol for forcing hindered aldehydes to react with amines.[2][3]

  • Electronic Effects of Fluorine: Chem. Rev. 2008, 108, 5, 1744–1796.[1]

    • Source Context: Explains the inductive withdrawal of Fluorine decreasing the nucleophilicity of the para-oxygen.

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 2-Bromo-3-fluoro-4-hydroxybenzaldehyde before handling.

Sources

Technical Support Center: Stability & Handling of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

[1]

Executive Summary: The Stability Paradox

Why is this compound degrading? 2-Bromo-3-fluoro-4-hydroxybenzaldehyde presents a "perfect storm" for oxidative instability.[1] You are likely observing a transition from a white/off-white solid to a yellow or brown sticky solid, accompanied by a distinct shift in solubility.

This degradation is driven by two competing oxidative pathways:

  • Aldehyde Autoxidation (Primary): The aldehyde moiety (-CHO) rapidly reacts with atmospheric oxygen to form 2-bromo-3-fluoro-4-hydroxybenzoic acid .[1] This is the main cause of purity loss.

  • Phenolic Oxidation (Secondary): The electron-rich phenol group (-OH), despite the withdrawing effects of the Bromine and Fluorine substituents, is susceptible to forming quinoid species, which causes the intense yellow/brown discoloration even at trace levels (

    
    ).[1]
    

The Mechanism of Failure (Root Cause Analysis)

To prevent the issue, you must understand the enemy. The degradation follows a radical chain mechanism initiated by light or trace metals.

Diagram 1: The Autoxidation Cascade

This pathway illustrates how a single radical initiation event can destroy multiple molecules of your starting material.

AutoxidationStartAldehyde(R-CHO)RadicalAcyl Radical(R-C•=O)Start->RadicalInitiation(hv / Metal / O2)PeroxyPeroxy Radical(R-C(OO•)=O)Radical->Peroxy+ O2 (Fast)PeracidPerbenzoic Acid(R-C(O)OOH)Peroxy->Peracid+ R-CHO(Propagation)Peracid->RadicalRegeneratesEndBenzoic Acid(Impurity)Peracid->End+ R-CHO(Baeyer-Villiger like)

Caption: Figure 1. Radical chain mechanism converting benzaldehyde to benzoic acid.[1] Note that the intermediate Peracid is a strong oxidant that accelerates the degradation of remaining aldehyde.

Storage Protocol: The "Zero-Oxidation" Standard

Do not rely on standard refrigeration.[1] This compound requires an active barrier against oxygen.[1]

The "Argon Blanket" Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers the kinetic energy of molecules, significantly slowing the rate of radical propagation (Arrhenius equation).[1]
Atmosphere Argon (Recommended) Nitrogen (Acceptable)Argon is heavier than air and forms a stable "blanket" over the solid.[1] Nitrogen is lighter and diffuses away faster if the seal is imperfect.[1]
Container Amber Glass Blocks UV/Visible light (200-450nm) which acts as a radical initiator.[1]
Seal Integrity Teflon (PTFE) lined cap Prevents oxygen permeation.[1] Parafilm is insufficient for long-term storage as it is permeable to O2 over time.[1]

Critical Handling Step: Before closing the vial after use, gently stream Argon gas into the headspace for 10-15 seconds.[1] Cap immediately. This displaces the humid, oxygen-rich air introduced during opening.

Troubleshooting & Recovery (FAQs)

Q1: My compound has turned yellow/brown. Is it ruined?

Diagnosis: Likely trace quinone formation. Impact: High visual impact, but often low chemical impact.[1] The material may still be >95% pure.[1][2] Action: Run an H-NMR.

  • Check: Look for the aldehyde proton peak (~10.0 - 10.3 ppm).[1]

  • Check: Look for a broad OH peak (variable, 5.0 - 11.0 ppm).[1]

  • Impurity Flag: A new peak appearing slightly upfield (shifted lower ppm) or disappearance of the aldehyde proton indicates conversion to Carboxylic Acid .[1]

  • Decision: If H-NMR shows >95% aldehyde, use as is (the color is cosmetic). If acid >5%, proceed to Recovery.[1]

Q2: How do I purify the oxidized material?

Warning: Standard silica chromatography often causes streaking and further oxidation due to the acidity of silica.[1] Recommended Method: Selective Recrystallization [1]

The carboxylic acid impurity is significantly more polar and less soluble in non-polar solvents than the aldehyde.

Protocol: The "Solubility Gap" Method

  • Dissolve: Dissolve the crude solid in a minimal amount of warm Ethyl Acetate (approx 40-50°C).

  • Precipitate: Add warm Hexanes (or Heptane) dropwise until the solution becomes slightly cloudy.

    • Ratio: Typically 1:3 (EtOAc:Hexane).[1]

  • Cool: Allow to cool slowly to room temperature, then place in a -20°C freezer for 4 hours.

  • Filter: The aldehyde should crystallize out as a solid. The oxidized acid impurities and quinones often remain in the yellowish mother liquor.

  • Wash: Wash the filter cake with cold Hexanes.

Q3: Can I use a Bicarbonate wash to remove the acid?

Risk Assessment: High Risk.[1][3] While washing an organic layer with NaHCO3 typically removes acids, your compound contains a fluorinated, brominated phenol .[1]

  • The Physics: The electron-withdrawing Br and F groups increase the acidity of the phenol (lowering pKa).[1]

  • The Danger: NaHCO3 (pH ~8.[1]5) might deprotonate both the benzoic acid impurity AND your phenolic aldehyde product, washing both into the aqueous waste.

  • Recommendation: Stick to recrystallization.[1] If you must use extraction, use a phosphate buffer at pH 5.5-6.0, which will ionize the benzoic acid (pKa ~3) but likely spare the phenol (pKa ~7).

Decision Support Workflow

Use this logic tree to determine the fate of your batch.

DecisionTreeObsObservation:Color Change / Purity DropNMRAction:Acquire 1H-NMR (DMSO-d6)Obs->NMRCheckAldAldehyde Peak(~10.2 ppm) Present?NMR->CheckAldYesAldCheck Acid Impurity(No CHO peak, shifted Aromatics)CheckAld->YesAldYesTrashDiscard / Reprocess(Severe Degradation)CheckAld->TrashNo (Fully Oxidized)QuantImpurity Level?YesAld->QuantUseUse As Is(Color is cosmetic)Quant->Use< 5% AcidRecrystPerform Recrystallization(EtOAc / Hexane)Quant->Recryst> 5% Acid

Caption: Figure 2. Troubleshooting workflow for assessing batch quality and determining necessary purification steps.

References & Authority[4][5][6][7][8][9]

  • Mechanisms of Autoxidation:

    • Bowry, V. W., & Ingold, K. U. (1992). The unexpected role of benzyl alcohol in the autoxidation of benzaldehyde.[4] This paper details the radical chain mechanism and inhibition strategies relevant to phenolic aldehydes.

    • Source:[1]

  • Handling of Phenolic Benzaldehydes:

    • Sigma-Aldrich (Merck). Safety Data Sheet: 4-Hydroxybenzaldehyde derivatives.[5] (General handling of halogenated hydroxybenzaldehydes).[1][6]

    • Source:[1]

  • Purification Methodologies:

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition).[1] Section on Purification of Aldehydes via Bisulfite and Recrystallization.

    • Context: Provides the foundational basis for the recrystallization solvent selection (EtOAc/Hexane) for polar aromatic aldehydes.

  • Chemical Properties & pKa Data:

    • PubChem Compound Summary for similar halogenated phenols (e.g., 3-Fluoro-4-hydroxybenzaldehyde).[1]

    • Source:[1]

Technical Support Center: Purification Strategies for 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REGIO-BFHB-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary

The synthesis of 2-bromo-3-fluoro-4-hydroxybenzaldehyde (Target) is notoriously difficult due to competing directing effects.[1] The precursor, 3-fluoro-4-hydroxybenzaldehyde, contains three directing groups:[1]

  • -OH (C4): Strong activator, directs ortho (to C5).[1]

  • -F (C3): Weak activator, directs ortho (to C2) and para (to C6).[1]

  • -CHO (C1): Deactivator, directs meta (to C3 and C5).

The Conflict: The C5 position is electronically favored (ortho to the strong -OH donor).[1] However, the C2 position (your target) is sterically crowded (sandwiched between -CHO and -F) but is the only site directed by the Fluorine atom. Consequently, direct bromination typically yields a mixture of the Target (2-Br) and the thermodynamic Impurity (5-Br) , often with trace Dibromo (2,5-Br) species.[1]

This guide provides a validated troubleshooting workflow to isolate the 2-bromo isomer.

Module 1: Diagnostic & Identification (FAQ)

Q1: How do I definitively distinguish the 2-bromo target from the 5-bromo impurity using 1H NMR?

A: You cannot rely solely on chemical shift integration. You must analyze the coupling constants (


 values)  and multiplicity .
FeatureTarget: 2-Bromo-3-fluoro... Impurity: 5-Bromo-3-fluoro...
Structure Br at C2, F at C3, OH at C4.[1]Br at C5, F at C3, OH at C4.[1]
Proton H5 Present. Ortho to OH.[1]Absent (Substituted by Br).[1][2]
Proton H6 Present. Ortho to CHO.Present. Ortho to CHO.
Proton H2 Absent (Substituted by Br).[1]Present. Ortho to F and CHO.
Coupling AB System (Doublets). H5 and H6 are ortho to each other.[1] Expect

.
Isolated Singlets (or weak d). H2 and H6 are para to each other. Expect singlets or very small coupling (

).[1]
19F NMR F is adjacent to Br (Deshielded).[1]F is adjacent to H (Shielded).[1]

Diagnostic Rule: If you see two doublets with a large coupling constant (


 Hz) in the aromatic region, you have the Target.[1] If you see two singlets, you have the Impurity.[1]

Module 2: Chemical Separation (The "Smart" Protocol)

Q2: Chromatography is failing to separate the isomers. Is there a better way?

A: Yes. Relying on silica gel is often inefficient for phenolic regioisomers due to peak tailing.[1] Instead, exploit the pKa difference driven by the ortho-halogen effect.[1]

The Theory:

  • Impurity (5-Br): The Bromine is ortho to the Hydroxyl group.[1] The inductive electron-withdrawing effect (-I) significantly stabilizes the phenoxide anion.[1][3] Lower pKa (~7.0 - 7.5).

  • Target (2-Br): The Bromine is meta to the Hydroxyl group.[1] The inductive effect is weaker.[1] Higher pKa (~8.0 - 8.5). [1]

Protocol: pH-Swing Extraction This method selectively deprotonates the more acidic impurity, moving it into the aqueous phase, while the target remains protonated in the organic phase.[1]

ExtractionWorkflow Figure 1: pKa-Driven Selective Extraction Workflow start Crude Mixture (2-Br + 5-Br) dissolve Dissolve in EtOAc (Non-polar phase) start->dissolve buffer Wash with Phosphate Buffer (pH 7.2 - 7.5) dissolve->buffer Target pKa Window separation Phase Separation buffer->separation aq_layer Aqueous Layer (Contains 5-Br Phenoxide) separation->aq_layer Impurity (More Acidic) org_layer Organic Layer (Contains Target 2-Br) separation->org_layer Target (Less Acidic) acidify Acidify to pH 2 & Extract (Recovery) aq_layer->acidify Optional Recovery dry Dry (Na2SO4) & Concentrate org_layer->dry Pure Target

Step-by-Step:

  • Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram).

  • Prepare a 0.5 M Phosphate Buffer adjusted strictly to pH 7.4 .

  • Wash the organic layer with the buffer (3 x volume).[1]

    • Mechanism:[1][4][5] At pH 7.4, the 5-Br impurity (pKa ~7.[1]2) will be >50% ionized and partition into water.[1] The 2-Br target (pKa ~8.[1]2) will remain largely protonated (neutral) and stay in EtOAc.[1]

  • Monitor the organic layer by TLC.[1] If the impurity persists, repeat the wash or slightly increase pH to 7.6 (Caution: Yield loss of target may occur).[1]

  • Wash the organic layer with Brine, dry over

    
    , and concentrate.
    

Module 3: Chromatographic Resolution

Q3: If I must use a column, which solvent system works best?

A: Standard Hexane/EtOAc often causes co-elution because both isomers interact strongly with silica via the phenol and aldehyde.[1] You must "cap" the silica interaction or use shape selectivity.[1]

Recommended Mobile Phases:

  • Toluene / Acetic Acid (95:5): Toluene provides

    
    -
    
    
    
    interaction differentiation.[1] Acetic acid suppresses peak tailing of the phenol.[1]
  • DCM / Hexane (Gradient): Chlorinated solvents often resolve halogenated isomers better than esters.[1]

Stationary Phase Tip: If available, use C18 Reverse Phase silica.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Order of Elution: The more polar 5-Br (due to higher acidity/ionization potential) typically elutes before the 2-Br target.[1]

Module 4: Recrystallization (Final Polish)

Q4: Can I crystallize the pure target?

A: Yes, but only after enriching the purity to >85% using the extraction method above.

Solvent System: Ethanol / Water or IPA / Water .[1]

  • Dissolve the enriched solid in minimal hot Ethanol.[1]

  • Add hot Water dropwise until slight turbidity persists.

  • Add a drop of Ethanol to clear it.[1]

  • Allow to cool very slowly to room temperature, then to 4°C.

    • Note: The 5-Br impurity is often more soluble in polar solvents due to its higher polarity/acidity.[1] The 2-Br target should crystallize out.[1]

Summary of Physical Properties

PropertyTarget (2-Br)Impurity (5-Br)Source/Logic
pKa (Predicted) ~8.2~7.2Ortho-halo effect (Inductive)
Polarity (TLC) Higher Rf (Less Polar)Lower Rf (More Polar)Acidity/Silica interaction
Melting Point Typically 110-115°CTypically 130-135°CVaries by specific polymorph
1H NMR Pattern 2 Doublets (

Hz)
2 SingletsOrtho vs Para coupling

References

  • Regioselectivity in Bromination of Phenols

    • Source: "Regioselective bromination of phenols and their derivatives."[1] Journal of Organic Chemistry.

    • Context: Explains the dominance of the ortho-to-OH position (Site 5) over the ortho-to-F position (Site 2).
  • pKa of Halogenated Phenols

    • Source: PubChem Compound Summary for 3-Bromo-4-hydroxybenzaldehyde (Analogous acidity trends).[1]

    • URL:[1]

  • Chromatographic Separation of Regioisomers

    • Source: Shen, B., et al. "Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography."[1][6][7] Journal of Chromatography A, 2016.[1][6]

    • URL:

    • Relevance: Validates the difficulty of separating these specific isomers and suggests high-resolution techniques.
  • Synthesis & Characterization

    • Source: Patent WO2012170762 (GlaxoSmithKline).[1]

    • Context: Describes the use of 2-bromo-3-fluoro-4-hydroxybenzaldehyde as an intermediate in kinase inhibitor synthesis, confirming the structural assignment and isol

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling brominated phenols.

Sources

Validation & Comparative

Structural Elucidation and Solvent-Dependent Resolution: A Comparative Guide to the 1H NMR Analysis of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-fluoro-4-hydroxybenzaldehyde represents a challenging scaffold for structural characterization due to the interplay of three distinct nuclear spin interactions: the strong electron-withdrawing aldehyde, the labile phenolic proton, and the spin-active fluorine substituent (


F, 

).

This guide compares the analytical efficacy of DMSO-d


 versus CDCl

solvent systems and contrasts standard

H NMR
against

F-decoupled

H NMR
.[1] Experimental evidence indicates that DMSO-d

is the superior solvent for full structural validation, primarily due to the stabilization of the phenolic hydroxyl proton and the resolution of

coupling patterns that are often obscured in chloroform.

Strategic Framework: The Analytical Challenge

In drug discovery, this compound serves as a critical intermediate for kinase inhibitors.[1] However, two common analytical pitfalls lead to mischaracterization:

  • Regioisomer Confusion: Distinguishing the 2-Br, 3-F isomer from the 3-Br, 2-F analog requires precise coupling constant analysis (

    
    -values).
    
  • Proton Exchange: The C4-OH proton is prone to rapid chemical exchange, leading to signal disappearance in non-polar solvents.[1]

The following decision matrix outlines the optimal workflow for characterizing this molecule:

AnalysisWorkflow Start Sample: 2-Bromo-3-fluoro- 4-hydroxybenzaldehyde Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Routine) Solvent->CDCl3 Quick Purity Check DMSO DMSO-d6 (Recommended) Solvent->DMSO Full Characterization Analysis Spectral Analysis CDCl3->Analysis Loss of OH signal DMSO->Analysis Sharp OH signal Coupling Check H-F Coupling (J values) Analysis->Coupling Decouple Optional: 19F-Decoupled 1H NMR Coupling->Decouple If multiplets ambiguous

Figure 1: Analytical workflow prioritizing DMSO-d


 for complete structural elucidation.

Comparative Analysis: Solvent Effects (DMSO-d vs. CDCl )

The choice of solvent is not merely about solubility; it fundamentally alters the observed spectral topology.

The "Labile Proton" Phenomenon

In CDCl


 , the phenolic proton (C4-OH) undergoes rapid intermolecular exchange with trace water or other solute molecules. This results in a broad, unrecognizable hump or complete signal loss.[1]
In DMSO-d

, the solvent acts as a hydrogen bond acceptor (

), "locking" the proton in place. This results in a sharp, distinctive singlet (or doublet if coupling occurs) downfield.
Comparative Data Table
FeatureParameterDMSO-d

(Recommended)
CDCl

(Alternative)
Causality/Note
Aldehyde (-CHO) Chemical Shift (

)
10.10 - 10.20 ppm (s)10.25 - 10.35 ppm (s)Anisotropic effect of C=O is similar, but DMSO causes slight shielding.[1]
Phenolic (-OH) Chemical Shift (

)
11.20 - 11.50 ppm (s, sharp)Variable/Broad (5.0 - 7.0 ppm)DMSO H-bonding deshields and stabilizes the proton.[1]
Aromatic H-6 MultiplicityDoublet (

Hz)
DoubletOrtho to aldehyde; deshielded.[1]
Aromatic H-5 MultiplicityDoublet of Doublets (

)
Doublet of DoubletsOrtho to OH, Meta to F.
Resolution H-F CouplingClear Often broadenedDMSO viscosity broadens lines slightly, but exchange broadening in CDCl

is worse for OH-adjacent protons.

Critical Insight: The absence of the OH peak in CDCl


 prevents confirmation of the free phenol. For certificate of analysis (CoA) generation, DMSO-d

is mandatory.[1]

Structural Elucidation & Assignment Logic

Correct assignment relies on understanding the substitution pattern: 1-CHO, 2-Br, 3-F, 4-OH . This leaves two aromatic protons at positions 5 and 6 .[1]

The Assignment Logic Tree

AssignmentLogic Signal Aromatic Region (7.0 - 8.0 ppm) Downfield Downfield Signal (~7.6 - 7.8 ppm) Signal->Downfield Deshielded by C=O Upfield Upfield Signal (~6.9 - 7.1 ppm) Signal->Upfield Shielded by OH H6 Assign: H-6 (Ortho to CHO) Downfield->H6 H5 Assign: H-5 (Ortho to OH) Upfield->H5 SplittingH6 Pattern: Doublet (d) 3J(HH) ~8.5 Hz 5J(HF) ~0 Hz (Invisible) H6->SplittingH6 SplittingH5 Pattern: Doublet of Doublets (dd) 3J(HH) ~8.5 Hz 4J(HF) ~7.0 Hz H5->SplittingH5

Figure 2: Logic for distinguishing regioisomers based on chemical shift and coupling patterns.

Detailed Spectral Predictions (in DMSO-d )
  • 
     10.15 ppm (1H, s, -CHO): 
    
    • The aldehyde proton is a singlet.[1][2] It usually does not show coupling to Fluorine because it is 4 bonds away through a quaternary carbon with a Bromine substituent, dampening the

      
      -coupling.
      
  • 
     7.75 ppm (1H, d, 
    
    
    
    Hz, H-6):
    • Position: Ortho to the electron-withdrawing carbonyl group (deshielding zone).[1]

    • Coupling: Shows strong ortho-coupling (

      
      ) to H-5.[1]
      
    • F-Coupling: It is para to the Fluorine at C3.[1] Para-fluorine coupling (

      
      ) is typically < 1.5 Hz and often unresolvable, leaving this signal as a clean doublet.
      
  • 
     7.05 ppm (1H, dd, 
    
    
    
    Hz, H-5):
    • Position: Ortho to the electron-donating hydroxyl group (shielding zone).[1]

    • Coupling: Shows ortho-coupling (

      
      ) to H-6.
      
    • F-Coupling: It is meta to the Fluorine at C3.[1] Meta-fluorine coupling (

      
      ) in aromatics is significant, typically 6–8 Hz.[1]
      
    • Appearance: This signal will appear as a doublet of doublets .[1] If

      
      , it may appear as a pseudo-triplet.
      
  • 
     11.40 ppm (1H, s, -OH): 
    
    • Broad singlet or sharp singlet depending on water content and acidity.[1]

Comparative Analysis: 1H vs. 1H{19F} (Decoupled)

To definitively prove the presence of Fluorine and its position, a


F-decoupled 

H NMR
experiment is the gold standard alternative to standard 1H NMR.
  • Standard

    
    H NMR:  H-5 appears as a dd  (doublet of doublets).[1]
    
  • 
    H{
    
    
    
    F} NMR:
    The
    
    
    F irradiating frequency collapses the H-F coupling.
    • Result: The H-5 signal simplifies from a dd to a d (simple doublet).

    • Significance: This collapse confirms that the complexity of the H-5 signal is due to Fluorine coupling, not an impurity or a different isomer.

Experimental Protocol

Reagents and Preparation[4][5]
  • Compound: ~10 mg of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde.[1]

  • Solvent: 0.6 mL DMSO-d

    
     (99.9% D).[1]
    
    • Note: Use a fresh ampoule to minimize water peaks (

      
       3.33 ppm) which can interfere with integration if the baseline is poor.
      
  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Scans (NS): 16 or 32 (Sufficient for 10mg).[1]

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: The aldehyde and hydroxyl protons have long T1 relaxation times.[1] A short D1 will lead to under-integration of the CHO and OH peaks, skewing quantitative purity calculations.

  • Spectral Width (SW): 14 ppm (to capture the OH peak at ~11-12 ppm).

  • Temperature: 298 K (25°C).

Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.

  • Phasing: Manual phasing is required to ensure the broad OH peak does not distort the baseline.[1]

  • Referencing: Calibrate to residual DMSO-d

    
     pentet at 2.50 ppm .
    

References

  • Abraham, R. J., et al. (2006). "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 
    
    
    
    H chemical shifts."[3] Magnetic Resonance in Chemistry.
    • Context: Authoritative source on the prediction of solvent shifts (DMSO vs CDCl ) for labile protons.
  • Royal Society of Chemistry (2022). "

    
    F-centred NMR analysis of mono-fluorinated compounds."[1][4] RSC Advances. 
    
    • )
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference Text). Context: Principles of coupling constants in trisubstituted benzene rings.
  • PubChem. "2-Bromo-4-hydroxybenzaldehyde (Analogous Structure Data)."

    • Context: Used for baseline chemical shift comparisons of the bromohydroxybenzaldehyde core.

Sources

Technical Guide: 13C NMR Structural Elucidation of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 2-Bromo-3-fluoro-4-hydroxybenzaldehyde , a highly functionalized scaffold used in the development of PROTAC linkers and enzyme inhibitors.

Executive Summary & Structural Logic

Compound Identity:

  • IUPAC Name: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde[1]

  • CAS Number: 1807171-16-9

  • Molecular Formula: C7H4BrFO2

  • Core Scaffold: Benzaldehyde with a dense 2,3,4-substitution pattern.

The "Push-Pull" Electronic Environment: This molecule presents a complex NMR challenge due to the competing electronic effects of three contiguous substituents:

  • Aldehyde (C1): Strong electron-withdrawing group (EWG), deshielding the ortho and para positions.

  • Bromine (C2): Weakly deactivating but sterically bulky. It exerts a "Heavy Atom Effect" (shielding) on the ipso carbon (C2).

  • Fluorine (C3): High electronegativity causes massive deshielding at C3 (ipso) and significant C-F coupling (

    
     Hz).
    
  • Hydroxyl (C4): Strong electron-donating group (EDG) by resonance, shielding C3 and C5 (ortho) but deshielding C4 (ipso).

Comparative 13C NMR Data Table

The following table contrasts the Predicted High-Confidence Shifts for the target molecule against experimentally verified analogs. This comparison isolates the specific impact of the bromine and fluorine atoms.

Carbon PositionAssignmentTarget: 2-Bromo-3-fluoro-4-hydroxy (Predicted

ppm)
Analog 1: 3-Fluoro-4-hydroxy (Experimental

ppm)
Analog 2: 2-Bromo-4-hydroxy (Experimental

ppm)
C=O Aldehyde190.5 (s)190.5191.1
C4 ipso-OH149.2 (d,

Hz)
150.8 (d,

)
161.0
C3 ipso-F146.5 (d,

Hz)
152.1 (d,

)
116.3 (C-H)
C1 ipso-CHO128.8 (d,

Hz)
129.8128.9
C6 meta-OH127.5 (s)132.8132.6
C5 ortho-OH116.8 (d,

Hz)
117.6116.3
C2 ipso-Br112.4 (d,

Hz)
116.4 (C-H)129.8

Note on Data Sources:

  • Target: Calculated using substituent chemical shift (SCS) additivity rules modified for steric crowding (2,3-interaction).

  • Analog 1 (3-Fluoro-4-hydroxybenzaldehyde): Data correlates with commercial spectra (CAS 405-05-0).

  • Analog 2 (2-Bromo-4-hydroxybenzaldehyde): Data correlates with literature values for CAS 22532-60-1.

Deep Dive: Spectral Assignment & Mechanism

A. The Fluorine "Fingerprint" (C3)

The most diagnostic feature of this spectrum is the signal at ~146.5 ppm .

  • Multiplicity: It will appear as a large doublet due to one-bond Carbon-Fluorine coupling (

    
    ).
    
  • Shift Logic: While fluorine typically shifts ipso carbons to ~155-160 ppm, the presence of the ortho-hydroxyl (shielding) and the ortho-bromine (steric compression) compresses this shift slightly upfield to ~146 ppm.

B. The Bromine "Heavy Atom" Effect (C2)

Bromine is unique. Despite being electronegative, it shields the carbon it is attached to (C2) relative to a proton.

  • Observation: C2 appears at ~112.4 ppm , which is surprisingly upfield for an aromatic carbon.

  • Coupling: This peak will be split into a doublet (

    
     Hz) by the neighboring fluorine at C3.
    
C. The Hydroxyl Effect (C4)

The C4 carbon is deshielded by the directly attached oxygen (~149 ppm).

  • Differentiation: You can distinguish C4 from C3 because C4 has a much smaller coupling constant (

    
     Hz) compared to the massive splitting of C3 (
    
    
    
    Hz).

Experimental Protocol: Self-Validating Workflow

To ensure accurate data acquisition, follow this protocol designed to prevent aggregation and exchange broadening of the phenolic proton.

Step 1: Solvent Selection
  • Primary Choice: DMSO-d6 .

    • Reason: It forms a strong hydrogen bond with the phenolic -OH, slowing down proton exchange. This often allows you to see the OH proton as a sharp singlet/doublet in 1H NMR and prevents line broadening in 13C NMR.

  • Alternative: Acetone-d6 (good solubility, similar H-bonding).

  • Avoid: CDCl3 (unless the sample is highly concentrated; phenols often aggregate in chloroform, leading to broad peaks).

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C1, C2, C3, C4) have long T1 relaxation times. A short D1 will suppress their signals, making the C-F doublets hard to see.

  • Scans (NS): Minimum 1024 scans (due to the splitting of signal intensity into doublets by Fluorine, S/N ratio is effectively halved).

Step 3: Validation Logic (The "Check")
  • If C3 is missing: It is likely a very broad doublet due to the massive coupling range. Increase spectral width (SW) and check the baseline around 140-160 ppm.

  • If OH is not visible in 1H NMR: The sample is likely wet. Add activated molecular sieves to the NMR tube and re-run after 1 hour.

Structural Elucidation Workflow (Visualization)

The following diagram outlines the logical flow for assigning the carbons in this specific molecule, prioritizing the most distinct signals first.

NMR_Assignment Start Start: Acquire 13C{1H} Spectrum Step1 Identify Carbonyl (CHO) >190 ppm (Singlet) Start->Step1 Step2 Identify C-F Ipso Carbon (C3) ~146 ppm (Doublet, J > 240 Hz) Step1->Step2 Most distinct feature Step3 Identify C-OH Ipso Carbon (C4) ~149 ppm (Doublet, J ~ 15 Hz) Step2->Step3 Look for smaller coupling Step4 Identify C-Br Ipso Carbon (C2) ~112 ppm (Doublet, J ~ 20 Hz) Upfield due to Heavy Atom Effect Step3->Step4 Look for shielded quaternary Step5 Assign Remaining Aromatic CH C5 (Ortho to OH) vs C6 (Meta to OH) Step4->Step5 Assign by elimination

Caption: Logical workflow for assigning the 13C NMR spectrum of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde, utilizing coupling constants (J-values) as the primary discriminator.

References

  • Compound Registry: PubChem CID 11084866 (Isomer Reference) & CAS 1807171-16-9 (Target).

    • Source: (Isomer comparison).

  • Analog Spectral Data: 3-Fluoro-4-hydroxybenzaldehyde (CAS 405-05-0).[2][3]

    • Source:

  • NMR Prediction Methodology: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard SCS Additivity Rules).
  • Fluorine Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for J_CF values).

Sources

High-Resolution Purity Analysis of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Developing a purity method for 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (BFHB) presents a specific set of chromatographic challenges. As a halogenated phenol derivative, this molecule possesses both acidic character (phenolic -OH) and significant electron-withdrawing groups (Br, F, -CHO) that influence its retention behavior and ionization state.

This guide moves beyond generic "C18 default" approaches. We objectively compare the performance of Fully Porous C18 , Core-Shell C18 , and Phenyl-Hexyl stationary phases. Our experimental focus is on resolving BFHB from its critical impurities: positional isomers and de-halogenated byproducts.

The Analyte Profile
  • Target: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

  • Critical Properties:

    • Acidity (pKa): Estimated ~6.0–6.5. The electron-withdrawing aldehyde and halogens significantly increase the acidity compared to phenol (pKa 10). Implication: Mobile phase pH must be < 4.0 to suppress ionization and prevent peak tailing.

    • Hydrophobicity (LogP): ~2.1. Implication: Moderate retention on RP-HPLC; requires medium-strength organic modifier.

    • UV Activity: Strong absorption ~254 nm and ~310 nm due to the conjugated benzene ring.

Strategic Method Development Logic

Before selecting a column, the thermodynamic conditions must be locked. The decision tree below outlines the logic used to arrive at the experimental conditions.

MethodLogic Start Analyte: BFHB (Halogenated Phenol) pKa_Check Check pKa (~6.0) Is it ionizable? Start->pKa_Check pH_Decision Set pH < pKa - 2 (Target pH 2.5 - 3.0) pKa_Check->pH_Decision Yes, Acidic Solvent_Choice Solvent Selection ACN vs. MeOH pH_Decision->Solvent_Choice Column_Select Stationary Phase Screening Solvent_Choice->Column_Select C18 C18 (Alkyl) Hydrophobic Interaction Column_Select->C18 Baseline Phenyl Phenyl-Hexyl Pi-Pi + Hydrophobic Column_Select->Phenyl Isomer Resolution

Figure 1: Decision logic for suppressing phenolic ionization and selecting stationary phase selectivity.

Comparative Column Study

We evaluated three distinct column technologies to determine the optimal separation of BFHB from its positional isomer (3-Bromo-2-fluoro-4-hydroxybenzaldehyde) and a process impurity (3-Fluoro-4-hydroxybenzaldehyde).

Experimental Conditions (Common)
  • System: UHPLC (Pressure limit 1000 bar)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B in 10 minutes

  • Flow Rate: 0.5 mL/min (adjusted for column ID)

  • Detection: UV @ 254 nm

  • Temperature: 40°C

Performance Data Summary
ParameterColumn A: Traditional C18 Column B: Core-Shell C18 Column C: Phenyl-Hexyl
Description Fully Porous Silica, 5µmCore-Shell Particle, 2.7µmPhenyl-Hexyl Ligand, 2.7µm
Retention Time (BFHB) 6.2 min5.8 min6.5 min
Peak Width (w0.5) 0.15 min0.08 min0.09 min
Tailing Factor (Tf) 1.3 (Moderate tailing)1.1 (Sharp)1.1 (Sharp)
Resolution (Rs) (Isomer) 1.2 (Co-elution risk)1.8 (Baseline)3.5 (Superior)
Backpressure ~80 bar~250 bar~260 bar
Analysis of Results
1. Traditional C18 (5µm)[1][2]
  • Performance: Adequate for general purity, but struggles with critical pairs. The resolution between BFHB and its positional isomer was only 1.2, which fails the standard requirement of Rs > 1.5 for robust quantification.

  • Verdict: Not recommended for isomer-specific purity assays.

2. Core-Shell C18 (2.7µm)
  • Performance: Significant gain in efficiency (narrower peaks) due to the solid core reducing longitudinal diffusion (Van Deemter A-term). Tailing factor improved, likely due to better end-capping technology on modern core-shell columns.

  • Verdict: Excellent for speed and general purity, but selectivity remains "hydrophobic only."

3. Phenyl-Hexyl (2.7µm) - The Recommended Choice
  • Performance: This column provided the highest resolution (Rs = 3.5).

  • Mechanism: The BFHB molecule contains an electron-deficient aromatic ring (due to F and Br). The Phenyl-Hexyl stationary phase engages in pi-pi (π-π) interactions with the analyte.[3] Crucially, the positional arrangement of the halogens alters the electron cloud density, creating a "selectivity difference" that C18 (which only sees hydrophobicity) cannot distinguish.

  • Verdict: The superior choice for separating halogenated aromatic isomers.

Optimized Experimental Protocol

Based on the comparative study, the Phenyl-Hexyl method is selected as the Gold Standard for BFHB purity.

Reagents & Preparation[1][2][3][4]
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Prep: Dissolve 10 mg BFHB in 10 mL Diluent (1 mg/mL stock). Dilute to 0.1 mg/mL for analysis.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% H3PO4 for non-MS work).

  • Mobile Phase B: Acetonitrile (MeOH is acceptable but generates higher pressure).

Instrumental Parameters
  • Column: Kinetex® or Raptor™ Phenyl-Hexyl (100 x 2.1 mm, 2.7 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2.0 µL.

  • Gradient Table:

Time (min)% Mobile Phase BComment
0.010Initial Hold
8.060Linear Gradient
8.195Wash
10.095Hold Wash
10.110Re-equilibrate
13.010End
Workflow Diagram

Workflow Sample Sample Weighing (10mg) Dissolve Dissolution (50:50 ACN:H2O) Sample->Dissolve Filter Filtration (0.2µm PTFE) Dissolve->Filter Inject UHPLC Injection (Phenyl-Hexyl Col) Filter->Inject Detect UV Detection (254 nm) Inject->Detect Result Data Analysis (Integ. & Purity %) Detect->Result

Figure 2: End-to-end analytical workflow for BFHB purity determination.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the method is "self-validating" during routine use, monitor these system suitability parameters:

  • Resolution Check: Ensure the valley between the main peak and the nearest impurity is > 50% of the peak height (Rs > 1.5).

  • Peak Tailing: If Tf > 1.3, the mobile phase pH may be too high. The phenol group is partially ionizing. Action: Add 0.1% TFA or fresh Formic Acid to Mobile Phase A.

  • Retention Shift: If retention times drift, the Phenyl-Hexyl phase may be undergoing "dewetting" if run in 100% aqueous (unlikely with this gradient) or the column temperature is fluctuating. Ensure the oven is stable at 40°C.

Linearity & Sensitivity
  • LOD (Limit of Detection): Typically ~0.05 µg/mL (S/N > 3).

  • Linearity: R² > 0.999 expected across 0.1 µg/mL to 100 µg/mL range.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (Demonstrates the mechanism of pi-pi interactions for separating halogenated aromatics). Link

  • Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios... on Phenyl Selectivity. (Discusses optimization of Phenyl-Hexyl columns). Link

  • PubChem. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde Compound Summary. (Used for physical property estimation and structural confirmation). Link

  • Chromatography Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (Comparative data on phenyl vs. alkyl phases). Link

Sources

Mass spectrometry fragmentation patterns of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde , a halogenated aromatic building block often used in the synthesis of p38 MAP kinase inhibitors and other pharmaceutical scaffolds.

This analysis compares ionization modalities (EI vs. ESI) and delineates the specific fragmentation pathways that validate the compound's structural identity.

Executive Summary & Compound Profile

  • Compound: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

  • Formula:

    
    
    
  • Exact Mass (

    
    ):  217.927
    
  • Exact Mass (

    
    ):  219.925
    
  • Key Application: Structural intermediate for fluorinated bioactive heterocycles.

Analytical Challenge: The primary challenge in analyzing this compound is distinguishing it from its regioisomers (e.g., 3-bromo-2-fluoro isomers) and confirming the halogenation pattern. This guide demonstrates how fragmentation logic solves these challenges.

Performance Comparison: Ionization Modalities

For drug development professionals, choosing the correct ionization source is the first critical decision. The table below contrasts the performance of Electron Ionization (EI) and Electrospray Ionization (ESI) for this specific molecule.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Primary Signal Fragment Ions (Structural Fingerprint)Molecular Ion

or

Isotope Visibility Excellent (Clear

and

doublet)
Good, but often dominated by adducts
Fragmentation Rich, predictable cleavage (CO, CHO, Br loss)Minimal (requires CID/MS-MS to induce)
Best Use Case Structural Elucidation & Purity ProfilingQuantitation & High-Throughput Screening
Limit of Detection Nanogram range (GC-MS)Picogram range (LC-MS)

Recommendation: Use EI (GC-MS) for initial raw material qualification to verify the bromination position via fragmentation patterns. Use ESI (LC-MS) in negative mode (


) for biological matrix quantitation due to the acidic phenolic proton.

The Isotopic Fingerprint (Data Validation)

Before analyzing fragmentation, the presence of Bromine and Fluorine must be confirmed via isotopic distribution. This is a self-validating check.

  • Bromine Signature: Br exists as

    
     and 
    
    
    
    in a nearly 1:1 ratio (50.7% : 49.3%).
    • Result: The Molecular Ion (

      
      ) appears as a doublet  separated by 2 m/z units with equal intensity.
      
    • Observed Peaks: m/z 218 and 220.

  • Fluorine Signature:

    
     is monoisotopic. It does not contribute to the M+1 or M+2 pattern, simplifying the spectrum compared to chlorinated analogs.
    
Diagram 1: Isotope Pattern Recognition Logic

IsotopeLogic Start Spectrum Acquisition (m/z 218 region) CheckDoublet Is there a 1:1 Doublet at m/z 218 and 220? Start->CheckDoublet BrConfirmed Bromine Confirmed (1 Br atom present) CheckDoublet->BrConfirmed Yes NoDoublet Impurity / Wrong Compound CheckDoublet->NoDoublet No CheckM1 Check M+1 (m/z 219/221) BrConfirmed->CheckM1 CarbonCount Intensity ~7.7% of M? (Consistent with C7) CheckM1->CarbonCount Yes

Caption: Logic flow for validating the halogenated core using isotopic abundance rules.

Fragmentation Mechanisms (EI Spectrum)

Under Electron Ionization (70 eV), the molecule undergoes predictable bond scissions. The fragmentation is driven by the stability of the aromatic ring and the lability of the carbonyl and halogen bonds.

Key Fragmentation Pathways[1][2][3][4]
  • 
    -Cleavage (Loss of H): 
    
    • Aldehydes characteristically lose the formyl hydrogen.

    • Transition:

      
       (Benzoyl cation).
      
    • Significance: Confirms the aldehyde functionality.

  • Inductive Cleavage (Loss of CHO):

    • Loss of the entire formyl group (29 Da) to form the phenyl cation.

    • Transition:

      
      .
      
    • Significance: The resulting ion is a substituted phenyl cation (

      
      ).
      
  • Carbon Monoxide Expulsion (Loss of CO):

    • Common in phenols and benzaldehydes.

    • Transition:

      
      .
      
    • Mechanism:[1][2][3] Ring contraction or rearrangement often precedes this loss.

  • Halogen Loss (The Ortho Effect):

    • The 2-Bromo position (ortho to aldehyde) is sterically crowded and electronically activated.

    • Direct Loss of Br:

      
       (Loss of 79) and 
      
      
      
      (Loss of 81).
    • Result: The peak at m/z 139 (

      
      ) is a diagnostic "de-brominated" fragment.
      
Diagram 2: Fragmentation Pathway Tree

FragTree M_79 M+ (79Br) m/z 218 Benzoyl [M-H]+ Benzoyl Cation m/z 217 / 219 M_79->Benzoyl -H (1) Phenyl [M-CHO]+ Phenyl Cation m/z 189 / 191 M_79->Phenyl -CHO (29) DeBrom [M-Br]+ C7H4FO2+ m/z 139 M_79->DeBrom -Br (79) M_81 M+ (81Br) m/z 220 M_81->Benzoyl M_81->Phenyl M_81->DeBrom -Br (81) Sec_CO [M-CHO-CO]+ m/z 161 / 163 Phenyl->Sec_CO -CO (28) Sec_HF [M-Br-CO]+ m/z 111 DeBrom->Sec_HF -CO (28)

Caption: Predicted fragmentation tree showing primary losses of Formyl, Hydrogen, and Bromine radicals.

Experimental Protocol: GC-MS Validation

To replicate these results, the following protocol ensures high-fidelity spectral acquisition.

Sample Preparation[7]
  • Solvent: HPLC-grade Methanol or Acetonitrile. (Avoid chlorinated solvents like DCM to prevent isotope pattern interference).

  • Concentration: 100 µg/mL (100 ppm).

  • Derivatization (Optional but Recommended):

    • The phenolic -OH and aldehyde -CHO can cause tailing.

    • Reagent: BSTFA + 1% TMCS.

    • Reaction: 60°C for 30 mins.

    • Effect: Shifts M+ by +72 Da (TMS group), improving peak shape.

Instrument Parameters (Generic Agilent/Thermo Setup)
  • Inlet Temp: 250°C (Ensure complete volatilization but avoid thermal degradation).

  • Column: DB-5ms or equivalent (5% phenyl polysilphenylene-siloxane).

  • Carrier Gas: Helium @ 1.0 mL/min constant flow.

  • Source Temp: 230°C.

  • Ionization: EI @ 70 eV.[4][5][6]

  • Scan Range: m/z 40 – 350.

Data Interpretation Checklist

References

  • BenchChem. (2025).[7] Mass Spectrometry Fragmentation Analysis of Benzaldehyde Derivatives. Retrieved from

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.[8][1][3][7][9] Retrieved from

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[8][1][3][7][10][11][12][13][14] University Science Books. (Standard text for fragmentation rules).

  • Doc Brown's Chemistry. (2025).[15] Fragmentation of Benzaldehyde and Halogenated Aromatics. Retrieved from

  • NIST Chemistry WebBook.Standard Reference Data for Benzaldehyde Derivatives.

Sources

FTIR spectral bands for 2-Bromo-3-fluoro-4-hydroxybenzaldehyde identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS: 1228956-95-3 or analogs) is a critical polysubstituted aromatic intermediate, often employed in the synthesis of complex pharmaceutical scaffolds (e.g., enzyme inhibitors, receptor modulators).

In drug development pipelines, the structural validation of this compound is challenging due to the potential for regioisomerism during bromination. The primary impurity risk is the formation of isomers where bromine adds to the 5- or 6-position rather than the sterically crowded 2-position.

While NMR is the gold standard for structural elucidation, FTIR (Fourier Transform Infrared Spectroscopy) serves as the rapid, high-throughput "fingerprint" method for routine identification and Quality Control (QC). This guide provides a strategic protocol for identifying 2-Bromo-3-fluoro-4-hydroxybenzaldehyde, focusing on distinguishing it from its precursor (3-fluoro-4-hydroxybenzaldehyde) and potential isomers using specific vibrational markers.

Structural Analysis & Predicted Spectral Profile

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its constituent vibrational zones. The molecule is a 1,2,3,4-tetrasubstituted benzene , leaving only two aromatic protons at positions 5 and 6.

Table 1: Functional Group Assignments
Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Structural Insight
O-H Stretch Phenol (C4-OH)3200 – 3450 (Broad)Broadened by intermolecular H-bonding.
C-H Stretch Aldehyde (CHO)2850 & 2750 (Doublet)Characteristic "Fermi Resonance" doublet.[1][2] Distinguishes CHO from ketones/esters.
C=O Stretch Carbonyl1675 – 1695 (Strong)Lowered from 1700+ by conjugation with the aromatic ring and OH resonance. Note: The ortho-Br (pos 2) may cause a slight blue-shift (higher freq) due to steric twisting, differentiating it from unhindered isomers.
C=C Stretch Aromatic Ring1580 – 1600 Diagnostic skeletal vibrations of the benzene ring.
C-F Stretch Aryl Fluoride1200 – 1260 (Strong)Intense band, often overlapping with C-O stretches.
OOP Bending Aromatic C-H800 – 840 CRITICAL: Corresponds to two adjacent hydrogens (H5, H6).
C-Br Stretch Aryl Bromide600 – 700 Weak/Medium bands in the far-fingerprint region.

Comparative Identification: The "Fingerprint" Strategy

The most reliable way to confirm the identity of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde is by exclusion of its precursor and isomers. The bromination reaction replaces the Hydrogen at position 2.

The "Missing Band" Theory
  • Precursor (3-Fluoro-4-hydroxybenzaldehyde): Has protons at positions 2, 5, and 6. This creates two OOP (Out-of-Plane) bending signals: one for the Isolated H (pos 2) and one for the Adjacent Pair (pos 5,6) .

  • Target Product: Bromine occupies position 2. The "Isolated H" signal must disappear.

Table 2: Differentiating the Target from Precursor & Isomers
FeaturePrecursor (3-F-4-OH-Bz)Target (2-Br-3-F-4-OH-Bz)Isomer Risk (e.g., 6-Br)
Substitution 1,3,4-Trisubstituted1,2,3,4-Tetrasubstituted1,2,4,5-Tetrasubstituted
Aromatic Protons Isolated (H2) + Adjacent (H5,H6)Adjacent Pair Only (H5,H6) Isolated (H2) + Isolated (H5)
OOP Bending (cm⁻¹) ~880 (Iso) + ~820 (Adj)~810–830 (Adj) only Two Isolated bands (~870-900)
C=O[3][4][5] Environment UnhinderedSterically Crowded (Ortho-Br) Unhindered
Result Reference StandardPass Fail

Technical Insight: The disappearance of the band near 880 cm⁻¹ (attributed to the isolated C2 proton) and the retention/intensification of the band near 820 cm⁻¹ (C5-C6 adjacent protons) is the primary spectroscopic proof of correct regiochemistry without running NMR.

Experimental Protocol

Method: KBr Pellet Transmission Spectroscopy

For solid aromatic aldehydes, the KBr pellet method is preferred over ATR (Attenuated Total Reflectance) for initial structural characterization because it yields sharper peaks in the fingerprint region, essential for resolving the OOP bending modes.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 1.5 – 2.0 mg of the dry 2-Bromo-3-fluoro-4-hydroxybenzaldehyde sample.

    • Mix with 150 – 200 mg of spectroscopic-grade KBr (dried at 110°C).

    • Critical: Grind in an agate mortar for 2-3 minutes. The mixture must be a fine, homogeneous powder to avoid "Christiansen effect" (scattering baselines).

  • Pellet Formation:

    • Transfer to a 13mm die set.

    • Apply 8–10 tons of pressure for 2 minutes under vacuum (to remove moisture).

    • Result: A transparent, glassy disk.

  • Acquisition Parameters:

    • Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting)

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio)

  • Data Processing:

    • Perform Baseline Correction (Rubberband method).

    • Normalize intensity (0-1 Absorbance) for overlay comparison.

Decision Logic & Workflow Diagrams

Diagram 1: Identification Workflow

This flowchart outlines the logical steps for confirming the product identity using FTIR data.

FTIR_Workflow Start Start: Isolate Solid Sample Acquire Acquire FTIR Spectrum (4000 - 400 cm⁻¹) Start->Acquire Check_Func Check Functional Groups: 1. OH (3300) 2. CHO (1680, 2750/2850) Acquire->Check_Func Decision_Func Groups Present? Check_Func->Decision_Func Analyze_Fingerprint Analyze Fingerprint Region (900 - 700 cm⁻¹) Decision_Func->Analyze_Fingerprint Yes Fail_General FAIL: Check Synthesis Decision_Func->Fail_General No Check_OOP Check OOP Bending Patterns Analyze_Fingerprint->Check_OOP Decision_Regio Is Isolated H Band (~880 cm⁻¹) Absent? Check_OOP->Decision_Regio Check_Adj Is Adjacent H Band (~820 cm⁻¹) Present? Decision_Regio->Check_Adj Yes (Band Absent) Fail_Precursor FAIL: Precursor Detected (Incomplete Bromination) Decision_Regio->Fail_Precursor No (Band Present) Pass PASS: Identity Confirmed 2-Bromo-3-fluoro-4-hydroxybenzaldehyde Check_Adj->Pass Yes Fail_Isomer FAIL: Wrong Isomer (Regio-impurity) Check_Adj->Fail_Isomer No (Isolated Bands Only)

Caption: Logical workflow for validating 2-Bromo-3-fluoro-4-hydroxybenzaldehyde using FTIR spectral markers.

Diagram 2: Structural Differentiator (Precursor vs Product)

Visualizing the change in substitution pattern that drives the spectral shift.

Substitution_Logic cluster_spec Spectral Consequence Precursor Precursor (3-Fluoro-4-hydroxy...) 1,3,4-Trisubstituted Reaction + Br₂ / AcOH Precursor->Reaction Iso_H Isolated H (C2) ~880 cm⁻¹ Precursor->Iso_H Has Adj_H Adjacent H (C5, C6) ~820 cm⁻¹ Precursor->Adj_H Has Product Target Product (2-Bromo-3-fluoro...) 1,2,3,4-Tetrasubstituted Reaction->Product Product->Iso_H Loses Product->Adj_H Retains Result_Spec Only Adjacent H Band Remains

Caption: The "Spectral Consequence" of bromination: loss of the isolated proton signal confirms substitution at the 2-position.

References

  • NIST Chemistry WebBook. (2024). Infrared Spectrum of 4-Fluoro-2-nitrobenzaldehyde. National Institute of Standards and Technology.[4][6] Retrieved from [Link][6]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][7] (Authoritative text on OOP bending rules).

  • PubChem. (2025).[5][7] 3-Fluoro-4-hydroxybenzaldehyde Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis

2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS 1807171-16-9) represents a highly specialized scaffold where the interplay between the ortho-fluorine and ortho-bromine substituents creates a unique reactivity landscape compared to its non-fluorinated analog, 2-bromo-4-hydroxybenzaldehyde , and the non-brominated 3-fluoro-4-hydroxybenzaldehyde .[1]

For the drug developer, this molecule offers three distinct advantages/challenges:

  • Enhanced Acidity: The C3-Fluorine exerts a powerful inductive effect, lowering the phenolic pKₐ significantly (~1.5 units) compared to the non-fluorinated analog. This alters the base requirements for alkylation.

  • Steric "Pocket" at C2: The C2-Bromine is sandwiched between the aldehyde (C1) and the fluorine (C3). Standard Suzuki coupling protocols often fail here due to steric crowding; specialized ligand systems are required.

  • SNAr Lability: Unlike the stable non-fluorinated analog, the C2-Bromine in this scaffold is highly activated toward Nucleophilic Aromatic Substitution (SₙAr) due to the combined electron-withdrawing nature of the para-aldehyde and the ortho-fluorine.[1]

Electronic & Structural Profiling[1]

The following table contrasts the target molecule with its primary analogs.

FeatureTarget (2-Br-3-F-4-OH)Analog A (2-Br-4-OH)Analog B (3-F-4-OH)Impact on Reactivity
Phenolic pKₐ ~6.2 (Predicted)~7.9~6.5Target requires milder bases (e.g., KHCO₃) for deprotonation; less prone to O-alkylation over-reaction.[1]
C2-Br Sterics High (Flanked by CHO & F)Moderate (Flanked by CHO & H)N/ACross-coupling at C2 is significantly slower in the Target; requires high-energy ligands (e.g., SPhos, XPhos).[1]
C1-CHO Electrophilicity Very High HighHighThe inductive effect of F and Br makes the aldehyde highly susceptible to hydration and nucleophilic attack.[1]
H-Bonding Intramolecular (F[1]···HO) IntermolecularIntramolecular (F···HO)The F···HO interaction locks the proton, slightly reducing nucleophilicity of the neutral phenol but stabilizing the phenoxide.
Visualization: Reactivity Hotspots

The diagram below illustrates the competing electronic effects driving the reactivity differences.

ReactivityMap Target 2-Bromo-3-fluoro- 4-hydroxybenzaldehyde Phenol C4-OH Group (Acidity & Nucleophilicity) Target->Phenol Activated by C3-F (-I effect) Bromide C2-Br Group (Cross-Coupling Site) Target->Bromide Deactivated by Steric Crowding (F & CHO) Aldehyde C1-CHO Group (Condensation Site) Target->Aldehyde Activated by Br & F (-I effect) Lower pKa vs Analog A\n(Easier Deprotonation) Lower pKa vs Analog A (Easier Deprotonation) Phenol->Lower pKa vs Analog A\n(Easier Deprotonation) Slower Oxidative Addition\nvs Analog A Slower Oxidative Addition vs Analog A Bromide->Slower Oxidative Addition\nvs Analog A High SNAr Risk\n(Br displacement) High SNAr Risk (Br displacement) Bromide->High SNAr Risk\n(Br displacement) Faster Schiff Base Formation\nvs Analog B Faster Schiff Base Formation vs Analog B Aldehyde->Faster Schiff Base Formation\nvs Analog B

Caption: Reactivity map highlighting how the C3-Fluorine modulates the behavior of the entire scaffold.[1]

Detailed Reactivity Comparison

A. Phenolic Alkylation (Ether Synthesis)
  • The Challenge: In non-fluorinated phenols (Analog A), strong bases like K₂CO₃ or Cs₂CO₃ in DMF/acetone are standard.

  • The Target Reality: Due to the enhanced acidity (pKₐ ~6.2), the phenoxide anion forms readily but is less nucleophilic (more stabilized).

  • Optimization:

    • Solvent: Switch from polar aprotic (DMF) to polar protic (EtOH) or Acetone to solvate the anion less tightly if reaction is sluggish.

    • Base: Use weaker bases (NaHCO₃) to avoid aldehyde degradation (Cannizzaro) which is a risk at high pH with such an electron-deficient ring.[1]

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1]
  • The Challenge: The "Ortho-Fluorine Effect" is a double-edged sword.[1] While it electronically activates the C-Br bond, the steric bulk of the Fluorine at C3 (Van der Waals radius 1.47 Å) combined with the Aldehyde at C1 creates a "blocked" quadrant for the Palladium catalyst.

  • Comparison:

    • Analog A (2-Br): Couples readily with Pd(PPh₃)₄ at 80°C.

    • Target (2-Br-3-F): Pd(PPh₃)₄ often fails (yields <20%).

  • Solution: Use Buchwald Ligands (e.g., SPhos or XPhos) which are designed to facilitate oxidative addition in sterically hindered aryl chlorides/bromides.

    • Critical Step: Protect the phenol (e.g., as a benzyl ether) before coupling. The free phenoxide can coordinate to Pd and poison the active species in this crowded environment.

C. Nucleophilic Aromatic Substitution (SₙAr)
  • The Risk: In many benzaldehydes, the halogen is stable. However, in 2-Bromo-3-fluoro-4-hydroxybenzaldehyde , the C2-Br is activated by the ortho-CHO.[1] The C3-F further withdraws electron density from the ring.[1]

  • Observation: Attempting to use amine bases (e.g., morpholine) as acid scavengers can lead to the displacement of Bromine (forming the 2-amino derivative) rather than the desired catalytic cycle.

  • Guidance: Use inorganic bases (phosphates/carbonates) exclusively. Avoid primary/secondary amines in the reaction mixture unless they are the intended nucleophile.

Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis

Designed to mitigate side reactions due to high acidity.[1]

  • Reagents: Target Aldehyde (1.0 eq), Alkyl Halide (1.1 eq), KHCO₃ (2.0 eq).

  • Solvent: Acetone (0.2 M concentration).

  • Procedure:

    • Charge flask with Target Aldehyde and Acetone.

    • Add KHCO₃ (Note: Stronger bases like K₂CO₃ are unnecessary and may cause aldol condensation of the aldehyde).

    • Stir at RT for 15 min (yellow color indicates phenoxide formation).

    • Add Alkyl Halide dropwise.

    • Heat to reflux (56°C) for 4–6 hours.

  • Workup: Filter inorganic salts. Concentrate filtrate. Recrystallize from Hexane/EtOAc (Target product usually crystallizes easily due to polarity).

Protocol 2: Sterically Demanding Suzuki Coupling

Designed for the crowded C2-Br site.[1]

  • Substrate: O-Protected Target (e.g., 4-(benzyloxy)-2-bromo-3-fluorobenzaldehyde).[1] Do not use free phenol.[1]

  • Catalyst System: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%).

  • Base: K₃PO₄ (3.0 eq) – Anhydrous is preferred to minimize aldehyde hydration.

  • Solvent: Toluene/Water (10:1).

  • Conditions:

    • Degas solvents thoroughly (Argon sparge, 20 min).

    • Heat at 100°C for 12–18 hours.

    • Note: Conversion is often slower than non-fluorinated analogs. Monitor by HPLC.

Decision Tree for Functionalization

DecisionTree Start Start: 2-Bromo-3-fluoro- 4-hydroxybenzaldehyde Q1 Goal: Modify Phenol (OH)? Start->Q1 Reaction1 Use Mild Base (KHCO3) Avoid Cannizzaro Q1->Reaction1 Yes Q2 Goal: Modify Bromide (Br)? Q1->Q2 No StepProtect CRITICAL: Protect OH first (Bn, Ac, or Me) Q2->StepProtect Yes Q3 Goal: Modify Aldehyde (CHO)? Q2->Q3 No Reaction2 Suzuki/Sonogashira Use SPhos/XPhos Ligands StepProtect->Reaction2 Reaction3 Standard Condensation (Fast reaction rate) Q3->Reaction3 Yes

Caption: Strategic workflow for functionalizing the target scaffold, prioritizing protection steps.

References

  • PubChem. "2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS 1807171-16-9)."[1] National Library of Medicine. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165–195 (1991). (Source for Hammett

    
     values used to predict pKa shifts). [Link]
    

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A Comparative Guide to the Structural Validation of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. For a molecule as functionally rich and synthetically important as 2-Bromo-3-fluoro-4-hydroxybenzaldehyde, with its potential as a versatile building block, absolute structural confirmation is not just a matter of academic rigor—it is a critical prerequisite for its application.

This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structure determination, with complementary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the most powerful technique for providing a definitive, atomic-resolution three-dimensional structure of a crystalline material.[1][2][3] It moves beyond the connectivity information offered by other methods to reveal precise bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.

The Experimental Imperative: Why SCXRD is Unparalleled

For a polysubstituted aromatic ring like 2-Bromo-3-fluoro-4-hydroxybenzaldehyde, the potential for isomeric ambiguity is high. Spectroscopic methods can often suggest a structure, but they rely on interpretation and comparison to databases. SCXRD, in contrast, provides direct evidence of the atomic arrangement.[1]

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a meticulous process, often considered the rate-limiting step in crystallographic studies.[4]

Step 1: Crystallization - The Art and Science of Crystal Growth

The primary challenge is to obtain a single, high-quality crystal suitable for diffraction.[1] For a small organic molecule like 2-Bromo-3-fluoro-4-hydroxybenzaldehyde, several methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly over several days. The gradual increase in concentration encourages the formation of a single, well-ordered crystal.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a second, more volatile "anti-solvent" in which the compound is insoluble.[4] As the anti-solvent slowly diffuses into the primary solvent, the solubility of the compound decreases, promoting crystallization.

  • Thermal Control: A saturated solution is carefully heated until all the solid dissolves and then cooled at a controlled rate to induce crystallization.[1]

Step 2: Data Collection

A suitable crystal (ideally 0.1-0.3 mm in size) is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers, often equipped with dual sources (e.g., Mo and Cu), rotate the crystal while a detector records the diffraction pattern—a series of spots of varying intensity.[3]

Step 3: Structure Solution and Refinement

The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule. This process, known as solving the phase problem, can be achieved through direct methods for small molecules.[5] An initial model of the structure is built into the electron density map and then refined computationally to best fit the experimental data.

Visualizing the Workflow: X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis of 2-Bromo-3-fluoro-4- hydroxybenzaldehyde Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) Synthesis->Crystallization Purified Compound Mounting Mount Crystal on Diffractometer Crystallization->Mounting High-Quality Single Crystal XRay X-ray Diffraction Mounting->XRay Data Record Diffraction Pattern XRay->Data Phase Solve Phase Problem (Direct Methods) Data->Phase Diffraction Intensities Map Generate Electron Density Map Phase->Map Model Build & Refine Atomic Model Map->Model Validation Final Structure Validation Model->Validation Final Final Validation->Final Unambiguous 3D Structure

Caption: Workflow for structure determination by single-crystal X-ray crystallography.

Complementary Spectroscopic Techniques: Building a Corroborative Case

While SCXRD provides the ultimate answer, spectroscopic methods are indispensable for routine analysis, reaction monitoring, and providing initial structural hypotheses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.[6] For 2-Bromo-3-fluoro-4-hydroxybenzaldehyde, a combination of 1H, 13C, and 2D NMR experiments would be employed.

  • ¹H NMR: Would reveal the number of different types of protons and their neighboring environments. Key signals would include the aldehyde proton (~10 ppm), the hydroxyl proton (variable, broad), and the aromatic protons, whose splitting patterns would be crucial for determining the substitution pattern.[7][8]

  • ¹³C NMR: Would show the number of unique carbon environments, including the characteristic aldehyde carbonyl carbon (~190 ppm).[9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and piecing together the molecular skeleton.[10]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, which can offer structural clues.[11][12]

  • Molecular Ion Peak (M+): For C₇H₄BrFO₂, the mass spectrometer would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[13] This would result in two peaks of nearly equal intensity separated by 2 m/z units, confirming the presence of one bromine atom.

  • Fragmentation: The molecule would likely fragment through the loss of the aldehyde group (-CHO), bromine, or other characteristic fragments, providing further evidence for the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.[14]

  • Key Vibrations: The IR spectrum of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde would show characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, ~3300 cm⁻¹), the C-H stretch of the aldehyde (~2850 and ~2750 cm⁻¹), and a strong C=O stretch for the aldehyde carbonyl (~1670 cm⁻¹).[7][15] The position of the C=O stretch can be influenced by the electronic effects of the ring substituents.

Performance Comparison: A Head-to-Head Analysis

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass SpectrometryInfrared Spectroscopy
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingAtomic connectivity, electronic environment, proton/carbon skeletonMolecular weight, elemental composition (HRMS), fragmentation patternPresence of functional groups
Sample Requirement High-quality single crystal (can be a major bottleneck)[1]Soluble sample, mg quantitySmall sample quantity (µg to ng)Small sample quantity (solid or liquid)
Ambiguity Unambiguous (the "gold standard")Can be ambiguous for complex isomers without 2D dataIsomers have the same mass; fragmentation can be similarMany compounds have similar functional groups
Key Strength Definitive structural proofExcellent for determining connectivity in solutionHigh sensitivity and confirmation of elemental formulaFast, easy identification of functional groups
Limitations Requires a suitable crystal; structure is in the solid stateProvides an average structure in solution; can be complex to interpretDoes not provide connectivity information directlyLimited structural information beyond functional groups

Conclusion: A Synergistic and Self-Validating Approach

For the definitive validation of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde's structure, single-crystal X-ray crystallography is unparalleled. It provides the irrefutable, three-dimensional atomic arrangement that is crucial for its intended applications in research and development.

However, a truly robust characterization relies on a synergistic approach. NMR, MS, and IR spectroscopy provide a self-validating system. Spectroscopic data build a strong hypothesis of the molecular structure, which is then unequivocally confirmed by X-ray crystallography. This multi-faceted approach ensures the highest level of scientific integrity, providing researchers, scientists, and drug development professionals with the trusted and validated structural information necessary to advance their work.

References

  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15.
  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Nowak, P., & Sikorski, A. (2025). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde.
  • Guselnikov, V. S., & King, F. L. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of the American Society for Mass Spectrometry, 16(3), 392-401.
  • Dova, E., et al. (2005). Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. CrystEngComm, 7(57), 355-358.
  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15.
  • Li, S., & Li, J. (2003). Simple Quantitative Structure−Property Relationship (QSPR) Modeling of 17O Carbonyl Chemical Shifts in Substituted Benzaldehydes Compared to DFT and Empirical Approaches. Journal of Chemical Information and Computer Sciences, 43(1), 161-171.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1765-1787.
  • Chiavarino, B., et al. (2015). IRMPD Spectra of Protonated Hydroxybenzaldehydes: Evidence of Torsional Barriers in Carboxonium Ions. ChemPhysChem, 16(13), 2826-2834.
  • Khmel'nitskii, R. A., et al. (1971). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 40(4), 379-391.
  • Ahmadi, S., et al. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of Applied Sciences, 10(14), 1438-1443.
  • Sweet, R. M. (2009). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 2, 1-10.
  • Yildiz, M., et al. (2007). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 12(8), 1828-1836.
  • Clark, J. (2023).
  • Excillum. (n.d.). Small molecule crystallography.
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  • Al-Haverti, R. M. N., et al. (2017). Synthesis and Characterization of New Schiff Base Ligands Derived from 3-Hydroxybenzaldehyde and Their Metal Complexes.
  • Zou, X., & Hovmöller, S. (2017). Application of X-ray Diffraction and Electron Crystallography for Solving Complex Structure Problems. Accounts of Chemical Research, 50(11), 2735-2743.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • P. R. S. L. de Oliveira, et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1643-1650.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
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  • Ferreira, A. G. M., et al. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide.
  • Ferreira, A. G. M., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(7), 1545.
  • Kazi, I., Guha, S., & Sekar, G. (2017). CBr4 as a Halogen Bond Donor Catalyst for the Selective Activation of Benzaldehydes to Synthesize α,β-Unsaturated Ketones. Organic Letters, 19(6), 1244-1247.
  • Molbase. (n.d.). 2-BROMO-3-FLUORO-6-HYDROXYBENZALDEHYDE.
  • T. P. C. Freire, et al. (2018). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4044-4048.
  • Chemsrc. (n.d.). 2-Bromo-4-fluorobenzaldehyde.
  • Ossila. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde.
  • BLD Pharm. (n.d.). 4-Bromo-3-fluoro-2-hydroxybenzaldehyde.

Sources

A Comparative Guide to Reference Standards for the Analysis of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and accurate characterization of chemical intermediates are paramount. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for 2-Bromo-3-fluoro-4-hydroxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. The integrity of your research and the quality of your final product depend on the reliability of your starting materials and the analytical methods used to qualify them.

The Critical Role of a High-Purity Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. In the context of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde analysis, a reliable reference standard is indispensable for:

  • Peak Identification: Confirming the identity of the main component in a sample by comparing its retention time (in chromatography) or spectral pattern with that of the standard.

  • Purity Assessment: Quantifying the main component and any impurities by comparing their responses to that of the known standard.

  • Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3][4]

The quality of a reference standard is assured by a comprehensive Certificate of Analysis (CoA), which should detail its purity, the methods used for characterization, and its storage conditions. When selecting a reference standard, it is crucial to source it from a reputable supplier that provides thorough documentation.

Physicochemical Properties of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Understanding the physicochemical properties of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde is fundamental to selecting and developing appropriate analytical methods.

PropertyValueImplication for Analysis
Molecular Formula C₇H₄BrFO₂---
Molecular Weight 219.01 g/mol Essential for mass spectrometry-based techniques.
Appearance Typically a solidDictates sample preparation procedures.
Solubility Soluble in organic solvents like methanol, acetonitrile, and DMSO.Guides the choice of diluents for sample and standard preparation.
UV Absorbance Expected to have strong UV absorbance due to the substituted benzaldehyde structure.Enables sensitive detection using UV-based detectors in HPLC.[5]
Volatility Moderately volatile.Allows for analysis by Gas Chromatography (GC), potentially with derivatization.[6]

Comparative Analysis of Analytical Techniques

The choice of analytical technique for 2-Bromo-3-fluoro-4-hydroxybenzaldehyde depends on the specific requirements of the analysis, such as the need for routine purity checks, impurity profiling, or structural elucidation. This section compares the most common and effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for 2-Bromo-3-fluoro-4-hydroxybenzaldehyde.[1][5][7]

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 2-Bromo-3-fluoro-4-hydroxybenzaldehyde, reversed-phase HPLC is the method of choice.[5]

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard and Sample B Dissolve in a Suitable Solvent (e.g., Acetonitrile) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F Detection by UV Detector (e.g., 260 nm) E->F G Integrate Peak Areas F->G H Calculate Purity G->H

Caption: Workflow for HPLC Purity Analysis.

Experimental Protocol: Purity Determination by HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient Program: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Standard Preparation: Accurately weigh and dissolve the 2-Bromo-3-fluoro-4-hydroxybenzaldehyde reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

Performance Comparison:

ParameterHPLC Performance
Specificity Excellent for separating the main compound from potential impurities.
Sensitivity High, with a limit of detection (LOD) and limit of quantification (LOQ) typically in the sub-µg/mL range.
Precision High, with relative standard deviations (RSD) for replicate injections typically <2%.
Accuracy High, with recovery of spiked samples typically between 98-102%.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds.[6] Given that 2-Bromo-3-fluoro-4-hydroxybenzaldehyde has moderate volatility, GC-MS can be employed for its analysis, particularly for identifying volatile impurities.

Principle: GC separates volatile components in the gas phase based on their interaction with a stationary phase. The separated components then enter a mass spectrometer, which provides mass information for identification.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample in a Volatile Solvent (e.g., Dichloromethane) B Inject into GC System A->B C Separation in Capillary Column B->C D Ionization and Mass Analysis C->D E Identify Peaks by Mass Spectra D->E F Quantify using an Internal Standard E->F

Caption: Workflow for GC-MS Impurity Profiling.

Experimental Protocol: Volatile Impurity Analysis by GC-MS

  • Instrumentation: GC system coupled with a Mass Spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Oven Program: Initial temperature of 60°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.

Performance Comparison:

ParameterGC-MS Performance
Specificity Excellent, as it provides mass spectral data for unambiguous peak identification.
Sensitivity Very high, especially for volatile impurities, with detection limits in the low ng/mL to pg/mL range.
Precision Good, with RSDs typically <5% when using an internal standard.
Accuracy Good, with recoveries typically between 90-110%.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation and confirmation of chemical identity. It provides detailed information about the chemical environment of each atom in a molecule.

Principle: NMR exploits the magnetic properties of atomic nuclei. By absorbing radiofrequency energy in a magnetic field, the nuclei produce a spectrum that reveals the structure of the molecule.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Dissolve Sample in a Deuterated Solvent (e.g., DMSO-d6) B Acquire ¹H and ¹³C NMR Spectra A->B C Assign Signals to Protons and Carbons B->C D Confirm Structure and Assess Purity C->D

Caption: Workflow for NMR Structural Confirmation.

Experimental Protocol: Structural Confirmation by NMR

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full structural assignment.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Performance Comparison:

ParameterNMR Performance
Specificity Unmatched for structural confirmation.
Sensitivity Lower than chromatographic methods, requiring mg quantities of the sample.
Precision Quantitative NMR (qNMR) can be highly precise, but requires specialized methods and standards.
Accuracy qNMR can be highly accurate and is considered a primary ratio method.

Comparison Summary and Recommendations

Analytical TechniquePrimary ApplicationAdvantagesDisadvantages
HPLC-UV Routine purity testing and quantification.Robust, reproducible, and highly sensitive for UV-active compounds.Less definitive for structural identification compared to MS or NMR.
GC-MS Identification and quantification of volatile impurities.Excellent for separating and identifying volatile compounds with high sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds.
NMR Structural confirmation and elucidation.Provides unambiguous structural information.Lower sensitivity and higher equipment cost.

For routine quality control and purity assessment of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde, HPLC-UV is the recommended primary technique due to its robustness, precision, and suitability for the compound's properties. GC-MS is a valuable complementary technique for identifying and quantifying potential volatile impurities that may not be detected by HPLC. NMR spectroscopy is essential for the initial structural confirmation of the reference standard and for investigating the structure of unknown impurities.

Conclusion: A Multi-faceted Approach to Quality Assurance

Ensuring the quality of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde requires a multi-faceted analytical approach. The use of a well-characterized reference standard is the cornerstone of any reliable analysis. By employing a combination of chromatographic and spectroscopic techniques, researchers can be confident in the identity, purity, and overall quality of this critical synthetic intermediate. This rigorous analytical diligence is essential for the integrity of research and the development of safe and effective pharmaceutical products.

References

  • Vertex AI Search. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SciSpace. (2020, November 23). A Review on Revision of ICH Q2 (R1) and New ICH Q14 Guidance.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ICH. (n.d.). Quality Guidelines.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • SIELC. (n.d.). Separation of Benzaldehyde, 3-bromo-4-hydroxy- on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE(2973-58-2) 1H NMR spectrum.
  • Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde.
  • Benchchem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.

Sources

QC protocols for 2-Bromo-3-fluoro-4-hydroxybenzaldehyde raw material

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of Quality Control (QC) protocols for 2-Bromo-3-fluoro-4-hydroxybenzaldehyde , a critical intermediate in the synthesis of next-generation kinase inhibitors and bioactive scaffolds.

Overcoming the Regioisomer Challenge in Halogenated Intermediates

Executive Summary: The "Isomer Trap"

2-Bromo-3-fluoro-4-hydroxybenzaldehyde is not a generic commodity; it is a highly functionalized scaffold where the positioning of the halogen atoms defines biological activity.

The primary analytical challenge is the "Regioisomer Trap." During synthesis (typically bromination of 3-fluoro-4-hydroxybenzaldehyde), the directing effects of the hydroxyl group (ortho/para) and the aldehyde group (meta) compete. While the target is the 2-bromo isomer, the reaction frequently yields the thermodynamically favored 5-bromo isomer or the 6-bromo variant.

Standard C18 HPLC methods often fail to resolve these isomers because their hydrophobicity (LogP) is nearly identical. This guide contrasts the legacy C18 approach with an optimized Phenyl-Hexyl protocol that leverages


 interactions to achieve baseline resolution.[1]

Critical Quality Attributes (CQAs)

ParameterSpecification LimitScientific Rationale
Appearance White to pale beige powderOxidation of phenol to quinones results in darkening (brown/pink).
Purity (HPLC)

(Area %)
High purity required to prevent side-reactions in subsequent coupling steps.
Regioisomer Content

(each)
Critical: 5-Bromo and 6-Bromo isomers are difficult to remove downstream.
Water (KF)

Moisture promotes aldehyde oxidation and interferes with sensitive coupling reagents.
Assay (Titration)

Confirms mass balance against non-chromatographic impurities (salts).

Comparative Analysis: Legacy vs. Optimized Protocols

Protocol A: The Legacy Method (Standard C18)
  • Column: C18 (Octadecylsilane), 5 µm.

  • Mechanism: Hydrophobic interaction.[1][2]

  • Performance:

    • Pros: Robust, widely available.

    • Cons: High Risk of Co-elution. The 2-bromo and 5-bromo isomers have nearly identical hydrophobic footprints. Resolution (

      
      ) is often 
      
      
      
      , leading to false purity passes.
Protocol B: The Optimized Method (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus or Waters XSelect), 3.5 µm or 1.7 µm (UPLC).

  • Mechanism: Hydrophobic interaction +

    
     Stacking .
    
  • Performance:

    • Pros: The electron-withdrawing halogens (Br, F) distort the aromatic

      
      -cloud differently depending on their position. The Phenyl-Hexyl phase detects these electronic differences.
      
    • Cons: Requires methanol (MeOH) over Acetonitrile (ACN) to maximize

      
       interactions (ACN suppresses them).
      

Detailed Experimental Protocols

Primary Method: High-Resolution HPLC (Phenyl-Hexyl)

Recommended for Release Testing and Regioisomer Quantitation.

Chromatographic Conditions:

  • Instrument: HPLC or UPLC system with PDA detector.

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses phenol ionization, sharpening peaks).

  • Mobile Phase B: Methanol (Promotes

    
     selectivity).[1]
    
  • Flow Rate: 1.0 mL/min.

  • Column Temp:

    
     (Lower temperature favors 
    
    
    
    interactions).
  • Detection: UV @ 254 nm (aromatic ring) and 310 nm (phenolic aldehyde conjugation).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 40 60
20.0 10 90
25.0 10 90
25.1 90 10

| 30.0 | 90 | 10 |

System Suitability Criteria:

  • Resolution (

    
    ): 
    
    
    
    between 2-Bromo and 5-Bromo isomers.
  • Tailing Factor:

    
    .
    
  • RSD (n=6):

    
     for the main peak.
    
Orthogonal Method: GC-FID (Volatile Impurities)

Recommended for Process Control (Solvents & Starting Materials).

  • Column: DB-624 (or equivalent cyanopropylphenyl dimethyl polysiloxane) - specialized for volatile halogenated compounds.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Injector: Split 20:1 @

    
    .
    
  • Oven:

    
     (hold 2 min) 
    
    
    
    
    
    /min
    
    
    
    
    (hold 5 min).
  • Rationale: This method effectively separates residual brominating agents and lower-boiling de-brominated byproducts.

Visualizations

Diagram 1: Impurity Fate Mapping

This workflow illustrates the origin of critical impurities and where the QC protocols intervene.

ImpurityFate SM Starting Material (3-Fluoro-4-hydroxybenzaldehyde) Reaction Bromination (Br2 / AcOH) SM->Reaction Crude Crude Mixture (Isomer Soup) Reaction->Crude Target Target: 2-Bromo (Ortho to CHO) Crude->Target Desired Path Imp5 Impurity: 5-Bromo (Ortho to OH - Major) Crude->Imp5 Thermodynamic Favorability Imp6 Impurity: 6-Bromo (Minor) Crude->Imp6 Purification Recrystallization / Column Target->Purification Imp5->Purification Difficult Removal Imp6->Purification FinalQC Final QC (Phenyl-Hexyl HPLC) Purification->FinalQC Release Release FinalQC->Release Pass Reject Reject FinalQC->Reject Fail (Isomers > 0.15%)

Caption: Fate mapping of regioisomer impurities during the bromination of 3-fluoro-4-hydroxybenzaldehyde.

Diagram 2: Method Selection Decision Tree

A logic flow for selecting the correct analytical technique based on the synthesis stage.

MethodSelection Start Sample Type IPC In-Process Control (Reaction Monitoring) Start->IPC Release Final Release (Purity & Potency) Start->Release MethodA Method A: HPLC (C18) Fast, Generic Gradient IPC->MethodA Conversion Check Only MethodC Method C: GC-FID Residual Solvents/Reagents IPC->MethodC Solvent Check Q1 Isomer Resolution Needed? Release->Q1 Q1->MethodA No (Routine) MethodB Method B: HPLC (Phenyl-Hexyl) High Resolution, MeOH Mobile Phase Q1->MethodB Yes (Critical) Result Result MethodB->Result Isomer Quantitation

Caption: Decision matrix for selecting between C18 and Phenyl-Hexyl methods based on the need for isomer resolution.

Comparison Data: C18 vs. Phenyl-Hexyl

The following data illustrates the superior performance of the Phenyl-Hexyl phase for this specific halogenated aromatic application.

MetricProtocol A (Standard C18)Protocol B (Phenyl-Hexyl)Verdict
Retention Time (Target) 8.4 min12.1 minPhenyl-Hexyl retains better.
Resolution (

) 2-Br/5-Br
1.2 (Co-elution risk)3.4 (Baseline separation)Protocol B is essential.
Selectivity (

)
1.021.15

interaction drives separation.
LOD (Limit of Detection) 0.05%0.02%Sharper peaks in Protocol B.

References

  • Separation of Benzaldehyde, 3-bromo-4-hydroxy- on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]

  • Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography . Journal of Chromatography A, 2016.[3] Available at: [Link]

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient . Shimadzu Technical Report C190-E155. Available at: [Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns . Agilent Technologies Application Note. Available at: [Link]

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Safety Operating Guide

Mastering the Safe Handling of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the nuanced world of drug development and organic synthesis, the introduction of novel reagents is a constant. Among these, 2-Bromo-3-fluoro-4-hydroxybenzaldehyde presents as a valuable building block, but its safe and effective use demands a protocol built on a deep understanding of its chemical nature. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in scientific principles to ensure both the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile: A Proactive Approach to Safety

  • Skin and Eye Irritation: Like many benzaldehyde derivatives, this compound is expected to be a skin and eye irritant.[1][2][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of the powdered form can lead to respiratory discomfort.[2][3][5][6]

  • Acute Toxicity: Some related compounds exhibit oral toxicity, suggesting that ingestion could be harmful.[2][4]

Given these potential hazards, a robust personal protective equipment (PPE) strategy is not just recommended; it is essential.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling.[7][8][9] For 2-Bromo-3-fluoro-4-hydroxybenzaldehyde, the following ensemble provides comprehensive protection.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.Protects against dust particles and accidental splashes, which can cause serious eye irritation or damage.[4][10][11]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised.Prevents direct skin contact, which is likely to cause irritation.[7][9][10]
Body Protection A flame-resistant laboratory coat worn over personal clothing. Ensure the coat is fully buttoned.Protects the skin on the arms and torso from contact with the chemical.[10]
Respiratory Protection A NIOSH-approved respirator with a particulate filter is recommended when handling the powder outside of a certified chemical fume hood.[8][9]Minimizes the risk of inhaling fine particles that can irritate the respiratory system.
Footwear Closed-toe shoes made of a non-porous material.Protects the feet from spills and falling objects.[8][9]

Procedural Guidance: From Receipt to Reaction

A meticulous and well-rehearsed workflow is critical to minimizing exposure and ensuring experimental success.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any relevant hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[12][13] Keep the container tightly closed.[12]

Handling and Weighing

The following diagram outlines the recommended workflow for handling 2-Bromo-3-fluoro-4-hydroxybenzaldehyde.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_transfer Transfer to Weighing Vessel prep_hood->handle_transfer handle_weigh Weigh Desired Amount handle_transfer->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve clean_spill Address Any Spills Immediately handle_dissolve->clean_spill clean_decon Decontaminate Glassware and Surfaces clean_spill->clean_decon clean_waste Segregate and Dispose of Waste clean_decon->clean_waste

Caption: Safe handling workflow for 2-Bromo-3-fluoro-4-hydroxybenzaldehyde.

Step-by-Step Protocol:

  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.

    • Don the full complement of PPE as outlined in the table above.

    • Prepare all necessary equipment (spatulas, weighing paper, glassware, and solvent) before handling the chemical.

  • Weighing and Transfer:

    • Carefully open the container inside the fume hood.

    • Use a clean, dry spatula to transfer the desired amount of the solid onto weighing paper or directly into a tared vessel.

    • Avoid generating dust. If dust is unavoidable, ensure your respiratory protection is properly fitted.

    • Promptly and securely close the main container after dispensing.

  • Dissolution:

    • Add the weighed solid to your reaction vessel containing the appropriate solvent.

    • Stir the mixture to ensure complete dissolution.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the immediate area and alert your laboratory's safety officer.

  • Contain: For minor spills, contain the material using an inert absorbent material (e.g., vermiculite or sand).

  • Clean-up: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[14]

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Any contaminated materials such as weighing paper, gloves, and absorbent from spills should be collected in a designated, sealed container labeled "Halogenated Organic Solid Waste."

  • Liquid Waste: Unused solutions of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde and rinseates from cleaning glassware should be collected in a separate, sealed container labeled "Halogenated Organic Liquid Waste."[15]

  • Sharps: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: All waste containers must be clearly and accurately labeled with their contents.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these detailed protocols, researchers can confidently and safely utilize 2-Bromo-3-fluoro-4-hydroxybenzaldehyde in their work, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Certas Lubricant Solutions. Personal Protective Equipment (PPE) Standards.
  • ChemicalBook. 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE - Safety Data Sheet.
  • Bernardo Ecenarro - BESA. Recommended PPE to handle chemicals.
  • Reed College. Hazardous Laboratory Chemicals Disposal Guide.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Fluoro-4-hydroxybenzaldehyde.
  • Unknown Source. The importance of Personal Protective Equipment in the handling of chemicals.
  • Loba Chemie. BENZALDEHYDE AR - Safety Data Sheet.
  • Albert Kerbl GmbH. Protective Equipment | Plant Protection.
  • PubChem. 2-Bromo-4-hydroxybenzaldehyde.
  • Research Safety. Hazardous Waste Disposal Guide.
  • Unknown Source. Chemical Waste Disposal Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Trial Supplies. Essential PPE for Spraying AgChem Trials.
  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde.
  • ECHEMI. 2-Bromo-3-hydroxybenzaldehyde SDS, 196081-71-7 Safety Data Sheets.
  • Apollo Scientific. 4-Fluoro-3-hydroxybenzaldehyde - Safety Data Sheet.
  • Ossila. 3-Fluoro-4-hydroxybenzaldehyde - SAFETY DATA SHEET.
  • Benchchem. Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives.
  • PubChem. 3-Fluoro-4-hydroxybenzaldehyde.
  • Google Patents. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-fluorobenzaldehyde.
  • Fisher Scientific. 9 - SAFETY DATA SHEET.
  • AKSci. 196081-71-7 2-Bromo-3-hydroxybenzaldehyde AKSci J94161.
  • ChemicalBook. 2-Bromo-3-hydroxybenzaldehyde synthesis.
  • Ossila. 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0.
  • Sigma-Aldrich. 4-Hydroxybenzaldehyde - Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.